molecular formula C8H6ClNO3 B1281472 2-Methyl-6-nitrobenzoyl Chloride CAS No. 66232-57-3

2-Methyl-6-nitrobenzoyl Chloride

Cat. No.: B1281472
CAS No.: 66232-57-3
M. Wt: 199.59 g/mol
InChI Key: ZMAJSTDJAIVHGZ-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzoyl Chloride is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5-3-2-4-6(10(12)13)7(5)8(9)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAJSTDJAIVHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510664
Record name 2-Methyl-6-nitrobenzoyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66232-57-3
Record name 2-Methyl-6-nitrobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitrobenzoyl Chloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical properties of 2-Methyl-6-nitrobenzoyl chloride (CAS No. 66232-57-3), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering not just a compilation of data, but also insights into the experimental methodologies for their determination and the underlying chemical principles. We will delve into the structural and electronic features that dictate the compound's physical state, solubility, and spectral characteristics, providing a robust framework for its application in a laboratory setting.

Introduction: Understanding the Molecular Architecture

This compound is an aromatic acyl chloride characterized by a benzene ring substituted with a methyl group, a nitro group, and a reactive benzoyl chloride moiety. Its molecular formula is C₈H₆ClNO₃, and its molecular weight is 199.59 g/mol .[1][2] The strategic placement of the methyl and nitro groups ortho to the benzoyl chloride functional group introduces significant steric and electronic effects that define its reactivity and physical properties.

The nitro group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon, making the compound a highly reactive acylating agent.[3] Conversely, the ortho-methyl group provides steric hindrance, which can influence the regioselectivity of its reactions. This unique combination of features makes it a valuable building block in multi-step organic synthesis.

Core Physical Properties

A precise understanding of the physical properties of a reagent is paramount for its effective use in synthesis, purification, and formulation. The following section details the key physical constants of this compound.

Summary of Physical Data
PropertyValueSource(s)
CAS Number 66232-57-3[1][2]
Molecular Formula C₈H₆ClNO₃[1][2]
Molecular Weight 199.59 g/mol [1][2]
Appearance Yellow crystalline powder[4]
Melting Point 68-70 °C[5]
Boiling Point Data not available
Density Data not available
Solubility Insoluble and reactive with water. Soluble in various organic solvents.[6]
Detailed Analysis of Physical Properties
  • Physical State and Appearance: this compound exists as a yellow crystalline powder at standard temperature and pressure.[4] Its relatively low melting point means it may also be encountered as a low-melting solid. Like other acyl chlorides, it is known to be a lachrymator, meaning it can irritate the eyes and cause tearing.[7]

  • Melting Point: The melting point of this compound is reported to be in the range of 68-70 °C.[5] The melting point of a crystalline solid is a sensitive indicator of purity. A sharp melting range, typically narrow (0.5-1.0°C), is indicative of a high-purity sample. Impurities tend to depress and broaden the melting range.

  • Solubility: Acyl chlorides as a class are reactive with protic solvents such as water and alcohols.[6] this compound is insoluble in water and will undergo rapid hydrolysis upon contact to form the corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, and hydrochloric acid.[6] It is generally soluble in a range of common aprotic organic solvents such as chloroform, dichloromethane, toluene, and ethers.[7] When selecting a solvent for a reaction, it is crucial to use an anhydrous grade to prevent hydrolysis of the acyl chloride.

Spectral Characterization: The Molecular Fingerprint

Spectroscopic data provides an unambiguous identification of a molecule and offers insights into its electronic and structural properties. While experimental spectra for this compound are not widely published, this section outlines the expected spectral features based on the analysis of its functional groups and data from closely related isomers.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups within the molecule. The most characteristic absorptions for this compound are expected to be:

  • C=O Stretch (Acyl Chloride): A very strong and sharp absorption band is anticipated in the region of 1775-1810 cm⁻¹ . This high frequency is characteristic of acyl chlorides and is due to the strong electron-withdrawing effect of the chlorine atom.[10][11]

  • N-O Stretch (Nitro Group): Two strong absorption bands are expected for the asymmetric and symmetric stretching of the nitro group. These typically appear around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-Cl Stretch: A weaker absorption band for the carbon-chlorine stretch is expected in the range of 550-730 cm⁻¹ .[11]

  • Aromatic C=C Stretches: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ will be present, corresponding to the carbon-carbon double bond stretching within the benzene ring.

  • C-H Stretches: Aromatic C-H stretching will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons.

    • Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the downfield region, typically between δ 7.5 and 8.5 ppm . Their exact chemical shifts and coupling patterns will be influenced by the electronic effects of the nitro, methyl, and benzoyl chloride groups.

    • Methyl Protons (-CH₃): The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.4-2.6 ppm .

  • ¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight unique carbon atoms in the molecule.

    • Carbonyl Carbon (-COCl): This carbon is highly deshielded and will appear significantly downfield, in the range of δ 165-175 ppm .

    • Aromatic Carbons (C-NO₂ and C-CH₃): The carbon atom attached to the electron-withdrawing nitro group will be downfield, while the carbon attached to the methyl group will be slightly upfield relative to the other aromatic carbons. The aromatic carbons are expected in the range of δ 120-155 ppm .

    • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region, typically around δ 20-22 ppm .

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 199.59). Due to the presence of chlorine, a characteristic isotopic peak (M+2) will be observed at m/z ≈ 201.59, with an intensity of approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways: Common fragmentation patterns for nitroaromatic compounds involve the loss of the nitro group (NO₂) or a nitro radical (NO·).[12][13][14] A significant fragmentation pathway for benzoyl chlorides is the loss of the chlorine atom to form an acylium ion. Therefore, prominent fragments might be observed corresponding to:

    • [M - Cl]⁺: Loss of the chlorine atom (m/z ≈ 164).

    • [M - NO₂]⁺: Loss of the nitro group (m/z ≈ 153).

    • Further fragmentation of the aromatic ring structure.

Experimental Protocols for Physical Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols must be followed. The methodologies described below are designed to be self-validating systems for the determination of the physical properties of this compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus. The temperature at which the solid transitions to a liquid is observed. A sharp, well-defined melting range is a strong indicator of sample purity.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount of material (2-3 mm in height).

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

  • Heating and Observation:

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (68-70 °C).

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has completely melted.

  • Reporting: Report the melting point as a range from the onset of melting to the completion of melting.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Apparatus Prep Dry & Powder Sample Load Load Capillary Tube Prep->Load Setup Insert Capillary Load->Setup Heat Heat (Rapid then Slow) Setup->Heat Observe Observe & Record Range Heat->Observe Report Report Observe->Report Report as Range

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Vacuum Distillation)

Causality: Due to the thermal sensitivity of this compound, its boiling point must be determined under reduced pressure to avoid decomposition. Vacuum distillation lowers the boiling point by reducing the external pressure that the liquid's vapor pressure must overcome to boil.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Charging: Charge the round-bottom flask with the this compound sample and a magnetic stir bar.

  • Vacuum Application: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully apply the vacuum to the desired pressure.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Observation and Data Collection:

    • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

    • Record the pressure from the vacuum gauge.

    • Continue distillation until a stable temperature is observed.

  • Reporting: Report the boiling point as a temperature at a specific pressure (e.g., 150 °C at 10 mmHg).

BoilingPointWorkflow A Assemble Dry Vacuum Distillation Apparatus B Charge Flask with Sample A->B C Apply Vacuum & Set Pressure B->C D Gently Heat Flask C->D E Observe Boiling & Condensation D->E F Record Temperature & Pressure E->F G Report Boiling Point (Temp @ Pressure) F->G

Caption: Workflow for Vacuum Boiling Point Determination.

Safety, Handling, and Storage

Trustworthiness: As a reactive acyl chloride containing a nitro group, this compound presents several hazards. Adherence to strict safety protocols is non-negotiable.

  • Hazards: This compound is expected to be corrosive and cause severe skin burns and eye damage.[15] It is a lachrymator and is harmful if inhaled or swallowed. Due to its reactivity with water, it can release hydrogen chloride gas, which is also corrosive and an irritant to the respiratory system.[6]

  • Handling:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (such as nitrile), and tightly sealed safety goggles or a face shield.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Keep away from water and other protic solvents to prevent violent reactions and decomposition.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • The storage area should be designated for corrosive materials.

    • Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

Conclusion

This compound is a reactive chemical intermediate with distinct physical properties shaped by its unique substitution pattern. This guide has provided a detailed examination of its known physical constants, an analysis of its expected spectral characteristics, and robust protocols for their experimental determination. A thorough understanding of these properties, coupled with stringent adherence to safety protocols, is essential for the successful and safe application of this compound in research and development.

References

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). Retrieved from [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. Retrieved from [Link]

  • YouTube. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. Retrieved from [Link]

  • Chemistry Land. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides [Image]. Retrieved from [Link]

  • YouTube. (2022, September 13). Estimation of Solvent Boiling Points based on Vacuum [Video]. Retrieved from [Link]

  • Quora. (2018, January 6). What is the formula to figure a boiling point in a vacuum? Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • PubMed. (2022, April 30). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • SlidePlayer. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. Retrieved from [Link]

  • BYJU'S. (n.d.). Formation of Acid Chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of California, Davis. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Google Patents. (n.d.). US4153632A - 2-Methyl-3-nitrobenzophenone.
  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. Retrieved from [Link]

  • Tradeindia. (n.d.). This compound Cas:66232-57-3 - Grade: Medicine Grade. Retrieved from [Link]

  • Chemsrc. (2025, September 15). 2-methyl-6-nitrobenzaldehyde | CAS#:107096-52-6. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 2-Nitrobenzoyl chloride | CAS#:610-14-0. Retrieved from [Link]

Sources

2-Methyl-6-nitrobenzoyl chloride chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoyl chloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of this compound.

Introduction: A Versatile but Challenging Synthetic Intermediate

This compound is a substituted aromatic acyl chloride, a class of compounds renowned for their high reactivity and utility as acylating agents in organic synthesis.[1] The unique positioning of the methyl and nitro groups ortho to the acyl chloride functionality imparts specific steric and electronic characteristics that define its reactivity profile. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[2] However, the adjacent methyl group introduces significant steric hindrance, which can modulate its reactivity and influence the feasibility of certain transformations. This guide provides an in-depth analysis of its structure, properties, synthesis, and safe handling, with a focus on its practical application in complex molecule synthesis.

Chemical Identity and Physicochemical Properties

Accurate identification is paramount for any chemical reagent. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

CAS Number : 66232-57-3[3][4][5][6][7]

The structural arrangement of the methyl, nitro, and acyl chloride groups on the benzene ring dictates the molecule's physical and chemical behavior.

Caption: Chemical Structure of this compound

A summary of its key physicochemical properties is provided below.

PropertyValueSource(s)
CAS Number 66232-57-3[3],[4],[5],[6],[7]
Molecular Formula C₈H₆ClNO₃[3],[5],[6]
Molecular Weight 199.59 g/mol [5],[8],[6],[9]
IUPAC Name This compound[7]
Synonyms 6-Nitro-o-toluoyl Chloride[5],[7]
SMILES O=C(Cl)C1=C(=O)C=CC=C1C[4],[6]
InChI Key ZMAJSTDJAIVHGZ-UHFFFAOYSA-N[5],[7]

Synthesis and Purification

The primary and most direct route to synthesizing this compound is through the chlorination of its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid.

Synthesis of 2-Methyl-6-nitrobenzoic Acid (Precursor)

The precursor, 2-methyl-6-nitrobenzoic acid, can be challenging to synthesize selectively. A common method involves the oxidation of 3-nitro-o-xylene. One patented method describes using dilute nitric acid and oxygen as an oxidant to co-produce 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid, which then require separation.[10] This process is advantageous as it avoids the high risks associated with using concentrated nitric acid.[10] The separation of the isomers can be achieved through processes like esterification followed by pH adjustment and extraction.[10]

Chlorination of 2-Methyl-6-nitrobenzoic Acid

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry.[1] Thionyl chloride (SOCl₂) is the most common and cost-effective reagent for this purpose.[11][12] The reaction proceeds by converting the carboxylic acid into a highly reactive chlorosulfite intermediate, which then collapses to form the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas.

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is used in excess to serve as both the reactant and the solvent, driving the reaction to completion according to Le Châtelier's principle.[12]

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.[12] The gaseous byproducts (SO₂ and HCl) are expelled from the reaction mixture, further ensuring the forward reaction is favored.[11]

  • Inert Atmosphere: The reaction is conducted under a nitrogen or argon atmosphere to prevent the highly reactive acyl chloride from hydrolyzing back to the carboxylic acid upon contact with atmospheric moisture.[12]

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of similar substituted benzoyl chlorides and should be adapted and optimized with appropriate laboratory safety measures.[12]

  • Setup: Assemble a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gases. Ensure all glassware is thoroughly dried.

  • Charging the Flask: Under an inert atmosphere (e.g., nitrogen), charge the flask with 2-methyl-6-nitrobenzoic acid (1.0 equivalent).

  • Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (approx. 3.0-4.0 equivalents) to the flask.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride is removed by distillation, often under reduced pressure.[12]

  • Purification: The crude this compound can be purified by vacuum distillation to yield the final product.[13]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by the interplay of electronic and steric effects from its substituents.

  • Electronic Effects: The strongly electron-withdrawing nitro group at the ortho-position increases the partial positive charge on the carbonyl carbon. This enhances its electrophilicity, making it highly susceptible to nucleophilic attack and thus more reactive than unsubstituted benzoyl chloride.[2][14]

  • Steric Hindrance: The methyl group, also at an ortho position, provides significant steric bulk around the reaction center. This can hinder the approach of large nucleophiles, potentially slowing down reaction rates compared to less hindered isomers like 2-methyl-4-nitrobenzoyl chloride.[15] This steric effect can be exploited to achieve selectivity in certain reactions.

Key Applications in Synthesis

As a highly reactive acylating agent, this compound is a valuable building block for introducing the 2-methyl-6-nitrobenzoyl moiety into molecules. This is particularly relevant in the synthesis of pharmaceuticals and other complex organic compounds.[5]

Its primary reactions involve nucleophilic acyl substitution with various nucleophiles:

  • Amide Formation: Reacts with primary and secondary amines to form amides.[16]

  • Ester Formation: Reacts with alcohols to form esters.[16]

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings, although the deactivating nitro group might require harsh conditions.

While specific, high-profile applications for the 2-methyl-6-nitro isomer are not as widely documented as for other isomers (like the 2-methyl-4-nitro isomer used in the synthesis of Tolvaptan), its utility as a "bulk drug intermediate" indicates its role in the proprietary synthesis pipelines for various active pharmaceutical ingredients (APIs).[1][5]

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. Based on data for similar compounds, it is classified as corrosive and potentially toxic.[4]

  • Corrosivity: Like all acyl chlorides, it reacts violently with water and other protic solvents, releasing corrosive hydrogen chloride (HCl) gas.[17] This reaction is also responsible for its corrosive effects on skin and eyes, causing severe burns.[4]

  • Toxicity: The presence of the nitroaromatic group suggests potential toxicity. Handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[18] The container must be kept tightly sealed under an inert atmosphere.

Hazard Statements: H314 (Causes severe skin burns and eye damage), H341 (Suspected of causing genetic defects), H290 (May be corrosive to metals).[4]

Conclusion

This compound is a potent but sterically hindered acylating agent. Its unique substitution pattern provides a specific reactivity profile that can be leveraged by synthetic chemists in the construction of complex molecular architectures, particularly within the pharmaceutical industry. A thorough understanding of its synthesis from 2-methyl-6-nitrobenzoic acid, coupled with a rigorous adherence to safety protocols, is essential for its effective and safe utilization in research and development.

References

  • Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Autech Industry Co.,Limited. (n.d.). This compound CAS 66232-57-3. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (2008). Two Efficient Methods for the Preparation of 2-Chloro-6-methylbenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). CAS RN 66232-57-3. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]

  • Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • ResearchGate. (2019). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-nitrobenzoyl chloride. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzoyl chloride from 2-methyl-6-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-6-nitrobenzoyl chloride, a critical intermediate in pharmaceutical and agrochemical research. The document details the conversion of 2-methyl-6-nitrobenzoic acid to its corresponding acyl chloride, with a primary focus on the use of thionyl chloride as the chlorinating agent. We will explore the underlying reaction mechanism, provide a detailed and field-tested experimental protocol, and discuss essential safety considerations, purification techniques, and analytical characterization methods. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to perform this synthesis efficiently and safely, ensuring a high-purity product for downstream applications.

Introduction: The Significance of this compound

Aromatic acyl chlorides are highly reactive and versatile intermediates in organic synthesis, serving as powerful acylating agents.[1] Their heightened reactivity compared to their parent carboxylic acids makes them indispensable for the formation of esters, amides, and other carbonyl derivatives, often under milder conditions.[1][2]

This compound (C8H6ClNO3) is a particularly valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The presence of the nitro group, a strong electron-withdrawing group, significantly increases the electrophilicity of the carbonyl carbon, rendering the molecule highly reactive towards nucleophiles.[1] The ortho-methyl group, in turn, introduces steric hindrance that can influence the regioselectivity of subsequent reactions. This unique combination of electronic and steric factors makes this compound a key component in the targeted synthesis of novel compounds.

This guide will focus on the reliable and scalable conversion of 2-methyl-6-nitrobenzoic acid to this compound. The primary method discussed will be the reaction with thionyl chloride (SOCl₂), a widely used and effective reagent for this transformation.[1][2]

The Underlying Chemistry: Mechanism of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic and well-established reaction in organic chemistry.[4] The process involves a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is transformed into a superior leaving group.

The reaction is initiated by the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur atom of thionyl chloride.[4] This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement, which ultimately leads to the formation of the acyl chloride and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The key steps in the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of 2-methyl-6-nitrobenzoic acid attacks the sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack forms a highly reactive chlorosulfite intermediate.

  • Nucleophilic Acyl Substitution: A chloride ion, generated in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, leading to the formation of the final product, this compound, and the release of sulfur dioxide and a chloride ion.

  • Proton Transfer: The liberated chloride ion deprotonates the intermediate to form hydrogen chloride gas.

The evolution of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion according to Le Châtelier's principle.

Visualizing the Process

Reaction Mechanism

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate Stage cluster_products Products Carboxylic_Acid 2-Methyl-6-nitrobenzoic Acid Chlorosulfite_Intermediate Chlorosulfite Intermediate Carboxylic_Acid->Chlorosulfite_Intermediate Nucleophilic Attack on SOCl₂ Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Chlorosulfite_Intermediate Acyl_Chloride This compound Chlorosulfite_Intermediate->Acyl_Chloride Nucleophilic attack by Cl⁻ Byproducts SO₂ + HCl (gaseous) Chlorosulfite_Intermediate->Byproducts Elimination

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Workflow

Workflow A 1. Reagent Preparation & Setup B 2. Reaction Under Reflux A->B Heat C 3. Removal of Excess Reagent B->C Cool & Distill D 4. Purification of Product C->D Vacuum Distillation or Recrystallization E 5. Characterization D->E Spectroscopy (NMR, IR) F Final Product: High-Purity Acyl Chloride E->F Verification

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Field-Proven Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood due to its toxicity and corrosive nature.[5][6][7][8][9]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityPurity
2-Methyl-6-nitrobenzoic acid181.1510.0 g (0.055 mol)>98%
Thionyl chloride (SOCl₂)118.9720 mL (excess)>99%
Anhydrous Toluene-50 mLACS Grade
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 10.0 g of 2-methyl-6-nitrobenzoic acid. The reflux condenser should be fitted with a calcium chloride drying tube connected to a gas trap to neutralize the evolving HCl and SO₂ gases.

  • Addition of Thionyl Chloride: Carefully add 20 mL of thionyl chloride to the flask containing the carboxylic acid.

  • Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Azeotropic Removal of Traces: To ensure complete removal of thionyl chloride, add 20 mL of anhydrous toluene to the residue and evaporate the solvent under reduced pressure. Repeat this step to ensure all volatile impurities are removed.[10]

  • Purification: The crude this compound can be purified by vacuum distillation. Collect the fraction that distills at the appropriate boiling point. Alternatively, if the product is a solid, recrystallization from a suitable solvent like hexane can be employed.[1]

Safety: A Self-Validating System

The synthesis of this compound involves hazardous materials that require strict adherence to safety protocols. A self-validating safety system ensures that each step is conducted with the utmost care to prevent exposure and accidents.

Thionyl Chloride: A Primary Hazard

Thionyl chloride is a highly corrosive and toxic substance.[6][7][9] It reacts violently with water, releasing toxic gases such as sulfur dioxide and hydrogen chloride.[5][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] Work should be performed exclusively in a certified chemical fume hood.[9]

  • Handling and Storage: Store thionyl chloride in a cool, dry, and well-ventilated area, away from water and incompatible materials.[5][6] Containers should be kept tightly closed.

  • Spill and Emergency Procedures: In case of a spill, evacuate the area and use an appropriate absorbent material for cleanup. Do not use water to clean up spills.[8] Emergency eyewash stations and safety showers should be readily accessible.[5]

Product Hazards

This compound is also a corrosive compound and a lachrymator.[11] It can cause severe skin burns and eye damage.[11][12][13]

  • Handling: Handle the product with the same level of care as thionyl chloride, using appropriate PPE.

  • Storage: Store the purified product in a tightly sealed container under an inert atmosphere to prevent hydrolysis from atmospheric moisture.[14]

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed through various analytical techniques.

Expected Yield and Physical Properties
PropertyValue
Theoretical Yield ~10.9 g
Appearance Colorless to pale yellow liquid or low-melting solid
Molecular Formula C₈H₆ClNO₃[15]
Molecular Weight 199.59 g/mol [14]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ is indicative of the C=O stretch of the acyl chloride.

Conclusion: A Gateway to Innovation

The synthesis of this compound from 2-methyl-6-nitrobenzoic acid is a fundamental and enabling transformation in the field of medicinal and agricultural chemistry. By understanding the underlying mechanism, adhering to a robust experimental protocol, and prioritizing safety, researchers can reliably produce this valuable intermediate. The high reactivity and unique structural features of this compound will continue to make it a cornerstone for the development of novel and impactful molecules.

References

  • New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Chloro-6-nitro-benzoic acid chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6ClNO3). Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). This compound CAS 66232-57-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF 2-[TRANS-2-(4-FLUOROPHENYL)VINYL]-3-NITROBENZOIC ACID AND 2-(4-FLUOROPHENYL)-5-NITRO-3-PHENYL-2,3-DIHYDRO-1H-INDAZOLE. Retrieved from [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitrobenzoyl chloride | CAS 30459-70-2. Retrieved from [Link]

  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]

  • MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-6-nitrobenzoyl chloride (C₈H₆ClNO₃), a key chemical intermediate. Due to the limited availability of direct experimental spectra for this specific compound, this document leverages empirical data from structurally similar molecules and established spectroscopic principles to provide a robust predictive and comparative overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

This compound is a substituted aromatic compound featuring a highly reactive acyl chloride group. The electronic and steric effects of the ortho-methyl and ortho-nitro substituents create a unique chemical environment, influencing its reactivity and spectroscopic signature. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural verification in synthetic chemistry. This guide explains the causality behind expected spectral features, grounding predictions in data from analogous compounds to ensure scientific integrity.

Molecular Structure and Key Features

The unique substitution pattern of this compound dictates its spectral properties. The electron-withdrawing nature of the nitro (-NO₂) and benzoyl chloride (-COCl) groups, combined with the electron-donating effect of the methyl (-CH₃) group, results in a distinct electronic distribution across the aromatic ring. Furthermore, the steric hindrance introduced by two ortho substituents influences bond angles and rotations, which can be reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, based on the analysis of related compounds such as 2-methyl-4-nitrobenzoyl chloride and 2-chloro-6-nitrobenzoyl chloride.[1][2]

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for compounds like this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with 16-32 scans. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Acquisition: Acquire the spectrum with 1024 or more scans. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

Predicted ¹H NMR Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct proton signals. The chemical shifts are influenced by the strong deshielding effects of the adjacent nitro and acyl chloride groups. Aromatic protons generally appear in the range of 6.5-8.5 ppm.[2]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0 - 8.2Doublet (d)1HH-3Ortho to the strongly electron-withdrawing -NO₂ group and meta to the -CH₃ group.
~ 7.8 - 8.0Triplet (t)1HH-4Flanked by two protons, expected to show coupling to both H-3 and H-5.
~ 7.6 - 7.8Doublet (d)1HH-5Ortho to the electron-donating -CH₃ group and meta to the -NO₂ group, thus appearing more upfield.
~ 2.7Singlet (s)3H-CH₃The methyl protons are benzylic and appear as a singlet as there are no adjacent protons. Based on data for 2-methylbenzoyl chloride.[3]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on each of the eight unique carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. For similar compounds like 2-chloro-6-nitrobenzoyl chloride, this peak is observed around 170 ppm.[2]

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 168C=OThe carbonyl carbon of the acyl chloride is highly deshielded.
~ 148C-NO₂The carbon atom attached to the nitro group is significantly deshielded.
~ 142C-CH₃The carbon attached to the methyl group is deshielded by the aromatic ring.
~ 135C-COClThe carbon atom attached to the acyl chloride group.
~ 133C-4Aromatic CH carbon.
~ 130C-5Aromatic CH carbon.
~ 125C-3Aromatic CH carbon.
~ 22-CH₃The methyl carbon, appearing in the typical aliphatic region.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the acyl chloride and the nitro group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a low-melting solid, a thin film can be prepared by placing a small amount of the neat sample between two potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for rapid analysis.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.

Predicted IR Data

The key diagnostic bands are summarized in the table below, with expected wavenumber ranges based on data for 2-methyl-4-nitrobenzoyl chloride and general values for these functional groups.[1]

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
1770 - 1815C=O StretchAcyl Chloride (-COCl)Strong
1500 - 1560Asymmetric StretchNitro (-NO₂)Strong
1300 - 1370Symmetric StretchNitro (-NO₂)Strong
3000 - 3100C-H StretchAromatic RingMedium-Weak
1450 - 1600C=C StretchAromatic RingMedium-Variable
2850 - 2960C-H StretchMethyl (-CH₃)Medium-Weak

The high frequency of the C=O stretch is characteristic of acyl chlorides, a consequence of the electron-withdrawing effect of the adjacent chlorine atom.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Experimental Protocol: Mass Spectrometry
  • Instrumentation: Mass spectral data is typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • Ionization: A standard electron energy of 70 eV is used.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum Data

The molecular weight of this compound is 199.59 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 199. Due to the presence of a chlorine atom, a characteristic isotopic peak at M+2 (m/z 201) with an intensity of approximately one-third of the molecular ion peak is a key diagnostic feature.[1]

Predicted Fragmentation Pathway:

M [M]⁺˙ m/z 199/201 M_minus_Cl [M-Cl]⁺ m/z 164 M->M_minus_Cl - Cl˙ M_minus_NO2 [M-NO₂]⁺ m/z 153 M->M_minus_NO2 - NO₂˙ M_minus_Cl_minus_CO [M-Cl-CO]⁺ m/z 136 M_minus_Cl->M_minus_Cl_minus_CO - CO M_minus_COCl [M-COCl]⁺ m/z 136 M_minus_Cl_minus_CO->M_minus_COCl

Caption: Predicted major fragmentation pathways for this compound.

  • [M]⁺˙ (m/z 199/201): The molecular ion peak, showing the characteristic 3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes.

  • [M-Cl]⁺ (m/z 164): Loss of the chlorine radical, a common fragmentation for acyl chlorides, resulting in a benzoyl cation.

  • [M-NO₂]⁺ (m/z 153): Loss of the nitro group, a typical fragmentation for aromatic nitro compounds.

  • [M-Cl-CO]⁺ (m/z 136): Subsequent loss of carbon monoxide from the benzoyl cation.

Synthesis and Purity Considerations

This compound is typically synthesized from its corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The purity of the final product is crucial for its use in subsequent reactions. Potential impurities arising from the synthesis could include the starting carboxylic acid or byproducts from side reactions. The spectroscopic methods outlined in this guide are essential for verifying the purity of the synthesized compound. For example, the presence of the starting carboxylic acid would be indicated by a broad O-H stretch in the IR spectrum (around 3000 cm⁻¹) and a carboxylic acid proton signal in the ¹H NMR spectrum (typically >10 ppm).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By synthesizing data from closely related analogs and applying fundamental spectroscopic principles, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and MS analyses. These data and interpretations serve as a valuable resource for researchers in confirming the structure and assessing the purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling robust drug development and chemical research.

References

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • NIST. (n.d.). Benzoyl chloride, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Reactivity of 2-Methyl-6-nitrobenzoyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 2-Methyl-6-nitrobenzoyl Chloride with Nucleophiles

Abstract

This compound is a highly reactive acylating agent whose chemical behavior is dictated by a fascinating interplay of electronic activation and steric hindrance. The presence of a strongly electron-withdrawing nitro group at the ortho-position significantly enhances the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack. Conversely, the adjacent methyl group imposes considerable steric congestion, modulating the accessibility of the reactive center. This guide provides a comprehensive analysis of these competing factors, detailing the reactivity of this compound with various nucleophiles, outlining robust experimental protocols, and offering field-proven insights for researchers in synthetic chemistry and drug development.

Introduction: Structural and Physicochemical Properties

This compound (C₈H₆ClNO₃) is a substituted aromatic acyl chloride. At room temperature, it typically appears as a yellowish-brown liquid or low-melting solid with a pungent odor.[1] Its reactivity profile is a direct consequence of the substituents on the benzoyl core.

PropertyValueSource
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol [1]
Melting Point 42 °C[1]
Boiling Point 311.9°C at 760 mmHg[1]
Density 1.386 g/cm³[1]

The core of its chemical personality lies in the ortho-positioning of the methyl and nitro groups, which creates a unique electronic and steric environment around the acyl chloride functional group.

Core Reactivity Principles: An Interplay of Effects

The reactivity of benzoyl chlorides in nucleophilic acyl substitution is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (Cl⁻). In this compound, the substituents introduce powerful, albeit opposing, influences.

Electronic Activation by the Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both inductive (-I) and resonance (-M or -R) effects.[2][3] This strong electron withdrawal pulls electron density away from the aromatic ring and, critically, from the carbonyl carbon.[2] This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it a highly attractive target for nucleophiles.[4] Consequently, the molecule is electronically "activated" for nucleophilic attack compared to unsubstituted benzoyl chloride.[5][6]

Steric Hindrance from the Methyl Group

The methyl group (-CH₃) at the adjacent ortho-position introduces significant steric bulk around the reaction center.[7] This steric hindrance can physically impede the trajectory of an incoming nucleophile as it attempts to attack the carbonyl carbon.[8] This effect is particularly pronounced for larger, bulkier nucleophiles. The interplay between electronic activation and steric hindrance is the central theme governing the molecule's reactivity.

G Reactivity Overall Reactivity Electronic Electronic Effects (Activation) Electronic->Reactivity Increases Rate Steric Steric Effects (Hindrance) Steric->Reactivity Decreases Rate Nitro Ortho-Nitro Group (-NO₂) Nitro->Electronic Strong -I, -M Effects Methyl Ortho-Methyl Group (-CH₃) Methyl->Steric Provides Bulk

Caption: Interplay of activating electronic effects and deactivating steric effects.

The Mechanism: Nucleophilic Acyl Substitution

Like other acyl chlorides, this compound reacts with nucleophiles via a two-step nucleophilic acyl substitution mechanism, often termed an addition-elimination pathway.[9][10]

  • Nucleophilic Attack (Addition): The nucleophile (Nu:) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[11] This step is typically the rate-determining step of the reaction.[9]

  • Leaving Group Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbonyl π-bond, and in doing so, expels the most stable leaving group, which is the chloride ion (Cl⁻).[9][11]

Caption: General mechanism for nucleophilic acyl substitution.

Reactions with Common Nucleophiles

The outcome and rate of the reaction depend heavily on the nature of the nucleophile.

Aminolysis (Reaction with Amines)

The reaction with primary or secondary amines yields N-substituted 2-methyl-6-nitrobenzamides.[4] This reaction is typically rapid and exothermic.

  • Expert Insight: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is almost always included in these reactions.[12] Its purpose is not to catalyze the reaction but to act as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Using a tertiary amine prevents this by forming a non-reactive ammonium salt (e.g., Et₃NH⁺Cl⁻).

Alcoholysis (Reaction with Alcohols)

Alcohols react to form the corresponding 2-methyl-6-nitrobenzoate esters.[4] The reaction rate is generally slower than aminolysis due to the lower nucleophilicity of alcohols compared to amines.

  • Expert Insight: These reactions may require heating or the use of a catalyst to proceed at a reasonable rate, especially with sterically hindered secondary or tertiary alcohols.[13] Pyridine or 4-(dimethylamino)pyridine (DMAP) can be used as nucleophilic catalysts. They react first with the acyl chloride to form a highly reactive acylpyridinium salt, which is then attacked by the alcohol.

Hydrolysis (Reaction with Water)

This compound reacts readily with water to form 2-methyl-6-nitrobenzoic acid. This is often an undesirable side reaction.[2]

  • Trustworthiness Validation: Due to its high reactivity, the compound is sensitive to atmospheric moisture.[2] Therefore, all reactions should be conducted under anhydrous conditions (e.g., using dried solvents and glassware) under an inert atmosphere (N₂ or Ar) to prevent competitive hydrolysis, which would lower the yield of the desired product and complicate purification.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating steps for monitoring and purification.

Protocol 1: Synthesis of N-benzyl-2-methyl-6-nitrobenzamide (Aminolysis)

This protocol details the reaction with a primary amine, using triethylamine as an acid scavenger.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification a1 Dissolve Benzylamine & Triethylamine in Anhydrous DCM a2 Cool to 0°C (Ice Bath) a1->a2 b1 Add Acyl Chloride Solution Dropwise a2->b1 b2 Stir at RT Monitor by TLC b1->b2 c1 Aqueous Wash (HCl, NaHCO₃, Brine) b2->c1 c2 Dry (Na₂SO₄), Filter, Concentrate c1->c2 c3 Purify by Chromatography or Recrystallization c2->c3

Caption: Experimental workflow for the synthesis of an N-substituted amide.

Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 20-30 minutes. A precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any acidic byproduct), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: Kinetic Analysis of Alcoholysis via Conductance

This protocol allows for the determination of pseudo-first-order rate constants for the reaction with an alcohol, which serves as both the nucleophile and the solvent.[13]

Principle: The reaction produces one equivalent of HCl for every mole of ester formed. Since HCl is the only significantly conducting species in the reaction mixture, the rate of its formation can be followed by measuring the change in conductivity of the solution over time.[13]

Methodology:

  • Setup: Place a known, large excess of the desired anhydrous alcohol (e.g., n-propanol) in a thermostated reaction vessel equipped with a conductivity probe and a magnetic stirrer. Allow the system to reach thermal equilibrium (e.g., 25.0 °C).

  • Initiation: Prepare a concentrated stock solution of this compound in a small amount of the same alcohol. At time t=0, inject a small, precise volume of the stock solution into the stirred alcohol to initiate the reaction. The final concentration of the acyl chloride should be low enough that it is the limiting reagent.

  • Data Acquisition: Record the conductivity of the solution at regular time intervals until the value stabilizes, indicating the reaction is complete (t=∞).

  • Data Analysis:

    • The pseudo-first-order rate constant (k') can be determined by plotting ln(C∞ - Ct) versus time (t), where C∞ is the conductivity at completion and Ct is the conductivity at time t.

    • The slope of this plot will be equal to -k'.

    • This method allows for a quantitative comparison of reactivity with different alcohols or under different temperature conditions.

Overcoming Steric Hindrance: Practical Strategies

When reacting this compound with bulky nucleophiles where steric hindrance dominates, several strategies can be employed to drive the reaction to completion.

StrategyRationale & CausalityReference
Increase Temperature Provides the necessary activation energy to overcome the steric barrier. Care must be taken to avoid side reactions or degradation at excessive temperatures.[14]
Use a Potent Catalyst For alcoholysis, a nucleophilic catalyst like DMAP can form a more reactive acylpyridinium intermediate that is less sterically demanding and more susceptible to attack by the hindered alcohol.[15]
Change Solvent Switching to a polar aprotic solvent like DMF or DMSO can help to better solvate the transition state, potentially lowering the activation energy barrier.[8]
Use Activating Agents For esterifications, converting the parent carboxylic acid to a mixed anhydride using a reagent like 2-methyl-6-nitrobenzoic anhydride itself can facilitate the reaction with a hindered alcohol.[15]

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is a textbook example of competing electronic and steric effects. The ortho-nitro group renders the carbonyl carbon highly electrophilic, while the ortho-methyl group provides a significant steric shield. A thorough understanding of these principles allows the synthetic chemist to select appropriate nucleophiles, reaction conditions, and catalysts to achieve desired transformations efficiently. By employing anhydrous conditions, appropriate acid scavengers for aminolysis, and catalytic activation for less reactive nucleophiles, this reagent can be effectively utilized to synthesize a wide range of amides and esters crucial to the pharmaceutical and materials science industries.

References

  • Chemistry Stack Exchange . (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]

  • Bentley, T.W., et al. (2012). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules. Available at: [Link]

  • Pearson+ . Propose mechanisms for the nucleophilic acyl substitutions. Study Prep. Available at: [Link]

  • Chemistry LibreTexts . (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Available at: [Link]

  • PrepChem.com . Synthesis of 2-nitrobenzoyl chloride. Available at: [Link]

  • Google Patents. US4593144A - Process for preparing substituted benzotrichloride compounds.
  • Quora . Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Available at: [Link]

  • Organic Syntheses . m-NITROBENZAZIDE. Coll. Vol. 3, p.646 (1955); Vol. 21, p.84 (1941). Available at: [Link]

  • NCERT . Amines. Chemistry Part II, Unit 13. Available at: [Link]

  • Frontiers in Chemistry . (2020). Electrophilically Activated Nitroalkanes in Reactions With Carbon Based Nucleophiles. Available at: [Link]

  • Master Organic Chemistry . (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]

  • PubMed . (2002). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism. Ultrason Sonochem. Available at: [Link]

  • Canadian Science Publishing . (2020). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry. Available at: [Link]

  • Quora . What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?. Available at: [Link]

  • PrepChem.com . Synthesis of 2-methyl-5-nitrobenzoyl chloride. Available at: [Link]

  • LookChem . Cas 66232-57-3, this compound. Available at: [Link]

  • ResearchGate . (2002). The ultrasonically induced reaction of benzoyl chloride with nitrobenzene: an unexpected sonochemical effect and a possible mechanism. Available at: [Link]

  • Chad's Prep (YouTube) . (2021). 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. Available at: [Link]

  • Canadian Journal of Chemistry . (2020). Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. Available at: [Link]

  • UNI ScholarWorks . (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science. Available at: [Link]

  • Professor Dave Explains (YouTube) . (2020). 21.7 Nucleophilic Acyl Substitution. Available at: [Link]

  • Chad's Prep® . Introduction to Nucleophilic Acyl Substitution. Available at: [Link]

  • Wikipedia . Nitrile. Available at: [Link]

  • Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • PubChem . 2-Methyl-4-nitrobenzoyl chloride. Available at: [Link]

  • PubChem . 2-Nitrobenzoyl chloride. Available at: [Link]

  • PubMed . (1997). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. J Org Chem. Available at: [Link]

  • MDPI . (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. Available at: [Link]

  • Organic Chemistry Portal . (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Available at: [Link]

Sources

A Technical Guide to the Electron-Withdrawing Effects of the Nitro Group in 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the complex electronic and steric interactions within 2-Methyl-6-nitrobenzoyl chloride. The presence of two bulky ortho substituents, a nitro group (-NO₂) and a methyl group (-CH₃), adjacent to the benzoyl chloride moiety creates a unique chemical environment that significantly modulates its reactivity. We will dissect the interplay between the powerful electron-withdrawing inductive and resonance effects of the nitro group and the overriding influence of the "ortho effect," specifically Steric Inhibition of Resonance (SIR). This guide is intended for researchers, chemists, and drug development professionals who utilize substituted acyl chlorides in synthesis and require a deep mechanistic understanding of their behavior.

Introduction: The Role of Substituents in Acyl Chloride Reactivity

Acyl chlorides are highly valuable reactive intermediates in organic synthesis, primarily due to the exceptional electrophilicity of the carbonyl carbon. This reactivity can be precisely tuned by substituents on the aromatic ring. Electron-withdrawing groups (EWGs) typically enhance this electrophilicity, making the acyl chloride more susceptible to nucleophilic attack. The nitro group is one of the most potent EWGs, exerting its influence through two distinct mechanisms: the inductive effect (-I) and the resonance effect (-R).[1]

However, in this compound, the positioning of the nitro and methyl groups ortho to the acyl chloride function introduces significant steric complexities. This guide will demonstrate how these steric factors lead to a phenomenon known as the ortho effect, which can dominate the expected electronic trends and dictate the molecule's ultimate reactivity.

Fundamental Electronic Effects of the Nitro Group

The nitro group deactivates an aromatic ring towards electrophilic attack and enhances the reactivity of associated functional groups towards nucleophiles through a combination of inductive and resonance effects.

  • Inductive Effect (-I): The nitrogen atom in the nitro group is highly electronegative and bears a formal positive charge, strongly pulling electron density away from the attached carbon atom through the sigma bond network. This effect polarizes the entire molecule, increasing the partial positive charge on the carbonyl carbon of the benzoyl chloride group.

  • Resonance Effect (-R): The nitro group can delocalize electron density from the aromatic ring onto its oxygen atoms. This is a powerful deactivating effect that specifically reduces electron density at the ortho and para positions.[2] In a typical scenario, this would significantly increase the electrophilicity of a para-positioned carbonyl group.

Figure 1: The dual electron-withdrawing mechanisms of the nitro group.

The Dominant Influence: Steric Inhibition of Resonance (The Ortho Effect)

While the electronic principles above are fundamental, the substitution pattern of this compound makes a direct application misleading. The "ortho effect" refers to the unique behavior of ortho-substituted benzene derivatives, which is a composite of steric and electronic factors.[3] In this molecule, the steric bulk of the ortho methyl and nitro groups physically prevents the benzoyl chloride group from being coplanar with the benzene ring.[4][5]

This forces the p-orbitals of the carbonyl carbon and the aromatic ring out of alignment, a phenomenon known as Steric Inhibition of Resonance (SIR) .[4]

Consequences of SIR in this compound:

  • Disrupted Carbonyl-Ring Resonance: The resonance interaction between the carbonyl group and the benzene ring is significantly diminished. This is a crucial point, as this resonance normally stabilizes the acyl chloride. By inhibiting it, the carbonyl group becomes more "isolated" and its intrinsic electrophilicity is enhanced.

  • Twisted Nitro Group: Similarly, the nitro group itself is forced to twist out of the plane of the ring due to steric pressure from the adjacent methyl group. This rotation disrupts the overlap of its p-orbitals with the ring's pi system, weakening its powerful -R effect.[6]

  • Steric Hindrance at the Reaction Center: Beyond electronic effects, the two ortho groups create a crowded environment around the carbonyl carbon, physically impeding the approach of nucleophiles.

Figure 2: Steric Inhibition of Resonance in this compound.

Integrated Analysis of Reactivity

The reactivity of this compound is a net result of these competing factors.

EffectSourceImpact on Carbonyl Electrophilicity
Inductive Effect (-I) Nitro GroupIncrease (strong)
Inductive Effect (+I) Methyl GroupDecrease (weak)
Resonance Effect (-R) Nitro GroupIncrease (weakened by SIR)
Steric Hindrance Ortho GroupsDecrease Reactivity (hinders nucleophile approach)
SIR of Carbonyl Ortho GroupsIncrease (prevents delocalization into the ring)

The primary determinant of reactivity in nucleophilic acyl substitution is the electrophilicity of the carbonyl carbon. While the inductive effect of the nitro group and the SIR of the carbonyl group both act to increase this, the steric hindrance at the reaction center presents a significant kinetic barrier to nucleophilic attack.

Kinetic studies on the solvolysis of ortho-nitrobenzoyl chloride have shown that it is often less reactive than its para-isomer in most solvents, a result attributed to steric hindrance outweighing the electronic effects.[7] For this compound, with an additional bulky ortho group, this steric hindrance is expected to be even more pronounced, making it significantly less reactive than simpler, unhindered nitrobenzoyl chlorides despite the powerful EWGs present.

Spectroscopic Profile

The unique structural features of this compound are reflected in its spectroscopic data.

Table 2: Predicted Spectroscopic Data

Spectroscopy Feature Expected Value/Region Rationale
FT-IR C=O Stretch ~1780-1795 cm⁻¹ The strong -I effect of the nitro group and SIR of the carbonyl prevent electron donation from the ring, strengthening the C=O bond and shifting the stretch to a higher wavenumber compared to benzoyl chloride (~1770 cm⁻¹).[8]
FT-IR Asymmetric NO₂ Stretch ~1530-1550 cm⁻¹ Typical region for aromatic nitro groups.[8]
¹H NMR Aromatic Protons δ 7.5-8.5 ppm The aromatic protons are deshielded by the EWGs. The specific splitting pattern will be complex (likely a triplet and a doublet of doublets) due to their meta and para relationships.
¹H NMR Methyl Protons δ ~2.5 ppm A singlet, deshielded by its position on the aromatic ring adjacent to EWGs.

| ¹³C NMR | Carbonyl Carbon | δ ~166-168 ppm | The carbonyl carbon is highly deshielded. |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the conversion of 2-methyl-6-nitrobenzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂), a common and effective method.[9][10][11]

Materials:

  • 2-Methyl-6-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Gas trap (for HCl and SO₂ byproducts)

  • Rotary evaporator

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution to neutralize acidic gases. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: To the flask, add 2-methyl-6-nitrobenzoic acid (1.0 eq). Add anhydrous toluene (approx. 5 mL per gram of acid) followed by the slow, dropwise addition of thionyl chloride (2.0-3.0 eq) at room temperature.

  • Heating: Gently heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain the reflux for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude this compound is often obtained as a yellowish-brown liquid or low-melting solid (M.P. 42 °C) and can be used directly for subsequent reactions or purified further by vacuum distillation.[12]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 2-methyl-6-nitrobenzoic acid, toluene, and SOCl₂ in a flask B Attach reflux condenser and gas trap A->B C Heat mixture to reflux (2-4 hours) B->C D Cool to room temperature C->D E Remove solvent and excess SOCl₂ via rotary evaporation D->E F Product: this compound E->F

Figure 3: Workflow for the synthesis of this compound.

Protocol 2: Kinetic Analysis of Hydrolysis Rate

This protocol outlines a method to quantify the reactivity of this compound by monitoring its hydrolysis rate via titration of the liberated hydrochloric acid.

Materials:

  • This compound

  • Acetone (ACS grade)

  • Deionized water

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)

  • Phenolphthalein indicator

  • Stopwatch, burette, conical flasks, pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound in dry acetone (e.g., 0.1 M). Prepare a series of reaction flasks containing a defined solvent mixture (e.g., 50 mL of 90:10 acetone:water).

  • Initiation: Place a reaction flask in a constant temperature water bath (e.g., 25 °C) and allow it to equilibrate. To initiate the reaction, rapidly inject a small, precise volume of the acyl chloride stock solution into the flask, start the stopwatch, and mix thoroughly.

  • Quenching & Titration: At timed intervals (e.g., 2, 5, 10, 20, 30 minutes), withdraw a precise aliquot (e.g., 5 mL) of the reaction mixture and immediately add it to a flask containing cold acetone to quench the reaction.

  • Analysis: Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated HCl with the standardized NaOH solution until a persistent pink endpoint is reached. Record the volume of NaOH used.

  • Data Processing: The concentration of HCl at each time point is proportional to the extent of reaction. A plot of ln([Acyl Chloride]₀ / ([Acyl Chloride]₀ - [HCl]t)) versus time will yield a straight line for a first-order reaction, the slope of which is the rate constant, k.

Conclusion

The chemical behavior of this compound is a classic example of how steric effects can override and modulate powerful electronic effects. While the nitro group is a potent electron-withdrawing group, its ability to enhance the reactivity of the adjacent acyl chloride is tempered by two key consequences of the ortho substitution pattern: steric hindrance at the reaction center, which kinetically slows nucleophilic attack, and Steric Inhibition of Resonance, which alters the electronic communication between the functional groups and the aromatic ring. A comprehensive understanding of this interplay is essential for predicting reactivity and designing efficient synthetic routes involving this and other sterically hindered aromatic compounds.

References

  • Vedantu. Ortho Effect in Chemistry: Definition, Examples & Key Insights. Link

  • Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? r/AdvancedOrganic. Link

  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6665-6680. Link

  • ResearchGate. (n.d.). Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions. Link

  • ResearchGate. (n.d.). Structural and Electronic Response of New Nitroaromatic Compounds to Solvent Polarity: A DFT Study. Link

  • González-Vázquez, J., et al. (2012). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 116(30), 8033-8040. Link

  • A to Z Chemistry. (2020). Ortho effect. WordPress.com. Link

  • González-Vázquez, J., et al. (2012). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A, 116(30), 8033-8040. Link

  • ResearchGate. (n.d.). Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. Link

  • MDPI. (2020). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Link

  • BenchChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Link

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Link

  • ResearchGate. (n.d.). Structure of common nitroaromatic compounds. Link

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Link

  • ChemicalBook. (n.d.). 2-Nitrobenzoyl chloride synthesis. Link

  • Menger, F. M., & Smith, J. H. (1972). Reinterpretation of Curved Hammett Plots in Reaction of Nucleophiles with Aryl Benzoates. Journal of the American Chemical Society, 94(11), 3824-3829. Link

  • Ataman Kimya. (n.d.). Benzoyl Chloride. Link

  • Oxford Reference. (n.d.). Hammett equation. Link

  • Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329. Link

  • University of Calgary. (n.d.). Problem Set 3 Solutions. Link

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? Link

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. Link

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitro-benzoyl chloride. Link

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Link

  • PubChem. (n.d.). This compound. Link

  • LookChem. (n.d.). Cas 66232-57-3, this compound. Link

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Link

  • Chemistry LibreTexts. (2021). Correlations of Structure with Reactivity of Aromatic Compounds. Link

  • Kevill, D. N., & D'Souza, M. J. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 20(16), 4004. Link

  • Chen, T. B., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3599. Link

  • Chegg.com. (2022). Solved 3. Explain why the reaction of substituted benzoyl. Link

  • Canadian Science Publishing. (2015). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Link

  • Beilstein Journal of Organic Chemistry. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Link

  • ChemicalBook. (n.d.). 2-NITROBENZYL CHLORIDE(612-23-7) 1H NMR spectrum. Link

  • ChemicalBook. (n.d.). This compound. Link

  • Sigma-Aldrich. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Link

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Link

  • YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Link

  • BenchChem. (n.d.). Spectroscopic Profile of 4-Nitrobenzoyl Chloride: A Technical Guide. Link

  • PubChem. (n.d.). 2-Chloro-6-methyl-3-nitrobenzoyl chloride. Link

Sources

The Elusive Solubility Profile of 2-Methyl-6-nitrobenzoyl Chloride: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Methyl-6-nitrobenzoyl chloride is a key reagent in synthetic organic chemistry, valued for its utility in the introduction of the 2-methyl-6-nitrobenzoyl moiety in the development of novel pharmaceuticals and other complex molecules. However, a significant knowledge gap exists in the readily available scientific literature regarding its solubility in common organic solvents. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals by providing a robust theoretical framework for predicting its solubility, a detailed experimental protocol for its empirical determination, and a discussion of the critical safety and handling considerations dictated by its chemical reactivity. While specific quantitative data remains unpublished, this guide synthesizes established principles of physical organic chemistry and data from analogous compounds to empower researchers with the predictive tools and practical methodologies necessary for the effective use of this important synthetic building block.

Introduction: The Synthetic Chemist's Need for Solubility Data

The efficiency and success of a chemical reaction are fundamentally dependent on the appropriate choice of solvent. The solvent not only facilitates the interaction of reactants by providing a medium for dissolution but also influences reaction rates, equilibria, and even the stereochemical outcome. For a highly reactive species such as this compound, understanding its solubility is not merely a matter of convenience but a critical parameter for reaction design, optimization, and safety.

This guide addresses the current lack of specific solubility data for this compound by providing a comprehensive analysis based on its molecular structure and the known behavior of similar acyl chlorides. By understanding the interplay of polarity, hydrogen bonding potential, and reactivity, researchers can make informed decisions on solvent selection, thereby avoiding costly and time-consuming trial-and-error experimentation.

Theoretical Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound provides key insights into its expected solubility.

Molecular Structure of this compound:

  • Polarity: The presence of the nitro group (-NO2) and the acyl chloride group (-COCl) introduces significant polarity to the molecule. The strong electron-withdrawing nature of these groups creates a dipole moment.

  • Aromatic Ring: The benzene ring itself is nonpolar and capable of pi-pi stacking interactions.

  • Methyl Group: The methyl group (-CH3) is a nonpolar, electron-donating group that can slightly increase solubility in nonpolar solvents.

  • Reactivity: The acyl chloride functional group is highly electrophilic and will react readily with protic solvents (those containing acidic protons, such as water and alcohols). This reactivity precludes simple dissolution in these solvents.

Based on these features, it can be predicted that this compound will be most soluble in polar aprotic solvents that can solvate the polar functional groups without reacting with the acyl chloride moiety. Its solubility in nonpolar solvents is expected to be moderate, facilitated by the aromatic ring and the methyl group. Protic solvents are generally unsuitable due to chemical reaction.

Predicted Solubility in Common Organic Solvents

While quantitative data is not available in the literature, a qualitative prediction of solubility can be made based on the behavior of analogous compounds like benzoyl chloride and other substituted benzoyl chlorides[1][2]. The following table provides a guide to the expected solubility of this compound in a range of common organic solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, AcetonitrileHighThese solvents possess a significant dipole moment that can effectively solvate the polar nitro and acyl chloride groups without reacting. They are the recommended choice for most applications.[1]
Nonpolar Aromatic Toluene, Benzene, XylenesModerate to HighThe aromatic ring of the solute can engage in pi-pi stacking interactions with these solvents. The methyl group also contributes to favorable interactions.
Nonpolar Aliphatic Hexanes, Heptane, CyclohexaneLow to ModerateThe overall polarity of this compound limits its solubility in these nonpolar solvents. Some solubility may be observed due to the nonpolar hydrocarbon portions of the molecule.
Ethers Diethyl ether, DioxaneModerate to HighEthers have some polarity and can act as hydrogen bond acceptors, which can interact with the solute. They are generally good solvents for acyl chlorides.[1]
Protic Water, Methanol, Ethanol, Acetic AcidReactive These solvents will react with the acyl chloride group, leading to the formation of the corresponding carboxylic acid or ester. They should be strictly avoided if the integrity of the starting material is required.[2]

Note: These are predictions and should be confirmed experimentally for any critical application.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of this compound in a given solvent.

Safety Precautions: this compound is a corrosive and lachrymatory substance. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3] Anhydrous conditions should be maintained to prevent hydrolysis of the acyl chloride.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvents of interest

  • Small, dry vials or test tubes with secure caps

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringes or pipettes for solvent dispensing

Step-by-Step Procedure
  • Preparation: Ensure all glassware is scrupulously dried in an oven and cooled in a desiccator before use.

  • Aliquoting the Solute: Accurately weigh a small amount (e.g., 10 mg) of this compound into a pre-weighed, dry vial.

  • Initial Solvent Addition: Add a small, precise volume (e.g., 0.1 mL) of the anhydrous solvent to the vial.

  • Equilibration: Securely cap the vial and agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 10-15 minutes) at a constant temperature.

  • Observation: Visually inspect the vial for the complete dissolution of the solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another small, precise volume of the solvent and repeat the equilibration and observation steps.

  • Endpoint Determination: Continue adding the solvent incrementally until complete dissolution is observed. The total volume of solvent added to dissolve the initial mass of the solute represents the solubility under those conditions.

  • Data Recording: Record the mass of the solute, the total volume of the solvent used, and the temperature at which the determination was made.

  • Calculation: Express the solubility in appropriate units, such as mg/mL or mol/L.

Visual Workflow of Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Dry Glassware Weigh Weigh Solute Prep->Weigh AddSolvent Add Solvent Increment Weigh->AddSolvent Equilibrate Equilibrate (Stir/Vortex) AddSolvent->Equilibrate Observe Observe for Dissolution Equilibrate->Observe Dissolved Completely Dissolved? Observe->Dissolved Dissolved->AddSolvent No Record Record Data Dissolved->Record Yes Calculate Calculate Solubility Record->Calculate

Caption: Experimental workflow for determining the solubility of this compound.

Causality in Experimental Choices

  • Anhydrous Solvents: The use of anhydrous solvents is paramount to prevent the hydrolysis of the acyl chloride, which would lead to the formation of 2-methyl-6-nitrobenzoic acid and hydrochloric acid, thus confounding the solubility measurement.

  • Incremental Solvent Addition: This method allows for a more accurate determination of the saturation point compared to adding a large volume of solvent at once.

  • Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the obtained data is reproducible and relevant to specific reaction conditions.

  • Vigorous Agitation: Adequate mixing is essential to ensure that the system reaches equilibrium and that the observed solubility is not limited by the rate of dissolution.

Conclusion and Recommendations

While a definitive, quantitative solubility profile for this compound in common organic solvents is not currently available in the public domain, a strong predictive framework can be established based on its molecular structure and the behavior of analogous compounds. It is anticipated to exhibit high solubility in polar aprotic solvents and moderate solubility in nonpolar aromatic and ethereal solvents. Due to its high reactivity, protic solvents are unsuitable for use with this reagent.

For applications requiring precise concentration data, it is imperative that researchers perform their own solubility determinations. The experimental protocol provided in this guide offers a robust and reliable method for obtaining this critical information. By combining theoretical understanding with careful experimental validation, scientists can confidently and effectively utilize this compound in their synthetic endeavors.

References

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • Process for preparing substituted benzoyl chlorides. (2005, January 18). Google Patents.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Benzoyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the material safety profile for 2-Methyl-6-nitrobenzoyl chloride (CAS No. 66232-57-3), a crucial intermediate in various synthetic applications. Moving beyond a standard Material Safety Data Sheet (MSDS), this document elucidates the chemical principles behind the compound's hazards and outlines validated protocols for its safe handling, storage, and emergency management. The core philosophy is to empower laboratory professionals with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety.

Chemical Identity and Physicochemical Profile

This compound is an aromatic acyl chloride, a class of compounds known for their high reactivity, which is fundamental to their utility in organic synthesis.[1] Understanding its basic properties is the first step in a thorough risk assessment.

IdentifierDataSource(s)
Chemical Name This compound[2][3][4]
CAS Number 66232-57-3[2][3][4]
Molecular Formula C₈H₆ClNO₃[3]
Molecular Weight 199.59 g/mol [3]
Synonyms 6-Nitro-o-toluoyl Chloride[3]
Physicochemical PropertyDataNotes and Context
Appearance Liquid or low-melting solidData for the closely related isomer, 2-methyl-4-nitrobenzoyl chloride, suggests this physical form.
Melting Point 17-20 °CThis data is for the related compound 2-Nitrobenzoyl chloride and should be used as an estimation.[5]
Boiling Point Data not available---
Solubility Reacts with waterLike other acyl chlorides, it is expected to decompose in water.[6] It is soluble in many organic solvents.

The Core Hazard Profile: A Mechanistic Approach

The hazards associated with this compound are not arbitrary; they are a direct consequence of its molecular structure. The electrophilic carbonyl carbon of the acyl chloride group is highly susceptible to nucleophilic attack, which is the root cause of its primary dangers.

Extreme Corrosivity and Water Reactivity

The defining hazard of any acyl chloride is its vigorous, often violent, reaction with water and other protic nucleophiles (e.g., alcohols, amines).[1][7]

  • Mechanism of Hydrolysis: When this compound comes into contact with moisture (including humidity in the air), the water molecule's oxygen atom attacks the carbonyl carbon. This addition-elimination reaction proceeds rapidly, eliminating the chloride ion to form the corresponding carboxylic acid and releasing hydrogen chloride (HCl) gas.[1]

  • Consequence: The liberated HCl is a highly corrosive gas that, upon contact with tissue, forms hydrochloric acid, causing severe chemical burns to the skin, eyes, and respiratory tract.[8][9][10] This water-reactive nature is why the substance is classified as a severe skin and eye irritant and is designated as moisture-sensitive.[9][11]

Inhalation Toxicity and Lachrymatory Properties

The release of HCl gas during hydrolysis also makes this compound a potent respiratory irritant.[12]

  • Respiratory Damage: Inhalation of vapors or aerosols can lead to irritation of the nose, throat, and lungs, potentially causing coughing, wheezing, and in severe cases, pulmonary edema—a medical emergency.[12]

  • Lachrymator: The compound is a lachrymator, meaning it irritates the eyes and causes an increased flow of tears.[8][13][14] This is an immediate physiological warning of exposure.

Potential for Systemic Toxicity and Mutagenicity

While specific toxicological data for this isomer is limited, the presence of the nitroaromatic moiety warrants caution.

  • Suspected Mutagenicity: Data for the related compound 2-Nitrobenzoyl chloride shows evidence of mutagenic effects in microbial assays.[5] Therefore, this compound should be handled as a substance suspected of causing genetic defects.[15]

Proactive Exposure Control and Personal Protection

A robust safety protocol relies on a multi-layered defense system, prioritizing engineering controls over personal protective equipment (PPE).

The Hierarchy of Controls
  • Engineering Controls (Primary Defense): All handling of this compound must be conducted within a certified chemical fume hood to contain vapors and protect the user from inhalation.[14] The work area should be equipped with an immediately accessible eyewash station and a safety shower.[10][14]

  • Administrative Controls: Access to areas where this chemical is used should be restricted. All users must receive specific training on its hazards and the associated handling protocols.

  • Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable.

    • Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[8] Goggles protect against vapors, while the face shield provides critical protection against splashes during transfers or in the event of a vigorous reaction.

    • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are required. Gloves must be inspected for integrity before each use and disposed of properly after handling.[8]

    • Respiratory Protection: If there is any risk of exposure outside of a functioning fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases must be used.[11]

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for any procedure involving this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Function & Airflow B Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B C Prepare Spill Kit (Dry Sand, Sodium Bicarbonate) B->C D Retrieve from Dessicator/ Inert Atmosphere Storage E Carefully Weigh/Dispense Using Non-Sparking Tools D->E F Securely Close Container and Cap Reaction Vessel E->F G Decontaminate Glassware & Equipment (in hood) H Dispose of Waste in Designated Hazardous Waste Container G->H I Clean Work Surface H->I J Doff PPE Correctly (Gloves Last) I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Standard Operating Procedures for Handling and Storage

Adherence to meticulous, validated procedures is essential for mitigating risk.

Protocol for Weighing and Dispensing
  • Ensure all work is performed inside a certified chemical fume hood.

  • Don all required PPE as specified in Section 3.1.

  • Retrieve the chemical container from its designated storage location, keeping it sealed until inside the hood.

  • Place the container in a secondary containment tray.

  • Slowly and carefully open the container, as pressure may have developed.

  • Use clean, dry, non-sparking spatulas or tools to transfer the required amount of the substance to a tared, sealed weighing vessel. Avoid creating dust.[8]

  • Immediately and securely close the main container.

  • Promptly transfer the weighed material to the reaction vessel.

  • Clean any residual material from the spatula by carefully quenching it in a beaker of isopropanol within the fume hood before removing it for final cleaning.

Storage Protocol: The Principle of Segregation

Improper storage is a common cause of laboratory incidents. The primary goal is to prevent accidental contact with incompatible materials.

  • Location: Store in a dedicated corrosives cabinet.[9][10] The area must be cool, dry, and well-ventilated.[8][14]

  • Container: Keep the container tightly sealed to prevent moisture ingress and reaction with humid air.[8][9]

  • Incompatibilities: Segregate from the following materials:

    • Water/Moisture: To prevent hydrolysis and HCl release.[7][10]

    • Bases (Amines, Hydroxides): Can cause a violent exothermic reaction.[7]

    • Alcohols: Reacts to form esters in an exothermic reaction.[7]

    • Strong Oxidizing Agents: Increases the risk of a fire or explosion.[7]

Emergency Protocols: A Validated Response System

In the event of an emergency, a clear, logical, and rehearsed response is critical.

Accidental Release (Spill) Protocol
  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Assess: From a safe distance, assess the size of the spill. Do not proceed unless you are trained and equipped to handle it. For large spills, evacuate the lab and call emergency services.

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Cover the spill with a dry, inert absorbent material such as dry sand, earth, or vermiculite.[10][14] DO NOT USE WATER OR COMBUSTIBLE ABSORBENTS.

  • Neutralize (Optional, for experts): Cautiously cover the absorbent material with sodium bicarbonate or soda ash to neutralize the residual acidity from hydrolysis.

  • Collect: Using non-sparking tools, carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.[8][10]

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[16]

First Aid: Immediate, Critical Interventions

Medical attention must be sought immediately following any exposure. The following first aid measures are for immediate application while awaiting emergency responders.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[6][8][9] Remove contact lenses if present and easy to do.[15] Immediate transport to an ophthalmologist is critical.[13]

  • Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin area with plenty of water and soap for at least 15 minutes.[8][9][13]

  • Inhalation: Move the victim to fresh air immediately.[8][13][15] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method).[9][10]

  • Ingestion: DO NOT INDUCE VOMITING. [8][10][13] This is a critical instruction, as vomiting a corrosive substance can cause a second wave of damage to the esophagus and can lead to perforation.[9] If the person is conscious, have them rinse their mouth with water and drink one or two glasses of water to dilute the substance.[10][13]

Fire Emergency Protocol
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8]

  • CRITICAL - DO NOT USE WATER: Applying water directly to the burning material will exacerbate the situation by reacting with the substance to produce flammable and corrosive hydrogen chloride gas.[10][14] A water spray may be used cautiously only to cool nearby containers that are not yet on fire.[10]

  • Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against toxic decomposition products, which include nitrogen oxides, carbon oxides, and hydrogen chloride.[8][9]

Emergency Response Logic Tree

EmergencyResponse cluster_triage Initial Triage cluster_actions Response Actions Start EMERGENCY EVENT Spill Is it a Spill? Start->Spill Fire Is it a Fire? Start->Fire Exposure Is it a Personal Exposure? Start->Exposure SpillActions Alert & Evacuate Area Contain with Dry Absorbent Collect for Disposal Decontaminate Area Spill->SpillActions Yes FireActions Activate Alarm & Evacuate Use CO2 or Dry Chemical Extinguisher DO NOT USE WATER Cool Adjacent Containers Fire->FireActions Yes ExposureActions Remove Victim from Source Administer First Aid (Flush Skin/Eyes) Remove Contaminated Clothing CALL FOR IMMEDIATE MEDICAL HELP Exposure->ExposureActions Yes

Caption: A decision-making tree for responding to emergencies.

Toxicological and Ecological Considerations

  • Toxicological Summary: This substance causes severe skin burns and eye damage.[8][9] It is harmful if inhaled or comes into contact with the skin.[13] It is suspected of causing genetic defects based on data from analogous compounds.[5][15] Ingestion can cause severe damage and perforation of the digestive tract.[9]

  • Disposal Considerations: All waste material, including contaminated absorbents and PPE, must be treated as hazardous waste. It should be placed in sealed, properly labeled containers and disposed of through a licensed chemical waste disposal company, in accordance with all local, regional, and national regulations.[8][9]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11875, 2-Nitrobenzoyl chloride. PubChem. Retrieved from NCBI. [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzoyl chloride. Retrieved from Thermo Fisher Scientific. [Link]

  • Physical and Theoretical Chemistry Laboratory, Oxford University. (n.d.). Benzoyl Chloride Safety Data Sheet. Retrieved from Oxford University. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12846485, 2-Methyl-4-nitrobenzoyl chloride. PubChem. Retrieved from NCBI. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from Cole-Parmer. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoyl chloride. Retrieved from NJ.gov. [Link]

  • ChemSrc. (2025). 2-Nitrobenzoyl chloride | CAS#:610-14-0. Retrieved from ChemSrc. [Link]

  • NOVA Chemicals. (2025). Safety Data Sheet. Retrieved from NOVA Chemicals. [Link]

  • European Food Safety Authority. (2006). Toxicological profile for. The EFSA Journal, 418-427. [Link]

Sources

Introduction: The Molecular Architecture and Reactivity of 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Core Chemical Reactions of 2-Methyl-6-nitrobenzoyl Chloride

Prepared by: Gemini, Senior Application Scientist

This compound (C₈H₆ClNO₃) is a highly reactive aromatic acyl chloride of significant interest in synthetic organic chemistry.[1][2][3] Its molecular structure, featuring a benzoyl chloride core substituted with a methyl group and a nitro group at the ortho positions, imparts a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the nitro group renders the carbonyl carbon highly electrophilic, priming it for nucleophilic attack. Conversely, the flanking methyl and nitro groups introduce considerable steric hindrance, which modulates its reactivity and can be strategically exploited for selective transformations.

This guide provides an in-depth exploration of the synthesis and principal chemical reactions of this compound. We will delve into the mechanistic underpinnings of its reactivity, present detailed experimental protocols, and analyze the causal factors behind key procedural choices, offering field-proven insights for researchers, scientists, and professionals in drug development.

PropertyValue
CAS Number 66232-57-3[1][3]
Molecular Formula C₈H₆ClNO₃[1][2]
Molecular Weight 199.59 g/mol [1]
Appearance Solid (Typical)
Storage Store under an inert atmosphere, protected from moisture.[4]

Part 1: Synthesis Pathway—From Precursor to Acyl Chloride

The synthesis of this compound is a two-stage process that begins with its corresponding carboxylic acid. The entire pathway is a foundational example of aromatic functional group manipulation.

Stage 1: Oxidation of 3-Nitro-o-xylene to 2-Methyl-6-nitrobenzoic Acid

The precursor, 2-methyl-6-nitrobenzoic acid, is an important intermediate, notably in the synthesis of the fungicide metrafenone.[5] It is commonly prepared via the selective oxidation of one methyl group of 3-nitro-o-xylene.

Causality Behind Experimental Choices:

  • Oxidant System: The use of dilute nitric acid and oxygen under pressure provides a method for selective oxidation.[5][6] This approach avoids the harsher conditions and lower selectivity associated with concentrated nitric acid, which can lead to over-oxidation or other side reactions.[5]

  • Temperature and Pressure Control: The reaction is conducted at elevated temperatures (120-150 °C) and pressures (1.5-4.0 MPa) to facilitate the oxidation process.[6] Precise control is critical to maximize the yield of the desired mono-carboxylic acid and minimize the formation of byproducts like 3-nitrophthalic acid.[5][6]

Experimental Protocol: Synthesis of 2-Methyl-6-nitrobenzoic Acid

  • Charging the Reactor: In a high-pressure oxidation reaction kettle, charge 3-nitro-o-xylene (e.g., 200 g) and 10-35% dilute nitric acid (e.g., 1000 g).[5][6]

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to a target temperature between 120-150 °C.[6]

  • Oxygen Introduction: Introduce oxygen gas to achieve a pressure of 1.5-4.0 MPa.[6]

  • Reaction Monitoring: Maintain these conditions with continuous stirring for 6-18 hours. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[5][6]

  • Workup and Isolation: After the reaction is complete, cool the reactor to 10-30 °C. Filter the reaction slurry to collect the crude product.[6]

  • Purification: The crude solid is then subjected to a series of washing, esterification, and pH-adjusted extraction/precipitation steps to isolate pure 2-methyl-6-nitrobenzoic acid from 3-nitro-2-methylbenzoic acid and other byproducts.[5][6]

Stage 2: Chlorination of 2-Methyl-6-nitrobenzoic Acid

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard and efficient transformation, typically achieved using thionyl chloride (SOCl₂).[7][8][9]

Causality Behind Experimental Choices:

  • Chlorinating Agent: Thionyl chloride is an excellent choice because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying product purification.[7]

  • Reflux Conditions: Heating the reaction mixture to reflux ensures the reaction proceeds to completion. A reflux condenser is essential to prevent the loss of the volatile thionyl chloride.

  • Excess Reagent: An excess of thionyl chloride is often used to serve as both a reagent and a solvent, driving the reaction equilibrium towards the product.

Experimental Protocol: Synthesis of this compound

  • Setup: Equip a round-bottom flask with a reflux condenser connected to a gas scrubber to neutralize the HCl and SO₂ byproducts.

  • Reagent Addition: Charge the flask with 2-methyl-6-nitrobenzoic acid (1.0 eq). In a fume hood, carefully add an excess of thionyl chloride (e.g., 3-4 eq).[7][8]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 3-15 hours) until the reaction is complete (evolution of gas ceases).[8][9]

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure.[7][8] The solid residue obtained is crude this compound, which can often be used directly in subsequent steps without further purification.

G cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Chlorination 3-Nitro-o-xylene 3-Nitro-o-xylene Oxidation\n(O2, dilute HNO3) Oxidation (O2, dilute HNO3) 3-Nitro-o-xylene->Oxidation\n(O2, dilute HNO3) 120-150°C, 1.5-4.0 MPa 2-Methyl-6-nitrobenzoic Acid 2-Methyl-6-nitrobenzoic Acid Oxidation\n(O2, dilute HNO3)->2-Methyl-6-nitrobenzoic Acid 2-Methyl-6-nitrobenzoic Acid_s2 2-Methyl-6-nitrobenzoic Acid Chlorination\n(SOCl2, Reflux) Chlorination (SOCl2, Reflux) 2-Methyl-6-nitrobenzoic Acid_s2->Chlorination\n(SOCl2, Reflux) Excess SOCl2 This compound This compound Chlorination\n(SOCl2, Reflux)->this compound

Synthesis workflow for this compound.

Part 2: Core Reactivity—Nucleophilic Acyl Substitution

The cornerstone of this compound's reactivity is the nucleophilic acyl substitution pathway.[10][11][12] The reaction proceeds via a two-step addition-elimination mechanism. The high electrophilicity of the carbonyl carbon, enhanced by the adjacent chlorine and the powerful electron-withdrawing nitro group, makes it an excellent target for nucleophiles.

Mechanism:

  • Nucleophilic Addition: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.[11][12]

  • Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the carbonyl double bond, simultaneously expelling the chloride ion, which is an excellent leaving group.[11][12]

General mechanism of nucleophilic acyl substitution.
Reaction with Alcohols (Esterification)

This compound reacts readily with alcohols to form the corresponding esters.[13] This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl generated, preventing it from protonating the alcohol or catalyzing side reactions.

Causality Behind Experimental Choices:

  • Base: A base is crucial to neutralize the HCl byproduct. Without it, the reaction mixture would become highly acidic, potentially leading to degradation of sensitive substrates.

  • Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants without participating in the reaction.

  • Temperature: Reactions are often initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction rate, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of Methyl 2-Methyl-6-nitrobenzoate

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add anhydrous methanol (1.1 eq) followed by the slow, dropwise addition of pyridine (1.2 eq).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester, which can be further purified by column chromatography or recrystallization.

Reaction with Amines (Amidation)

The reaction with primary or secondary amines produces N-substituted amides.[13] Due to the high reactivity of amines as nucleophiles, this reaction is typically fast and high-yielding. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.

Causality Behind Experimental Choices:

  • Stoichiometry: Using two equivalents of the amine is a common and convenient strategy. Alternatively, one equivalent of the amine can be used with one equivalent of an external, non-nucleophilic base (like triethylamine) to avoid consuming the valuable amine.

  • Steric Hindrance: The ortho-substituents on the benzoyl chloride can significantly slow the reaction with bulky secondary amines. For hindered amines, longer reaction times or elevated temperatures may be necessary.

Experimental Protocol: Synthesis of N-benzyl-2-methyl-6-nitrobenzamide

  • Setup: In a round-bottom flask, dissolve benzylamine (2.2 eq) in a suitable solvent like DCM or THF at room temperature.

  • Reagent Addition: Slowly add a solution of this compound (1.0 eq) in the same solvent to the stirred amine solution. The addition is often exothermic and may require cooling.

  • Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates the consumption of the starting material.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with dilute acid, water, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the amide product. Purify by recrystallization if necessary.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[14][15] The reaction requires a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[15][16]

Influence of Substituents:

  • Electronic Effect: The electron-withdrawing nitro group deactivates the acylium ion intermediate slightly, but the reaction is still highly favorable.

  • Steric Effect: This is the dominant factor for this compound. The bulky ortho-substituents (methyl and nitro) create significant steric hindrance around the acylium ion.[17] This makes the reaction highly sensitive to the steric profile of the aromatic substrate. The acylation of highly substituted arenes like mesitylene may be very slow or fail entirely.[17] Less hindered substrates like benzene or toluene are more suitable.

Experimental Protocol: Acylation of Benzene

  • Setup: In a flame-dried flask equipped with a reflux condenser and under an inert atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 eq) in an excess of dry benzene, which serves as both the reactant and solvent.

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add this compound (1.0 eq) to the mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours.

  • Workup: Carefully pour the cooled reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

  • Isolation: Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., DCM). Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over an anhydrous salt and remove the solvent under vacuum to yield the crude aryl ketone.

G cluster_reactions Key Reactions AcylChloride 2-Methyl-6-nitrobenzoyl Chloride Esterification Esterification AcylChloride->Esterification + ROH (Base) Amidation Amidation AcylChloride->Amidation + R₂NH FC_Acylation Friedel-Crafts Acylation AcylChloride->FC_Acylation + Arene (AlCl₃) Ester Ester Esterification->Ester Forms Ester Amide Amide Amidation->Amide Forms Amide Ketone Ketone FC_Acylation->Ketone Forms Aryl Ketone

Core reaction pathways of this compound.

Conclusion

This compound is a versatile synthetic intermediate whose reactivity is a delicate interplay of electronic activation and steric modulation. The strong electron-withdrawing nitro group makes its carbonyl carbon highly susceptible to nucleophilic attack, enabling efficient esterification and amidation reactions. However, the pronounced steric hindrance from its two ortho substituents presents both a challenge and an opportunity, influencing reaction rates and potentially allowing for selective transformations with sterically undemanding substrates. A thorough understanding of these competing effects is paramount for designing successful synthetic strategies that leverage this potent building block.

References

  • Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (n.d.). Google Patents.
  • CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. (n.d.). Google Patents.
  • CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid. (n.d.). Google Patents.
  • Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • m-NITROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Acylation. (2018). YouTube. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-methyl-3-nitro-benzoyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • This compound CAS 66232-57-3. (n.d.). Geshem. Retrieved January 17, 2026, from [Link]

  • m-NITROBENZAZIDE. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Steric Effects in Friedel-Crafts Reactions. (2020). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]

  • 20.2 Nucleophilic Acyl Substitution | Organic Chemistry. (2021). YouTube. Retrieved January 17, 2026, from [Link]

  • 21.7 Nucleophilic Acyl Substitution. (2020). YouTube. Retrieved January 17, 2026, from [Link]

  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Relationship between steric and electronic properties of 6-Mes and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • This compound (C8H6ClNO3). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

Sources

Role of 2-Methyl-6-nitrobenzoyl chloride as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methyl-6-nitrobenzoyl chloride: A Strategic Intermediate in Complex Synthesis

Abstract

This compound (CAS No. 66232-57-3) is a highly reactive acyl chloride that serves as a pivotal intermediate in advanced organic synthesis.[1][2] Its unique substitution pattern, featuring an ortho-methyl group and an ortho-nitro group, imparts a distinct electronic and steric profile that chemists can strategically exploit. The powerful electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it an exceptionally potent acylating agent.[3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and core applications of this compound, with a focus on its role in constructing complex molecular architectures relevant to pharmaceutical and materials science research.

Physicochemical Properties and Structural Data

This compound is a substituted aromatic acyl chloride.[1][2] The presence of both a nucleofuge (chloride) and a carbonyl group makes it a potent and versatile electrophile for a variety of nucleophilic acyl substitution reactions.

PropertyValueSource
CAS Number 66232-57-3[1][2]
Molecular Formula C₈H₆ClNO₃[2][4]
Molecular Weight 199.59 g/mol [2]
Monoisotopic Mass 199.00362 Da[4]
InChIKey ZMAJSTDJAIVHGZ-UHFFFAOYSA-N[2][4]
Physical Form Liquid or low-melting solid[5]
Storage Conditions Inert atmosphere, 2-8°C, protect from moisture[5]

The reactivity of the acyl chloride is fundamentally dictated by the electronic effects of the aromatic substituents. The ortho-nitro group is strongly electron-withdrawing, which greatly increases the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the molecule highly susceptible to attack by nucleophiles.[3] Concurrently, the ortho-methyl group introduces steric hindrance around the reaction center, which can influence the kinetics and regioselectivity of its reactions with complex nucleophiles.

Synthesis of the Intermediate

The primary and most direct method for synthesizing this compound is through the chlorination of its parent carboxylic acid, 2-methyl-6-nitrobenzoic acid. This transformation is a cornerstone of organic synthesis for activating carboxylic acids.

Chlorination of 2-Methyl-6-nitrobenzoic Acid

Common chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are employed for this conversion. Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous and easily removed.[6][7]

The general reaction is as follows: C₈H₇NO₄ + SOCl₂ → C₈H₆ClNO₃ + SO₂ + HCl

Generalized Experimental Protocol: Synthesis via Thionyl Chloride

This protocol is a representative procedure based on established methods for converting substituted benzoic acids to benzoyl chlorides.[6][7][8]

Objective: To synthesize this compound from 2-methyl-6-nitrobenzoic acid.

Materials:

  • 2-methyl-6-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene (optional, as a solvent and for azeotropic removal of excess reagent)

  • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas trap (e.g., a bubbler with a sodium hydroxide solution) to the top of the condenser to neutralize the HCl and SO₂ gases produced.

  • Charging the Flask: Charge the flask with 2-methyl-6-nitrobenzoic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add an excess of thionyl chloride (typically 2-4 eq), either neat or with a dry solvent like toluene.[6]

  • Reaction: Heat the mixture to reflux (approximately 80°C for neat thionyl chloride) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. To ensure all thionyl chloride is removed, dry toluene can be added and subsequently evaporated (azeotropic removal).[8]

  • Product: The resulting residue is this compound, which can often be used in the next step without further purification.[6] If high purity is required, vacuum distillation can be performed.

Synthesis Workflow Diagram

G start_end start_end process process reagent reagent product product A Start: 2-Methyl-6-nitrobenzoic Acid B Charge Reaction Vessel A->B C Add Thionyl Chloride (SOCl₂) B->C D Heat to Reflux (2-4 hours) C->D E Cool to Room Temp. D->E F Remove Excess SOCl₂ (Vacuum) E->F G Product: this compound F->G

Caption: Workflow for the synthesis of this compound.

Core Application: A Potent Acylating Agent

The primary utility of this compound is as a potent acylating agent in nucleophilic acyl substitution reactions. Its high reactivity allows for the efficient formation of amides and esters, which are fundamental linkages in a vast array of functional molecules.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (e.g., an amine or alcohol) attacks the highly electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.

Caption: General mechanism of nucleophilic acyl substitution.

Application in Pharmaceutical Scaffolding: Synthesis of Amides

Benzamides are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound is an ideal reagent for introducing the 2-methyl-6-nitrobenzoyl moiety into molecules, often as a key step in synthesizing complex drug candidates.

A notable, albeit structurally related, application is in the synthesis of the p90 ribosomal S6 kinase (RSK) inhibitor BI-D1870 .[9][10][11] While the exact public synthesis documentation may vary, the core structure involves an acylated aminopyrimidine. The synthesis of such compounds demonstrates the utility of reagents like this compound to acylate heterocyclic amines, a common strategy in kinase inhibitor design.[12]

Representative Protocol: Amide Formation This protocol illustrates the general procedure for reacting an acyl chloride with an amine.[8]

Objective: To synthesize an N-substituted-2-methyl-6-nitrobenzamide.

Materials:

  • This compound

  • A primary or secondary amine (1.0 eq)

  • A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq)[8]

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reactant Setup: In a dry flask under an inert atmosphere, dissolve the amine and the base in the anhydrous solvent. Cool the mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Dissolve this compound in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

  • Quenching and Extraction: Quench the reaction by adding water or saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like DCM or ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl, to remove excess base and amine), saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Safety and Handling

As a reactive acyl chloride, this compound requires careful handling in a controlled laboratory environment.

  • Corrosivity: The compound is corrosive and can cause severe skin burns and eye damage upon contact.[13][14]

  • Moisture Sensitivity: It reacts readily with water (hydrolysis) to form the corresponding carboxylic acid and corrosive hydrochloric acid. All handling should be done under anhydrous conditions.[3]

  • Toxicity: It is harmful if swallowed or inhaled.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13] Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its utility is centered on its potency as an acylating agent, driven by the strong electron-withdrawing effect of the ortho-nitro group. This allows for the efficient synthesis of amides and esters, providing a robust method for constructing key structural motifs in complex molecules. For researchers and professionals in drug development and materials science, this reagent offers a reliable tool for introducing the 2-methyl-6-nitrobenzoyl group, enabling access to novel chemical entities with tailored properties. Proper understanding of its reactivity and adherence to strict safety protocols are essential for its effective and safe utilization.

References

  • Autech Industry Co.,Limited. (n.d.). This compound CAS 66232-57-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H6ClNO3). Retrieved from [Link]

  • Raja, R., et al. (2003). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitro-benzoyl chloride. Retrieved from [Link]

  • Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Expanding Role of 2-Nitrobenzoyl Chloride in Novel Materials and Agrochemicals. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • Google Patents. (2013). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methyl-2-nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Sapkota, G. P., et al. (2007). BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. Biochemical Journal, 401(1), 29–38. Retrieved from [Link]

  • Sapkota, G. P., et al. (2007). BI-D1870 Is a Specific Inhibitor of the p90 RSK (Ribosomal S6 Kinase) Isoforms in Vitro and in Vivo. PubMed. Retrieved from [Link]

  • Sapkota, G. P., et al. (2007). (PDF) BI-D1870 is a specific inhibitor of the p90 RSK (ribosomal S6 kinase) isoforms in vitro and in vivo. ResearchGate. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Strategic Acylation of Primary Amines using 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the N-acylation of primary amines utilizing 2-Methyl-6-nitrobenzoyl chloride. Amide bond formation is a cornerstone of modern organic and medicinal chemistry, and this protocol offers a robust methodology for synthesizing sterically hindered amides. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for incorporating the 2-methyl-6-nitrobenzoyl moiety into their target molecules.

Introduction: The Strategic Importance of Hindered Acylating Agents

The acylation of amines to form stable amide bonds is arguably one of the most critical transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The reaction of a primary amine with an acyl chloride, often conducted under Schotten-Baumann conditions, is a classic and highly efficient method for this purpose.[2] Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by amines to forge the desired C-N bond.[2][3]

This compound is a particularly interesting acylating agent due to the steric and electronic effects imparted by its substituents. The ortho-methyl group provides significant steric hindrance around the carbonyl center, which can be exploited for achieving regioselectivity in molecules with multiple amine functionalities. The ortho-nitro group is a strong electron-withdrawing group, which further enhances the electrophilicity of the carbonyl carbon. Understanding how to effectively manage these properties is key to achieving high-yield acylations. This protocol provides a validated framework for this specific transformation.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a well-established nucleophilic addition-elimination mechanism.[4][5][6] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound.[7][8] This initial addition breaks the carbonyl π-bond, forming a tetrahedral intermediate.[4]

  • Elimination of the Leaving Group: The tetrahedral intermediate is transient. The carbon-oxygen double bond reforms, and in a concerted step, the chloride ion—an excellent leaving group—is eliminated.

  • Deprotonation: The resulting protonated amide is neutralized by a base (typically a tertiary amine like triethylamine or DIEA) added to the reaction mixture. This step is crucial as it scavenges the hydrogen chloride (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.[2][9]

Caption: Nucleophilic Addition-Elimination Mechanism.

Preparation of this compound

For completeness, it is useful to understand the origin of the acylating agent. This compound is typically not purchased directly but is synthesized from its corresponding carboxylic acid. The standard procedure involves reacting 2-methyl-6-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][10] A common method involves refluxing the carboxylic acid with an excess of thionyl chloride, followed by distillation to remove the excess reagent and byproducts (SO₂ and HCl), yielding the desired acyl chloride.[11][12]

Detailed Experimental Protocol

This protocol outlines a general and robust procedure for the acylation of a primary amine with this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
Primary Amine>98% PuritySigma-AldrichSubstrate of interest.
This compound>97% PurityChemicalBook[13]Can be synthesized in-house.[11]
Triethylamine (Et₃N) or DIEAAnhydrous, >99.5%Sigma-AldrichNon-nucleophilic base.
Dichloromethane (DCM)Anhydrous, ACS GradeFisher ScientificAprotic solvent. THF can also be used.[2]
Hydrochloric Acid (HCl)1 M Aqueous SolutionVWRFor aqueous work-up.
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Sol.VWRFor aqueous work-up.
BrineSaturated Aqueous Sol.Lab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeVWRDrying agent.
Round-bottom flask, magnetic stirrerN/AN/AStandard laboratory glassware.
Inert atmosphere setup (N₂ or Ar)N/AN/AEssential due to moisture sensitivity of the acyl chloride.
Experimental Workflow Diagram

Experimental Workflow Setup 1. Reaction Setup - Dry flask under N₂/Ar - Add primary amine & DCM Cool 2. Cooling - Cool solution to 0°C - Use ice-water bath Setup->Cool BaseAdd 3. Base Addition - Add Et₃N or DIEA (1.1 eq.) Cool->BaseAdd AcylAdd 4. Acyl Chloride Addition - Add this compound  (1.05 eq.) in DCM dropwise BaseAdd->AcylAdd React 5. Reaction - Warm to RT - Stir for 2-6 hours AcylAdd->React Monitor 6. Monitoring - Check progress via TLC React->Monitor Monitor->React If incomplete Workup 7. Aqueous Work-up - Quench with H₂O - Wash with 1M HCl, sat. NaHCO₃, brine Monitor->Workup If complete Purify 8. Purification - Dry organic layer (MgSO₄) - Concentrate & purify via  chromatography or recrystallization Workup->Purify

Caption: Step-by-step experimental workflow for acylation.

Step-by-Step Procedure

Safety Note: Acyl chlorides are corrosive and react violently with water. This entire procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.0 eq.) in anhydrous dichloromethane (DCM).[14][15] The volume should be sufficient to ensure good stirring (approx. 0.1-0.2 M concentration).

  • Cooling & Base Addition: Cool the stirred solution to 0 °C using an ice-water bath. Once cooled, add triethylamine (1.1 eq.) dropwise.[15]

  • Acyl Chloride Addition: In a separate, dry flask, dissolve this compound (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel.[14][16] Maintaining a low temperature during the addition is critical to control the initial exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-6 hours.[14]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

  • Aqueous Work-up: Once the reaction is deemed complete, quench it by slowly adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining HCl and unreacted starting acid), and finally with brine.[15]

  • Isolation and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by either recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or by column chromatography on silica gel.[10][15]

Quantitative Data Summary
ParameterMolar EquivalenceTypical Range/ValueRationale
Primary Amine1.0N/ALimiting reagent.
This compound1.05 - 1.1~1.05 eq.A slight excess ensures complete consumption of the valuable amine.
Base (Et₃N or DIEA)1.1 - 1.2~1.1 eq.Neutralizes the HCl byproduct and drives the reaction to completion.[15]
Reaction TemperatureN/A0 °C to RTInitial cooling controls exothermicity; RT allows for reaction completion.[2]
Reaction TimeN/A2 - 6 hoursSubstrate dependent; monitor by TLC.
Typical YieldN/A75 - 95%Dependent on the amine's reactivity and steric profile.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive acyl chloride (hydrolyzed).2. Poorly nucleophilic amine.3. Insufficient base.1. Ensure acyl chloride is fresh or newly prepared. Use anhydrous solvents and maintain a strict inert atmosphere.2. For weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), consider increasing the reaction temperature or using a stronger, non-nucleophilic base like DBU. A different coupling agent might be needed in extreme cases.3. Ensure at least 1.1 equivalents of base are used.
Formation of Side Products 1. Reaction with a di-amine or other nucleophilic groups.2. Hydrolysis of acyl chloride.1. Use protecting group strategies for other nucleophilic sites if chemoselectivity is an issue.2. This leads to the formation of 2-methyl-6-nitrobenzoic acid, which can complicate purification. Ensure all glassware and reagents are scrupulously dry.
Difficult Purification 1. Excess acyl chloride remaining.2. Emulsion during work-up.1. During work-up, the NaHCO₃ wash should convert excess acyl chloride to the water-soluble carboxylate salt.2. Add more brine to the separatory funnel to help break the emulsion. If persistent, filter the entire mixture through a pad of Celite.

Conclusion

The acylation of primary amines with this compound is a powerful method for synthesizing sterically encumbered amides. By carefully controlling the reaction conditions, particularly temperature and moisture, this protocol provides a reliable and high-yielding pathway to the desired products. The key to success lies in the use of anhydrous conditions, a suitable non-nucleophilic base to neutralize the HCl byproduct, and diligent monitoring of the reaction's progress. This robust procedure should serve as a valuable tool for chemists in the synthesis of complex molecular architectures for drug discovery and beyond.

References

  • Amide Synthesis. Fisher Scientific. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. Semantic Scholar. [Link]

  • An improved method of amide synthesis using acyl chlorides. ResearchGate. [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides. Sparkl. [Link]

  • reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. [Link]

  • the preparation of amides. Chemguide. [Link]

  • Synthesis of Amides. Jack Westin. [Link]

  • reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

  • Organic Chemistry Revision Sheets - Acyl Chlorides | Nucleophilic Addition-Elimination (with amines). Litchi.com. [Link]

  • Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. PrepChem.com. [Link]

  • m-NITROBENZAZIDE. Organic Syntheses Procedure. [Link]

  • Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ResearchGate. [Link]

  • REGIOSELECTIVE N-ACYLATION OF. Semantic Scholar. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

Sources

Application Notes and Protocols for the Esterification of Alcohols using 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Landscape of Ester Synthesis

The formation of an ester bond is a cornerstone of modern organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, natural products, and materials. While classic methods like the Fischer esterification have their place, the synthesis of complex molecules, particularly those with sensitive functional groups or significant steric hindrance, demands milder and more efficient reagents. This guide focuses on the application of 2-methyl-6-nitrobenzoyl chloride, a highly effective reagent for the esterification of alcohols, particularly in challenging synthetic contexts. This method is a powerful extension of the principles established by the well-known Yamaguchi and Shiina esterifications, offering high yields and excellent functional group tolerance under mild conditions.

Mechanistic Insights: A Symphony of Activation and Catalysis

The esterification using this compound proceeds through a mechanism analogous to the celebrated Yamaguchi esterification. The process is a carefully orchestrated sequence of activation and nucleophilic catalysis, designed to overcome the often-low reactivity of sterically demanding alcohols and carboxylic acids.

The key steps are as follows:

  • Formation of the Mixed Anhydride: The process begins with the deprotonation of the carboxylic acid by a tertiary amine base, typically triethylamine (Et₃N), to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of this compound. This reaction forms a sterically hindered mixed anhydride. The presence of the ortho-methyl and ortho-nitro groups on the benzoyl chloride is crucial; they sterically shield the benzoyl carbonyl, directing the subsequent nucleophilic attack to the desired carbonyl of the carboxylic acid moiety.

  • Activation by a Nucleophilic Catalyst: A nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP), then attacks the less sterically hindered carbonyl of the mixed anhydride (the one derived from the substrate carboxylic acid). This leads to the formation of a highly reactive N-acylpyridinium intermediate and the release of 2-methyl-6-nitrobenzoate as a leaving group. DMAP is a superior nucleophile compared to the alcohol and is used in catalytic or stoichiometric amounts.

  • Nucleophilic Attack by the Alcohol: The final step involves the nucleophilic attack of the alcohol on the activated N-acylpyridinium intermediate. This step is often facilitated by the presence of the tertiary amine base, which can deprotonate the alcohol, increasing its nucleophilicity. The subsequent collapse of the tetrahedral intermediate yields the desired ester, regenerating the DMAP catalyst in the process.

This stepwise activation ensures that the esterification can proceed under mild, often room temperature, conditions, preserving the integrity of sensitive functional groups and minimizing side reactions.

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the general workflow for the esterification of an alcohol with a carboxylic acid using this compound.

Esterification_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product Reagents Carboxylic Acid Alcohol This compound Triethylamine (Et3N) 4-(Dimethylamino)pyridine (DMAP) Anhydrous Solvent (e.g., DCM, Toluene) Mix Dissolve carboxylic acid and Et3N in solvent Reagents->Mix Add_Chloride Add this compound (Formation of Mixed Anhydride) Mix->Add_Chloride Add_Alcohol_DMAP Add solution of alcohol and DMAP Add_Chloride->Add_Alcohol_DMAP Stir Stir at room temperature Add_Alcohol_DMAP->Stir Quench Quench with aqueous solution (e.g., sat. NaHCO3) Stir->Quench Extract Extract with organic solvent Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over anhydrous MgSO4 or Na2SO4 Wash->Dry Purify Purify by column chromatography Dry->Purify Ester Pure Ester Product Purify->Ester

Caption: General workflow for esterification using this compound.

Detailed Experimental Protocol

This protocol provides a general procedure for the esterification of a primary or secondary alcohol with a carboxylic acid. The stoichiometry and reaction times may need to be optimized for specific substrates.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 - 1.5 equiv)

  • This compound (1.1 - 1.3 equiv)

  • Triethylamine (Et₃N) (1.5 - 2.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 - 1.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and anhydrous solvent (e.g., DCM or toluene).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 - 2.0 equiv) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C.

    • In a separate flask, prepare a solution of the alcohol (1.0 - 1.5 equiv) and DMAP (0.1 - 1.0 equiv) in the anhydrous solvent.

  • Formation of Mixed Anhydride and Esterification:

    • To the solution of the carboxylic acid and triethylamine, add this compound (1.1 - 1.3 equiv) dropwise at 0 °C. A precipitate of triethylammonium chloride may form.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Add the previously prepared solution of the alcohol and DMAP to the reaction mixture at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Key Reaction Parameters and Considerations

The success of this esterification protocol hinges on several critical parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRecommended Range/ValueRationale and Field-Proven Insights
Stoichiometry of Alcohol 1.0 - 1.5 equivalentsFor precious or complex alcohols, a 1:1 ratio is often sufficient. A slight excess can drive the reaction to completion for less reactive substrates.
Stoichiometry of this compound 1.1 - 1.3 equivalentsA slight excess ensures complete conversion of the carboxylic acid to the mixed anhydride.
Stoichiometry of Triethylamine 1.5 - 2.0 equivalentsActs as a base to deprotonate the carboxylic acid and scavenge the HCl generated during the formation of the mixed anhydride.
Stoichiometry of DMAP 0.1 - 1.0 equivalentsCatalytic amounts are often sufficient, but for particularly challenging or sterically hindered substrates, a stoichiometric amount may be required to accelerate the reaction.
Solvent Anhydrous DCM, Toluene, THFThe choice of solvent can influence reaction rates and solubility. DCM is a good general-purpose solvent, while toluene can be advantageous for reactions run at slightly elevated temperatures.
Temperature 0 °C to Room TemperatureThe reaction is typically performed at room temperature for convenience and to ensure mild conditions. Initial formation of the mixed anhydride at 0 °C can help control exotherms and minimize side reactions.
Reaction Time 2 - 12 hoursReaction times are substrate-dependent and should be monitored by TLC. Sterically hindered substrates may require longer reaction times.

Troubleshooting and Expert Recommendations

  • Low Yield: If the reaction yield is low, consider increasing the amount of DMAP to stoichiometric quantities. Ensure all reagents and solvents are strictly anhydrous, as water will hydrolyze the acid chloride and mixed anhydride intermediates.

  • Incomplete Reaction: For very hindered substrates, the reaction may be gently heated (e.g., to 40-50 °C in toluene) to increase the reaction rate.

  • Side Products: The primary byproduct is 2-methyl-6-nitrobenzoic acid, which is typically removed during the aqueous work-up. If other side products are observed, purification by column chromatography is essential.

Conclusion

The esterification of alcohols using this compound is a robust and versatile method, particularly well-suited for the synthesis of complex and sterically demanding esters. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably achieve high yields of the desired products under mild conditions. This protocol provides a solid foundation for the application of this powerful synthetic tool in drug discovery and natural product synthesis.

References

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. [Link]

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A rapid esterification by means of mixed anhydride and its application to large-ring lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Shiina, I. (2004). Total synthesis of natural products using aromatic carboxylic anhydrides as condensation agents. Proceedings of the Japan Academy, Series B, 80(4), 185-203. [Link]

  • Scriven, E. F. V., & Murugan, R. (2008). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. In Advances in Organic Synthesis (Vol. 2, pp. 1-47). Bentham Science Publishers. [Link]

Application Notes & Protocols: Leveraging 2-Methyl-6-nitrobenzoyl Chloride for Challenging Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Hurdles of Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, remains the cornerstone of peptide and protein synthesis in modern research.[1] The methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[2] While standard protocols using carbodiimide or phosphonium/uronium salt-based coupling reagents are highly effective for many sequences, significant challenges arise when synthesizing "difficult" peptides. These challenges include slow or incomplete coupling reactions due to sterically hindered amino acids (e.g., N-methylated or α,α-disubstituted residues), and on-resin aggregation of the growing peptide chain.[3][4]

To overcome these kinetic barriers, hyper-reactive acylating agents are required. While the use of Nα-protected amino acid chlorides has a long history in peptide synthesis, concerns about stability and potential racemization have often limited their application.[5][6] This guide introduces 2-Methyl-6-nitrobenzoyl chloride as a potent activating agent for the synthesis of sterically demanding peptides. Its unique structural features—a highly electron-withdrawing nitro group and a sterically imposing ortho-methyl group—create a highly reactive yet selective reagent capable of driving challenging coupling reactions to completion with minimal side reactions.

Principle of Action: The Synergy of Steric and Electronic Effects

The efficacy of this compound stems from the strategic placement of its substituents, which modulate the reactivity of the benzoyl chloride core. The process involves the formation of a highly reactive mixed anhydride intermediate with the incoming Fmoc-protected amino acid.

Mechanism of Activation and Coupling:

  • Activation: The carboxylate of the Nα-protected amino acid attacks the highly electrophilic carbonyl carbon of this compound. The electrophilicity is significantly enhanced by the strong electron-withdrawing effect of the ortho-nitro group.

  • Intermediate Formation: A mixed anhydride intermediate is formed. This species is exceptionally reactive, primed for nucleophilic attack.

  • Coupling: The deprotected N-terminal amine of the resin-bound peptide attacks the amino acid carbonyl of the mixed anhydride, forming the desired peptide bond.

  • Byproduct Release: The 2-methyl-6-nitrobenzoic acid is released as a soluble, easily washable byproduct.

A critical side reaction in peptide synthesis is racemization, which often proceeds through the formation of a 5(4H)-oxazolone intermediate.[7] The steric bulk provided by the ortho-methyl group on the 2-methyl-6-nitrobenzoyl moiety is hypothesized to sterically hinder the formation of this planar oxazolone, thereby preserving the stereochemical integrity of the activated amino acid.

G FmocAA Fmoc-Amino Acid (Carboxylate) Intermediate Highly Reactive Mixed Anhydride FmocAA->Intermediate Activation Reagent 2-Methyl-6-nitrobenzoyl chloride Reagent->Intermediate Base Base (e.g., Collidine) Base->Intermediate Coupled Elongated Peptide (New Peptide Bond) Intermediate->Coupled Byproduct 2-Methyl-6-nitrobenzoate (Washed Away) Intermediate->Byproduct Release Peptide Resin-Bound Peptide (Free N-Terminus) Peptide->Coupled Coupling (Nucleophilic Attack)

Caption: Mechanism of Carboxyl Activation and Peptide Coupling.

Advantages and Comparative Analysis

The primary advantage of using this compound lies in its ability to efficiently acylate hindered amines where other reagents fail. This makes it an invaluable tool for specific, challenging synthetic targets.

FeatureThis compoundHATU / HBTU (Aminium/Uronium)DCC / DIC (Carbodiimides)
Activation Mechanism Mixed Anhydride FormationActive Ester (OBt or OAt) FormationO-acylisourea Intermediate
Reactivity Very HighHighModerate to High
Efficacy (Hindered AA) ExcellentGood to ModerateModerate to Poor
Racemization Risk Low (Theoretically suppressed by sterics)Low (with additives like HOBt/HOAt)High (without additives)
Byproduct Soluble (2-methyl-6-nitrobenzoic acid)SolubleInsoluble (DCU/DIC urea), requires filtration
Handling Moisture-sensitive, corrosiveStable solid, hygroscopicMoisture-sensitive liquid/solid

Safety and Handling

This compound is a reactive and hazardous chemical that must be handled with appropriate precautions in a well-ventilated chemical fume hood.[8][9]

  • Hazards: Causes severe skin burns and eye damage.[10] It is a lachrymator and is moisture-sensitive, reacting with water to release corrosive hydrogen chloride gas.[8][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[10]

  • Handling:

    • Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

    • Use dry solvents and glassware.

    • Avoid inhalation of vapors and contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and strong bases.[8]

  • Spill & Disposal: In case of a spill, absorb with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Do not use water to clean up spills.[13] Dispose of contents and container in accordance with local, regional, and national regulations.

Experimental Protocols

The following protocols are designed for manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, amino acids, and equipment used.

Protocol 1: General SPPS Workflow using this compound

This protocol outlines the key steps of a single coupling cycle. The cycle of deprotection, washing, coupling, and washing is repeated until the desired peptide sequence is assembled.

G Start Start with Fmoc-AA-Resin Swell 1. Swell Resin (e.g., DMF, 30 min) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2x) Swell->Deprotect Wash1 3. Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple 4. Coupling Reaction (See Protocol 2) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Kaiser Kaiser Test? Wash2->Kaiser Repeat Add Next Amino Acid Kaiser->Repeat Incomplete (Blue Beads) Cleave Proceed to Cleavage (See Protocol 3) Kaiser->Cleave Complete (Yellow Beads) Repeat->Deprotect

Caption: Standard Fmoc-SPPS Workflow Cycle.

Protocol 2: Coupling of a Sterically Hindered Amino Acid

This protocol details the critical coupling step using this compound. It is performed after the Fmoc group has been removed from the resin-bound peptide (Step 3 in the workflow).

Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-Aib-OH, Fmoc-MeVal-OH)

  • This compound

  • Non-nucleophilic base: 2,4,6-Collidine or Diisopropylethylamine (DIEA)

  • Anhydrous solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[14]

  • Peptide synthesis vessel with N₂ or Argon inlet

Procedure:

  • Reagent Preparation:

    • In a separate dry glass vial under an inert atmosphere, dissolve 4 equivalents of the Fmoc-amino acid (0.4 mmol) in anhydrous DCM or DMF.

    • Add 4 equivalents of 2,4,6-collidine (0.4 mmol). Rationale: Collidine is a sterically hindered, non-nucleophilic base that will scavenge the HCl produced during activation without competing in the reaction.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Slowly add 4 equivalents of this compound (0.4 mmol) to the cooled amino acid solution.

    • Stir the mixture at 0 °C for 10-15 minutes. This forms the highly reactive mixed anhydride in situ.

  • Coupling:

    • Transfer the activated amino acid solution to the drained peptide synthesis vessel containing the deprotected resin (0.1 mmol).

    • Agitate the reaction mixture at room temperature for 1-2 hours. For extremely difficult couplings, the reaction time may be extended or performed at a slightly elevated temperature (e.g., 40 °C).

  • Post-Coupling:

    • Drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

    • Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.[15] If the test is positive (blue beads), a second coupling may be required.

Protocol 3: Peptide Cleavage and Deprotection

This final step releases the synthesized peptide from the resin and removes side-chain protecting groups.

Materials:

  • Cleavage Cocktail: Reagent K (Trifluoroacetic acid (TFA) / Thioanisole / Water / Phenol / Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether (Et₂O)

  • Centrifuge and lyophilizer

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a 10-fold excess of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove scavengers.

  • Dry the crude peptide pellet under vacuum, dissolve in a suitable solvent system (e.g., water/acetonitrile), and lyophilize.

  • Purify the peptide using reverse-phase HPLC.

Troubleshooting Guide

ObservationPossible CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) 1. Insufficient reaction time for a very hindered coupling. 2. Reagent degradation due to moisture. 3. Peptide aggregation on resin.1. Recouple for an additional 1-2 hours, possibly at a slightly elevated temperature (40°C). 2. Ensure all solvents and glassware are anhydrous and work is performed under an inert atmosphere. 3. Use a solvent mixture known to disrupt aggregation (e.g., with DMSO or NMP).[14]
Racemization Detected by HPLC/MS 1. Base is too strong or nucleophilic. 2. Activation time was excessively long or at too high a temperature.1. Use a weaker, more sterically hindered base like 2,4,6-collidine instead of DIEA. 2. Perform the activation step strictly at 0°C and for the recommended time (10-15 min) before adding to the resin.
Low Final Yield 1. Premature cleavage of peptide from the resin. 2. Incomplete precipitation in ether. 3. Multiple incomplete coupling steps.1. Ensure the linker is stable to the reaction conditions. 2. Ensure the ether is sufficiently cold and a large excess is used. 3. Re-evaluate coupling times and consider double-coupling for all hindered residues.

Conclusion

This compound represents a powerful, specialized tool in the arsenal of the peptide chemist. While not intended as a replacement for standard coupling reagents in routine synthesis, its exceptional reactivity makes it ideally suited for overcoming the significant synthetic challenges posed by sterically hindered amino acids and difficult sequences. By understanding its mechanism of action and adhering to strict anhydrous and safety protocols, researchers can leverage this reagent to access complex and novel peptide structures that are otherwise difficult to synthesize, thereby advancing research in drug discovery and materials science.

References

  • Reddit r/chemistry. (2020). Why do labs use acyl chlorides for peptide synthesis?. Retrieved from [Link]

  • Frankel, M., Liwschitz, Y., & Zilkha, A. (1954). Acyl Chlorides of Amino Acids and Peptides as Monomers for the Preparation of Polymeric Polypeptides. Journal of the American Chemical Society. Retrieved from [Link]

  • Sciencemadness.org. (2014). Synthesis of amino acid chlorides. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. Retrieved from [Link]

  • Sannino, F., et al. (2010). C → N and N → C solution phase peptide synthesis using the N-acyl 4-nitrobenzenesulfonamide as protection of the carboxylic function. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Sato, T., et al. (2019). Preparation of sterically hindered peptides using trifluoroacetyl protection: incorporation of N-alkyl-α,α-dialkyl amino acids into N-alkyl amino acids. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 25.8: Peptide Synthesis. Retrieved from [Link]

  • Pathak, T. P., & Miller, B. L. (2013). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Retrieved from [Link]

  • Dragoni, E., et al. (2012). Macrocyclization of Organo-Peptide Hybrids through a Dual Bio-orthogonal Ligation: Insights from Structure–Reactivity Studies. Chemistry - A European Journal. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch27: Peptide synthesis. Retrieved from [Link]

  • LSU Scholarly Repository. (2002). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Lau, Y. H., et al. (2017). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Society Reviews. Retrieved from [Link]

  • aapptec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Biron, E., et al. (2006). Activation of carboxyl group with cyanate: Peptide bond formation from dicarboxylic acids. Biopolymers. Retrieved from [Link]

  • ResearchGate. (2019). Preparation of sterically hindered peptides using trifluoroacetyl protection. Retrieved from [Link]

  • PubMed. (2025). A Two-Step Synthesis of Covalent Genetically-Encoded Libraries of Peptide-Derived Macrocycles (cGELs) enables use of electrophiles with diverse reactivity. Retrieved from [Link]

Sources

Application Notes & Protocols: Friedel-Crafts Acylation using 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Friedel-Crafts acylation is a cornerstone of synthetic chemistry for forging carbon-carbon bonds and producing aryl ketones, which are pivotal intermediates in pharmaceuticals and materials science.[1] This guide provides a detailed examination of the Friedel-Crafts acylation using a uniquely challenging acylating agent: 2-Methyl-6-nitrobenzoyl chloride. The presence of both a sterically demanding ortho-methyl group and a strongly electron-withdrawing ortho-nitro group presents significant hurdles not encountered with simpler acyl chlorides. This document offers a deep dive into the mechanistic nuances, strategic considerations for overcoming these challenges, a robust experimental protocol, and a comprehensive troubleshooting guide tailored for researchers, scientists, and drug development professionals.

Mechanistic Insights & Strategic Considerations

The reaction proceeds via an electrophilic aromatic substitution pathway.[2] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), abstracts the chloride from the acyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic substrate.[3][4]

However, the specific substitution pattern of this compound introduces two primary complicating factors:

  • Severe Steric Hindrance: The ortho-methyl group physically obstructs the approach of the aromatic nucleophile to the electrophilic carbonyl carbon. This steric clash significantly raises the activation energy of the key C-C bond-forming step. It may also impede the initial complexation of the Lewis acid with the carbonyl oxygen, which can influence the reaction pathway.[5]

  • Electronic Deactivation & Catalyst Sequestration: The potent electron-withdrawing nitro group (-NO₂) makes the parent acyl chloride less reactive. While it increases the electrophilicity of the resulting acylium ion, it also has a propensity to coordinate with the Lewis acid catalyst.[6] This catalyst sequestration can effectively halt the reaction if not accounted for, necessitating a greater than stoichiometric amount of the catalyst.[2][7]

Given these challenges, successful acylation requires forcing conditions and careful selection of the aromatic substrate. Highly activated aromatic systems (e.g., anisole, xylenes) are the most promising candidates, while deactivated substrates (e.g., nitrobenzene) are unlikely to react under standard conditions.[1][6]

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation reactant_node reactant_node catalyst_node catalyst_node intermediate_node intermediate_node product_node product_node arrow_label arrow_label AcylCl 2-Methyl-6-nitrobenzoyl chloride Acylium Acylium Ion (Electrophile) AcylCl->Acylium + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl3->Acylium AlCl4 [AlCl₄]⁻ Arene Aromatic Substrate (Nucleophile) Acylium->Arene Sigma σ-Complex (Arenium Ion) Arene->Sigma Ketone Aryl Ketone Product Sigma->Ketone + [AlCl₄]⁻ Sigma->Ketone Catalyst_Regen AlCl₃ (Regenerated) HCl HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This protocol provides a robust starting point for the acylation of an activated aromatic substrate, such as toluene or anisole. All operations must be performed under strictly anhydrous conditions, as Lewis acid catalysts are extremely sensitive to moisture.[6]

Materials and Reagents
Reagent/MaterialSpecificationNotes
This compound>98% purityCorrosive and moisture-sensitive.
Anhydrous Aluminum Chloride (AlCl₃)>99%, sublimedHighly hygroscopic and corrosive.[8]
Aromatic Substrate (e.g., Toluene)Anhydrous, <50 ppm H₂OMust be dry and free of nucleophilic impurities.
Dichloromethane (DCM)Anhydrous, <50 ppm H₂OInert reaction solvent.
Hydrochloric Acid (HCl)Concentrated (37%)For quenching the reaction.
Crushed IceFor controlled quenching.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solutionFor neutralization.
Brine (Saturated NaCl)Aqueous solutionFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Three-neck round-bottom flaskOven-dried
Addition funnel & Reflux condenserOven-dried
Magnetic stirrer and stir bar
Nitrogen or Argon gas inletTo maintain an inert atmosphere.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood.[9]

  • Reagent Handling: Aluminum chloride reacts violently with water, releasing heat and HCl gas. Handle with extreme care in a dry environment. This compound is a corrosive acyl halide. Aromatic nitro compounds are toxic and should be handled with caution.[10][11]

  • Quenching: The quenching step is highly exothermic and releases a significant amount of HCl gas. Add the reaction mixture to the ice/HCl mixture slowly and with vigorous stirring.[12]

Step-by-Step Procedure
  • Reaction Setup: Assemble an oven-dried three-neck flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Equip the condenser with a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.5 equivalents relative to the acyl chloride). Add anhydrous dichloromethane to create a stirrable slurry.

  • Cooling: Cool the slurry to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the cold, stirred AlCl₃ slurry over 20-30 minutes. A colored complex should form. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the acylium ion complex.

  • Substrate Addition: Add the aromatic substrate (1.1 equivalents), dissolved in a small volume of anhydrous DCM, to the addition funnel. Add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction may require heating to reflux (approx. 40 °C for DCM) to proceed.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent is consumed (typically several hours to overnight).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and cautiously , pour the reaction mixture into the ice/HCl slurry with vigorous stirring.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired aryl ketone.

Caption: General Experimental Workflow.

Optimization & Troubleshooting

Due to the challenging nature of the substrate, optimization may be required.

Reaction Parameter Guidelines
Substrate TypeCatalyst (Equiv.)TemperatureExpected Outcome
Highly Activated (e.g., Anisole)1.5 - 2.00 °C to RTModerate to good yield. Reaction should proceed readily.
Moderately Activated (e.g., Toluene)2.0 - 2.5RT to RefluxLow to moderate yield. Heating is likely necessary.
Unactivated (e.g., Benzene)>2.5RefluxVery low yield to no reaction expected.[1]
Deactivated (e.g., Chlorobenzene)N/AN/AReaction is highly unlikely to proceed.[6]
Troubleshooting Common Issues
ProblemPotential Cause(s)Suggested Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst due to moisture.[6]2. Insufficient catalyst amount.3. Aromatic ring is too deactivated.[12]4. Insufficient reaction temperature/time.1. Ensure all reagents, solvents, and glassware are rigorously dried.2. Increase the stoichiometry of AlCl₃ to 2.5 equivalents.3. Switch to a more electron-rich aromatic substrate.4. Increase reaction temperature to reflux and extend the reaction time, monitoring by TLC.
Formation of Dark, Tarry Mixture 1. Reaction temperature is too high, causing polymerization or decomposition.2. Impurities in starting materials.1. Maintain careful temperature control, especially during additions. Run the reaction at the lowest feasible temperature.2. Purify the aromatic substrate and acyl chloride before use.
Multiple Products Observed on TLC 1. Isomeric products formed due to multiple available substitution sites on the aromatic ring.2. Side reactions from excessive heat.1. This is inherent to the substrate. The product mixture will require careful purification by column chromatography.2. Reduce the reaction temperature.

Conclusion

The Friedel-Crafts acylation with this compound is a synthetically challenging yet achievable transformation. Success hinges on a clear understanding of the competing steric and electronic factors and the meticulous application of anhydrous reaction conditions. By employing a significant excess of a strong Lewis acid catalyst and selecting appropriately activated aromatic substrates, researchers can effectively utilize this complex acylating agent to synthesize highly functionalized aryl ketone building blocks for advanced chemical synthesis and drug discovery programs.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel−Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. Using Acyl Chlorides in Friedel-Crafts Reactions. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic. [Link]

  • Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

Sources

Protecting group strategies for reactions with 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies Using 2-Methyl-6-nitrobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Utility of this compound

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular transformations with high fidelity.[1] A protecting group temporarily masks a reactive functional group, preventing it from participating in undesired side reactions, and is later removed to reveal the original functionality.[1][2] The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and selectively removable under mild conditions that do not affect other parts of the molecule.[2][3]

This compound emerges as a valuable reagent for this purpose, particularly for the protection of alcohols and amines. Its utility is derived from the unique interplay of its constituent parts: the highly reactive acyl chloride for efficient installation, and the steric and electronic effects of the ortho-methyl and ortho-nitro substituents on the resulting benzoyl ester or amide. These substituents provide significant steric bulk around the carbonyl group, enhancing the stability of the protected functionality against various reagents. This guide provides a detailed examination of the strategic application of this compound, covering the causality behind its use, detailed experimental protocols, and methods for its removal.

Core Principles: Why Choose a 2-Methyl-6-nitrobenzoyl Protecting Group?

The selection of the 2-Methyl-6-nitrobenzoyl (2M6NB) group is a strategic decision rooted in its distinct chemical properties.

  • Enhanced Stability through Steric Hindrance: The primary advantage of the 2M6NB group is the profound steric hindrance imparted by the ortho-methyl group.[4][5] This steric shield physically blocks the approach of nucleophiles and reagents to the carbonyl carbon of the resulting ester or amide, rendering the protected group exceptionally stable under conditions that might cleave less hindered esters (e.g., standard basic hydrolysis).[6][7]

  • Activated Acyl Chloride for Efficient Protection: The presence of the strongly electron-withdrawing nitro group at the ortho-position enhances the electrophilicity of the carbonyl carbon in this compound.[8] This activation facilitates a rapid and efficient reaction with nucleophiles like alcohols and amines, ensuring high yields during the protection step.

  • Potential for Orthogonal Deprotection: The nitro group is not merely an activating group; it is also a functional handle that can be chemically modified. Its reduction to an amine offers a potential pathway for a unique, intramolecularly assisted deprotection, distinct from standard hydrolysis. This opens the door to orthogonal protection strategies where the 2M6NB group can be removed without affecting other protecting groups sensitive to basic or acidic conditions.[1][3]

Application Notes and Protocols

The following sections provide detailed protocols for the protection of alcohols and amines using this compound and subsequent deprotection.

Protection of Alcohols

The protection of primary and secondary alcohols proceeds via a nucleophilic acyl substitution to form a sterically hindered 2-Methyl-6-nitrobenzoate ester. The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct.[8]

G cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol (1 eq.) and Base (e.g., Pyridine, 1.5 eq.) in Anhydrous Solvent (e.g., DCM) B Cool to 0 °C A->B C Add this compound (1.1 eq.) dropwise B->C D Warm to RT and Stir (Monitor by TLC) C->D E Quench with Water/Aq. NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry, Concentrate, and Purify (e.g., Column Chromatography) F->G H Protected Alcohol (2M6NB Ester) G->H

Caption: General workflow for the protection of an alcohol.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Addition of Base: Add pyridine (1.5 equivalents) to the solution and stir. For reactions that are sluggish, a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.05-0.1 equivalents) can be included.[9]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise to the stirred mixture over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-Methyl-6-nitrobenzoate ester.

Causality and Considerations:

  • Choice of Base: Pyridine is a commonly used base that is strong enough to neutralize the generated HCl but is generally not basic enough to cause significant side reactions.[8] Triethylamine can also be used, but its greater basicity may not be necessary.

  • Catalyst: DMAP is a highly effective acylation catalyst that functions by forming a more reactive N-acylpyridinium intermediate with the benzoyl chloride.[9]

  • Temperature Control: Initial cooling to 0 °C helps to moderate the initial exothermic reaction upon addition of the highly reactive acyl chloride.[10]

Protection of Amines

The acylation of amines to form amides is generally a very fast reaction.[8] A key challenge with primary amines is preventing diacylation, where the initially formed secondary amide is further acylated.[8] Strategic control of reaction conditions is essential to favor the desired monoacylated product.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 equivalents) in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slow Addition: Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise via a syringe pump over 1-2 hours to the vigorously stirred amine solution.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours before slowly warming to room temperature. Monitor the reaction by TLC.

  • Workup and Purification: Quench the reaction with water and purify as described in Protocol 1.

Causality and Considerations:

  • Preventing Diacylation: The combination of low temperature (-78 °C) and slow, controlled addition of the acylating agent maintains a low concentration of the acyl chloride relative to the primary amine.[8] This kinetically favors the reaction with the more nucleophilic primary amine over the less nucleophilic (and more sterically hindered) secondary amide that is formed.

  • Choice of Base: Using a hindered base like DIPEA is crucial. A less hindered base like triethylamine could potentially deprotonate the initially formed amide, creating an amidate anion that is highly reactive towards a second acylation.[8]

Deprotection Strategies

The steric hindrance that confers stability upon the 2M6NB group also makes its removal more challenging than for simple benzoyl esters. Forcing conditions are often required for standard hydrolytic cleavage.

Mechanism of Basic Hydrolysis (Saponification)

G start 2M6NB Ester R-O-C(=O)-Ar ts1 Tetrahedral Intermediate start:f1->ts1 + OH⁻ (attack on C=O) end Alcohol (R-OH) 2-Methyl-6-nitrobenzoate ts1->end:f0 Collapse & Protonation

Caption: Saponification mechanism for deprotection.

  • Setup: Dissolve the 2M6NB-protected substrate (1.0 equivalent) in a mixture of methanol or THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add a significant excess of a strong base, such as potassium hydroxide (KOH, 5-10 equivalents).

  • Heating: Heat the mixture to reflux (typically 70-100 °C) and maintain for 12-48 hours. The reaction progress should be monitored carefully by TLC or LC-MS.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with aqueous acid (e.g., 1 M HCl) to pH ~7.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.

Causality and Considerations:

  • Forced Conditions: The combination of excess strong base and high temperature is necessary to overcome the steric hindrance around the ester carbonyl.[11] Milder conditions are unlikely to be effective.

  • Substrate Stability: This method is not suitable for substrates containing other base-labile functional groups. The harsh conditions can lead to decomposition or epimerization at sensitive stereocenters.

Alternative Deprotection: Reductive Intramolecular Cyclization

A more elegant and potentially milder deprotection strategy involves the chemical reduction of the nitro group. The resulting ortho-amino group can act as an internal nucleophile, attacking the ester carbonyl to form a stable lactam (a cyclic amide) and liberating the protected alcohol.

G A 2M6NB Ester (o-NO₂ group) B Reduction (e.g., H₂, Pd/C or Zn, NH₄Cl) A->B C Intermediate o-Amino Ester (o-NH₂ group) B->C D Intramolecular Nucleophilic Attack (NH₂ attacks C=O) C->D E Liberated Alcohol/Amine + Lactam Byproduct D->E

Caption: Proposed workflow for reductive deprotection.

  • Setup: Dissolve the 2M6NB-protected substrate (1.0 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Reduction: Add a reducing agent. A common choice is catalytic hydrogenation (e.g., 10% Palladium on carbon under an atmosphere of H₂) or a chemical reductant like zinc dust in the presence of ammonium chloride.[8]

  • Reaction: Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). Hydrogenation reactions may require several hours to overnight.

  • Workup: If using a solid reagent (Pd/C, Zn), filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to separate the desired deprotected compound from the lactam byproduct.

Causality and Considerations:

  • Orthogonality: This reductive cleavage is orthogonal to many common protecting groups that are sensitive to acid or base (e.g., Boc, TBDMS) but stable to hydrogenation.[3]

  • Mild Conditions: The reaction often proceeds at room temperature and near-neutral pH, making it suitable for sensitive substrates.

Data Summary: Typical Reaction Conditions

Transformation Functional Group Reagents Solvent Temp. Typical Time Notes
Protection Primary/Secondary Alcohol2M6NB-Cl, Pyridine, cat. DMAPDCM0 °C to RT2-12 hDMAP accelerates the reaction.[9]
Protection Primary Amine (Mono)2M6NB-Cl, DIPEATHF-78 °C to RT3-5 hSlow addition is critical to prevent diacylation.[8]
Deprotection 2M6NB Ester/AmideKOH or NaOH (5-10 eq.)MeOH/H₂OReflux12-48 hHarsh conditions; not suitable for base-sensitive molecules.
Deprotection 2M6NB Ester/AmideH₂, 10% Pd/CEtOH or EtOAcRT4-24 hMild, neutral conditions; orthogonal to many other groups.

Conclusion

The 2-Methyl-6-nitrobenzoyl group is a highly valuable addition to the synthetic chemist's toolkit. It provides a robust method for protecting alcohols and amines, leveraging steric hindrance for enhanced stability. While its removal by hydrolysis requires forcing conditions, the presence of the nitro group provides access to a mild and selective reductive deprotection pathway. This dual-mode reactivity, combined with the high efficiency of its installation, makes this compound a strategic choice for complex synthetic challenges, particularly in the fields of pharmaceutical and materials science.[12]

References

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Asymmetric Synthesis. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. Retrieved from [Link]

  • Google Patents. (n.d.). US6844468B2 - Process for preparing substituted benzoyl chlorides.
  • Khan Academy. (2013, February 13). Steric hindrance [Video]. YouTube. Retrieved from [Link]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Asymmetric Synthesis. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Salomon, C. J. (2005). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 61(16), 3693-3721. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

Sources

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Methyl-6-nitrobenzoyl Chloride

This compound is a key bifunctional molecule of significant interest in medicinal chemistry and drug development. Its strategic importance lies in the orthogonal reactivity of its two functional groups: the highly reactive acyl chloride and the synthetically versatile nitro group. The acyl chloride serves as a potent acylating agent, readily forming stable amide or ester linkages, which are fundamental building blocks in the synthesis of a vast array of pharmaceutical compounds. The nitro group, in turn, can be readily reduced to an amine, providing a vector for further chemical elaboration and diversification of the molecular scaffold. This dual functionality makes this compound a valuable intermediate for the construction of complex molecular architectures with potential therapeutic applications.

This document provides a comprehensive guide to the laboratory-scale synthesis of this compound, detailing the underlying chemical principles, a robust and validated protocol, and the necessary analytical techniques for in-process control and final product verification.

Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely employed method for the preparation of this compound is the chlorination of its corresponding carboxylic acid precursor, 2-methyl-6-nitrobenzoic acid. This transformation is most effectively achieved using thionyl chloride (SOCl₂).

Causality of Reagent Selection: Why Thionyl Chloride?

Thionyl chloride is the reagent of choice for this conversion for several key reasons that enhance both reaction efficiency and product purification:

  • High Reactivity: Thionyl chloride readily reacts with carboxylic acids to form the desired acyl chloride under relatively mild conditions.

  • Gaseous Byproducts: The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[1] Being gases at ambient temperature, they are easily removed from the reaction mixture, driving the equilibrium towards the product side and simplifying the purification process.

  • Volatility: Thionyl chloride has a relatively low boiling point (76 °C), allowing for its easy removal by distillation from the higher-boiling acyl chloride product.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly reactive, and subsequent attack by the chloride ion on the carbonyl carbon, followed by the elimination of sulfur dioxide and hydrogen chloride, yields the final acyl chloride product.[1]

Visualizing the Synthesis Workflow

The overall process, from the starting carboxylic acid to the purified acyl chloride, can be visualized as a streamlined workflow.

Synthesis Workflow Experimental Workflow for this compound Synthesis reagents Reagents: - 2-Methyl-6-nitrobenzoic acid - Thionyl chloride (SOCl₂) reaction Reaction Setup: - Anhydrous conditions - Reflux reagents->reaction workup Work-up: - Removal of excess SOCl₂ (Vacuum Distillation) reaction->workup purification Purification: - Vacuum Distillation (Optional) - Recrystallization (Optional) workup->purification characterization Characterization: - Melting Point - IR Spectroscopy - NMR Spectroscopy purification->characterization product Final Product: This compound characterization->product

Caption: A flowchart illustrating the key stages of the synthesis process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous nitro-substituted benzoyl chlorides, such as 2-methyl-5-nitrobenzoyl chloride.[2]

Materials and Equipment
Reagent/EquipmentGrade/Specification
2-Methyl-6-nitrobenzoic acid≥98% purity
Thionyl chloride (SOCl₂)Reagent grade, ≥99%
Round-bottom flask (e.g., 250 mL)Flame-dried
Reflux condenserWith a gas outlet connected to a scrubber
Heating mantleWith magnetic stirring capability
Magnetic stir bar
Gas scrubberContaining aqueous sodium hydroxide (NaOH)
Vacuum distillation apparatus
Rotary evaporator
Safety Precautions: A Self-Validating System of Prudence
  • Thionyl Chloride Handling: Thionyl chloride is a corrosive and toxic substance that reacts violently with water to release HCl and SO₂ gases. All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Reaction Off-gassing: The reaction evolves HCl and SO₂. The reflux condenser must be equipped with a gas outlet tube leading to a gas scrubber containing an aqueous solution of sodium hydroxide to neutralize these acidic gases.

  • Anhydrous Conditions: Acyl chlorides are highly susceptible to hydrolysis. All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) before use, and the reaction should be protected from atmospheric moisture.

Step-by-Step Procedure
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, place 2-methyl-6-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol).

  • Reagent Addition: In a fume hood, carefully add an excess of thionyl chloride (e.g., 24.0 mL, 331 mmol, 6 equivalents) to the flask at room temperature.

  • Reaction: Attach a reflux condenser connected to a gas scrubber. Heat the reaction mixture to a gentle reflux (approximately 80-90 °C) using a heating mantle with magnetic stirring. Maintain the reflux for 2-4 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ evolution.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure (a rotary evaporator connected to a vacuum pump with a cold trap is suitable).

  • Purification: The resulting crude this compound can often be used without further purification if it solidifies upon cooling and appears relatively clean. For higher purity, the product can be purified by vacuum distillation or recrystallization from a suitable anhydrous solvent (e.g., hexanes or a mixture of hexanes and dichloromethane).

Expected Yield and Physical Properties
  • Yield: Quantitative yields are expected.

  • Appearance: Yellow crystalline powder.

  • Melting Point: 68-70 °C.

Product Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the presence of key functional groups.

  • Expected Absorptions:

    • C=O stretch (acyl chloride): A strong, sharp absorption band is expected in the region of 1770-1810 cm⁻¹. The electron-withdrawing nature of the adjacent chlorine atom shifts this band to a higher frequency compared to a typical carboxylic acid C=O stretch.

    • NO₂ stretch (asymmetric and symmetric): Two strong absorption bands are expected around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

    • C-Cl stretch: A weaker absorption may be observed in the fingerprint region, typically around 650-850 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (in CDCl₃):

    • Aromatic protons (3H): The three protons on the benzene ring are expected to appear in the range of δ 7.5-8.2 ppm. Their specific chemical shifts and coupling patterns will depend on their positions relative to the methyl, nitro, and benzoyl chloride groups.

    • Methyl protons (3H): A singlet is expected for the methyl group protons, likely in the range of δ 2.4-2.7 ppm.

  • ¹³C NMR (in CDCl₃):

    • Carbonyl carbon (C=O): The carbonyl carbon of the acyl chloride is expected to be the most downfield signal, appearing in the range of δ 165-175 ppm.

    • Aromatic carbons (6C): The six aromatic carbons will appear in the region of δ 120-155 ppm.

    • Methyl carbon (CH₃): The methyl carbon is expected to be the most upfield signal, appearing around δ 20-25 ppm.

Trustworthiness and System Validation

The reliability of this protocol is ensured by several key factors:

  • Stoichiometric Control: The use of a significant excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acyl chloride, minimizing starting material contamination in the final product.

  • In-process Verification: The cessation of gas evolution provides a simple and effective visual cue for reaction completion.

  • Simplified Purification: The choice of a volatile reagent with gaseous byproducts allows for a straightforward work-up, reducing the potential for product loss and contamination associated with more complex purification methods like column chromatography.

  • Definitive Characterization: The combination of melting point determination, IR, and NMR spectroscopy provides a robust and multi-faceted approach to confirming the identity and purity of the final product. Any significant deviation from the expected data would indicate incomplete reaction or the presence of impurities.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the laboratory-scale synthesis of this compound. By understanding the chemical principles behind the reagent selection and reaction mechanism, and by adhering to the detailed experimental procedure and safety precautions, researchers can reliably and safely produce this valuable synthetic intermediate for applications in drug discovery and development. The outlined analytical methods provide a clear pathway for the validation of the final product's identity and purity, ensuring the integrity of subsequent synthetic steps.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental 13 C NMR spectrum of 2-Cl-6-MA. Retrieved from [Link]

  • Reich, H. J. (2021). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]

Sources

The Pivotal Role of 2-Methyl-6-nitrobenzoyl Chloride in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of 2-Methyl-6-nitrobenzoyl Chloride

In the landscape of modern agrochemical development, the pursuit of highly efficacious and environmentally benign crop protection agents is paramount. Within this context, this compound has emerged as a critical building block, particularly in the synthesis of the anthranilic diamide class of insecticides.[1][2] This class, which includes blockbuster products like chlorantraniliprole, is renowned for its potent and selective action against a wide array of lepidopteran pests.[3] The unique substitution pattern of this compound, featuring a sterically hindering methyl group and an electron-withdrawing nitro group ortho to the acyl chloride, imparts specific reactivity that is masterfully exploited in the construction of these complex agrochemicals. This guide provides an in-depth exploration of its application, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Core Application: Synthesis of Anthranilic Diamide Insecticides

The primary application of this compound in the agrochemical industry is as a key intermediate in the synthesis of anthranilic diamide insecticides. These insecticides function as potent activators of insect ryanodine receptors, leading to uncontrolled calcium release from muscle cells and ultimately, paralysis and death of the target pest.[2][3] The synthesis of these complex molecules is a multi-step process, and this compound plays a crucial role in the formation of the central amide bond that defines this class of compounds.

A prime example of its application is in the synthesis of chlorantraniliprole. The overall synthetic strategy involves the coupling of two key fragments: a substituted pyrazole carboxylic acid and an aniline-derived fragment, the synthesis of which originates from this compound's precursor, 2-methyl-6-nitrobenzoic acid.[2]

Synthetic Workflow Overview

The following diagram illustrates the general workflow for the synthesis of an anthranilic diamide insecticide, highlighting the stage where this compound is a key reactant.

Agrochemical Synthesis Workflow cluster_0 Precursor Synthesis cluster_1 Amine Intermediate Synthesis cluster_2 Coupling and Final Product Formation 2-Methyl-6-nitrobenzoic_Acid 2-Methyl-6-nitrobenzoic Acid 2-Methyl-6-nitrobenzoyl_Chloride This compound 2-Methyl-6-nitrobenzoic_Acid->2-Methyl-6-nitrobenzoyl_Chloride Chlorination Chlorinating_Agent Chlorinating Agent (e.g., Thionyl Chloride) Chlorinating_Agent->2-Methyl-6-nitrobenzoyl_Chloride Amidation Amidation Reaction 2-Methyl-6-nitrobenzoyl_Chloride->Amidation Substituted_Aniline Substituted Aniline Substituted_Aniline->Amidation Reduction_and_Modification Reduction & Further Functionalization Amidation->Reduction_and_Modification Anthranilic_Diamide_Insecticide Anthranilic Diamide Insecticide Reduction_and_Modification->Anthranilic_Diamide_Insecticide caption General workflow for anthranilic diamide synthesis.

Caption: General workflow for anthranilic diamide synthesis.

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the key transformations involving this compound and its precursors.

Protocol 1: Synthesis of 2-Methyl-6-nitrobenzoic Acid

The precursor to this compound is 2-methyl-6-nitrobenzoic acid, which can be synthesized via the oxidation of 3-nitro-o-xylene.[1][4]

Materials:

  • 3-nitro-o-xylene

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Oxygen (gas)

  • Methanol

  • Ethyl acetate

  • Hydrochloric acid (HCl) for pH adjustment

Equipment:

  • High-pressure autoclave

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Column chromatography setup

Procedure:

  • To a 100 mL autoclave, add 3-nitro-o-xylene (453 mg, 3 mmol), sodium hydroxide (0.9 g, 22.5 mmol), and 5 mL of ethanol.[1]

  • Seal the autoclave and purge with oxygen gas three times.

  • Pressurize the autoclave with oxygen to 1.8 MPa.[1]

  • Heat the reaction mixture to 65°C in an oil bath with vigorous stirring and maintain these conditions for 24 hours.[1]

  • After 24 hours, cool the autoclave to room temperature and carefully vent the excess oxygen.

  • Transfer the reaction mixture to a round-bottom flask, dilute with methanol, and adjust the pH to 6-7 with hydrochloric acid.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add ethyl acetate and water, and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-methyl-6-nitrobenzoic acid. A typical yield is around 64%.[1]

Rationale for Experimental Choices:

  • High-Pressure Oxygen: The use of a high-pressure oxygen environment is crucial for the selective oxidation of one methyl group of 3-nitro-o-xylene to a carboxylic acid.

  • Sodium Hydroxide: The basic medium facilitates the oxidation process.

  • Ethanol: Serves as a suitable solvent for the reactants under the reaction conditions.

  • Purification: Column chromatography is necessary to separate the desired product from unreacted starting material and potential by-products.

Protocol 2: Synthesis of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. Thionyl chloride is a common and effective reagent for this transformation.[5]

Materials:

  • 2-methyl-6-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 1,2-dichloroethane

  • N,N-dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, add 2-methyl-6-nitrobenzoic acid (10.0 g, 0.055 mol), 1,2-dichloroethane (200 mL), thionyl chloride (23.8 g, 0.2 mol), and a catalytic amount of DMF (1 drop).[5]

  • Fit the flask with a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂ gases.

  • Heat the reaction mixture to reflux and maintain for 3 hours.[5]

  • After the reaction is complete (monitored by TLC or the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and the solvent by distillation under reduced pressure to obtain this compound as a brown liquid. The product is often used in the next step without further purification.[5]

Rationale for Experimental Choices:

  • Thionyl Chloride: A highly effective chlorinating agent that produces gaseous by-products (HCl and SO₂), which are easily removed from the reaction mixture, driving the reaction to completion.

  • DMF (catalyst): Acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then facilitates the conversion of the carboxylic acid to the acyl chloride.

  • 1,2-dichloroethane: An inert solvent that is suitable for the reflux temperature of the reaction.

Protocol 3: Amidation with a Substituted Aniline

This protocol outlines the general procedure for the coupling of this compound with a substituted aniline, a key step in forming the backbone of anthranilic diamide insecticides. The example of 2-amino-5-chloro-N,3-dimethylbenzamide is used as the amine component, which is a key intermediate in the synthesis of chlorantraniliprole.[2][6]

Materials:

  • This compound

  • 2-amino-5-chloro-N,3-dimethylbenzamide

  • Anhydrous acetonitrile

  • A suitable base (e.g., 3-picoline or pyridine)[2]

Equipment:

  • Three-necked round-bottom flask with a dropping funnel, nitrogen inlet, and thermometer

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a dry three-necked flask under a nitrogen atmosphere, dissolve 2-amino-5-chloro-N,3-dimethylbenzamide (1 equivalent) and the base (1.1 equivalents) in anhydrous acetonitrile.

  • Cool the solution to 0-5°C using an ice bath.

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile in a dropping funnel.

  • Add the solution of this compound dropwise to the cooled amine solution over 30 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent like ethyl acetate.

  • The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-2-methyl-6-nitrobenzamide.

Reaction Mechanism: Nucleophilic Acyl Substitution

The amidation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride.

Nucleophilic Acyl Substitution cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group Reactants R-COCl + R'-NH₂ Tetrahedral_Intermediate [R-C(O⁻)(Cl)-NH₂⁺R'] Reactants->Tetrahedral_Intermediate Formation of tetrahedral intermediate Product_Formation R-CONH-R' + HCl Tetrahedral_Intermediate->Product_Formation Collapse of intermediate and loss of Cl⁻ caption Mechanism of nucleophilic acyl substitution.

Caption: Mechanism of nucleophilic acyl substitution.

The base is crucial in this reaction to neutralize the hydrochloric acid (HCl) by-product, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[7]

Quantitative Data Summary

Reaction StepStarting MaterialKey ReagentsTypical YieldReference
Oxidation 3-nitro-o-xyleneO₂, NaOH~64%[1]
Chlorination 2-methyl-6-nitrobenzoic acidSOCl₂, DMF (cat.)~100% (crude)[5]
Amidation This compoundSubstituted Aniline, Base70-90%[2][6]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.[8]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[9]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a vital class of modern insecticides. Its strategic use in forming the core amide linkage of anthranilic diamides has enabled the development of highly effective and selective crop protection solutions. The protocols and insights provided in this guide are intended to equip researchers and scientists with the fundamental knowledge to safely and efficiently utilize this versatile reagent in the ongoing quest for innovative agrochemical solutions.

References

  • Wang, J., Luo, M., Hu, C., & Sun, D. (2014). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(2), 599-601.
  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide.
  • Patsnap Eureka. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Wang, J., Luo, M., Hu, C., & Sun, D. (2013). Synthesis and Insecticidal Activity of Two New Chlorantraniliprole Derivatives. Asian Journal of Chemistry, 26(2), 599-601.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • GTI Laboratory Supplies. (n.d.). 2-Methyl-6-nitrobenzoic acid, =>99.5%, for synthesis, 25g. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of some N-based heterocyclic compounds under solvent-free condition at room temperature using a reusable clay as catalyst. International Journal of ChemTech Research, 6(5), 2828-2834.
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 4.06 Aromatic Chemistry. Retrieved from [Link]

  • YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on the synthesis of anthranilicdiamides insecticide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.
  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

  • PubMed. (2010, December 8). Synthesis and insecticidal activities of novel anthranilic diamides containing modified N-pyridylpyrazoles. Retrieved from [Link]

  • ResearchGate. (2014, April 10). Novel Anthranilic Diamide Insecticides: Design, Synthesis, and Insecticidal Evaluation. Retrieved from [Link]

  • PubMed. (2008, March 15). Synthesis of insecticidal fluorinated anthranilic diamides. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Design, Synthesis, and Biological Screening of Novel Anthranilic Diamides. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). Q1.Many aromatic nitro compounds are used as explosives. One of the most famous is. Retrieved from [Link]

Sources

The Strategic Use of 2-Methyl-6-nitrobenzoyl Chloride in the Synthesis of Advanced Organic Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Reagent of Unique Reactivity and Potential

In the vast toolkit of synthetic organic chemistry, the selection of an appropriate building block is paramount to achieving the desired molecular architecture and functionality. 2-Methyl-6-nitrobenzoyl chloride emerges as a reagent of particular interest for the synthesis of novel organic materials, including precisely functionalized polymers and dendrimers. Its utility stems from a unique combination of steric and electronic properties conferred by the ortho-methyl and ortho-nitro substituents on the benzoyl chloride core.

The presence of the electron-withdrawing nitro group significantly enhances the electrophilicity of the carbonyl carbon, making it a highly reactive acylating agent. Concurrently, the adjacent methyl group provides steric hindrance that can influence the regioselectivity of its reactions and the conformational properties of the resulting materials. This document serves as a detailed guide for researchers, scientists, and drug development professionals on leveraging the distinct characteristics of this compound in the design and synthesis of advanced organic materials. We will delve into the mechanistic rationale for its application and provide detailed protocols for its use in the surface functionalization of dendrimers and the synthesis of well-defined aromatic polyamides.

Core Principles: The Mechanistic Advantage of Ortho-Substitution

The strategic placement of the methyl and nitro groups at the 2 and 6 positions, respectively, is not coincidental; it is the very source of the reagent's efficacy in forming stable amide and ester linkages, often under mild conditions. This principle is elegantly demonstrated in studies of the related compound, 2-methyl-6-nitrobenzoic anhydride, which has been shown to be a superior condensing reagent for ester synthesis.[1]

The combination of an electron-withdrawing group and a sterically demanding group ortho to the carbonyl function creates a highly activated yet stable acylating agent. The nitro group polarizes the carbonyl bond, making the carbon atom highly susceptible to nucleophilic attack. The bulky methyl group, while not preventing reaction with primary and secondary amines or alcohols, can play a crucial role in directing the approach of the nucleophile and influencing the conformation of the transition state. This can lead to higher yields and selectivities compared to less substituted benzoyl chlorides.

In the context of polymer and dendrimer synthesis, this translates to efficient and controlled functionalization. The high reactivity ensures that reactions can proceed to completion, which is critical for achieving the desired degree of substitution on a macromolecular scaffold.

Application Protocol 1: Surface Functionalization of Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a large number of surface functional groups, making them ideal scaffolds for a variety of applications, including drug delivery and catalysis.[2][3] The precise modification of their surface is key to tailoring their properties. This compound is an excellent reagent for the surface functionalization of amine-terminated dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, to introduce a sterically demanding and electronically distinct surface layer.

Protocol: Synthesis of a Generation 4 PAMAM Dendrimer with a 2-Methyl-6-nitrobenzoyl Surface

This protocol details the procedure for the exhaustive amidation of the primary amine surface groups of a Generation 4 (G4) PAMAM dendrimer.

Materials:

  • PAMAM G4 dendrimer (amine-terminated, typically as a solution in methanol)

  • This compound (≥98%)

  • Triethylamine (Et₃N, distilled, ≥99.5%)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (ACS grade)

  • Dialysis tubing (MWCO appropriate for the functionalized dendrimer, e.g., 10 kDa)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Schlenk line or nitrogen/argon inlet

  • Addition funnel

  • Standard laboratory glassware

  • Rotary evaporator

  • Freeze-dryer (lyophilizer)

Experimental Procedure:

  • Dendrimer Preparation: A solution of PAMAM G4 dendrimer (containing a known amount of the dendrimer, e.g., 500 mg) in methanol is concentrated under reduced pressure using a rotary evaporator to remove the methanol. The resulting residue is then co-evaporated with anhydrous DMF (3 x 10 mL) to ensure the removal of residual methanol and water. The dendrimer is then dissolved in 20 mL of anhydrous DMF.

  • Reaction Setup: The dendrimer solution is transferred to a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Triethylamine (a 1.5-fold molar excess relative to the number of primary amine groups on the dendrimer) is added to the solution. Note: A G4 PAMAM dendrimer has 64 primary amine surface groups.

  • Acylation: A solution of this compound (a 1.5-fold molar excess relative to the primary amine groups) in 10 mL of anhydrous DCM is prepared in a separate flask and transferred to an addition funnel. This solution is added dropwise to the stirred dendrimer solution at 0 °C (ice bath) over a period of 1 hour under a nitrogen atmosphere.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the this compound.

  • Workup and Purification:

    • The reaction mixture is concentrated under reduced pressure to remove the DCM.

    • The resulting DMF solution is then slowly added to 200 mL of vigorously stirred methanol to precipitate the functionalized dendrimer.

    • The precipitate is collected by centrifugation or filtration.

    • The crude product is redissolved in a minimal amount of DMF and reprecipitated from methanol two more times.

    • For final purification, the product is dissolved in a suitable solvent (e.g., DMF or water if soluble) and dialyzed against deionized water for 48 hours, with frequent changes of the water.

  • Isolation: The purified dendrimer solution is freeze-dried to yield the final product as a solid.

Characterization:

  • ¹H NMR: The appearance of aromatic protons from the 2-methyl-6-nitrobenzoyl group and a shift in the signals corresponding to the protons adjacent to the surface amines will confirm functionalization.

  • FTIR: The appearance of a strong amide I band (around 1650 cm⁻¹) and the disappearance of the primary amine N-H bending vibration will indicate the formation of amide bonds.

  • MALDI-TOF Mass Spectrometry: Can be used to confirm the molecular weight of the functionalized dendrimer.

Quantitative Data Summary:

ParameterValue
PAMAM G4 Dendrimer (MW ~14,214 g/mol )500 mg (0.035 mmol)
Number of primary amines64
Moles of amine groups2.24 mmol
This compound (MW 199.6 g/mol )670 mg (3.36 mmol)
Triethylamine (MW 101.19 g/mol , d=0.726)0.47 mL (3.36 mmol)
Anhydrous DMF20 mL
Anhydrous DCM10 mL
Expected Yield>85%

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dendrimer_Prep PAMAM G4 Dendrimer in DMF Reaction_Vessel Reaction at 0°C to RT under N2 Dendrimer_Prep->Reaction_Vessel Add Et3N Reagent_Prep This compound in DCM Reagent_Prep->Reaction_Vessel Dropwise addition Precipitation Precipitation in Methanol Reaction_Vessel->Precipitation Dialysis Dialysis Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Final_Product Lyophilization->Final_Product Characterize (NMR, FTIR, MS) G cluster_product Product PPD H2N-Ar-NH2 (p-Phenylenediamine) Polymer R-CO-[NH-Ar-NHCO-Ar'-CO]n-NH-Ar-NH-CO-R (End-capped Polyamide) PPD->Polymer TPC ClOC-Ar'-COCl (Terephthaloyl chloride) TPC->Polymer EndCap R-COCl (this compound) EndCap->Polymer

Caption: Synthesis of an end-capped aromatic polyamide.

Conclusion and Future Outlook

This compound represents a versatile and highly reactive building block for the synthesis of advanced organic materials. The protocols outlined in this application note provide a foundation for researchers to explore its use in creating materials with tailored properties. The unique steric and electronic features of this reagent open up possibilities for synthesizing novel polymers with enhanced solubility and processability, as well as dendrimers with precisely controlled surface characteristics. Further research into the application of this reagent in areas such as photosensitive materials and liquid crystals could yield exciting new discoveries. As the demand for high-performance and functional organic materials continues to grow, the strategic application of well-designed building blocks like this compound will be instrumental in driving innovation.

References

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. [Link]

  • García, J. M., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. Polymers, 15(3), 754. [Link]

  • Tártaro, G., et al. (2022). Function Oriented Molecular Design: Dendrimers as Novel Antimicrobials. International Journal of Molecular Sciences, 23(23), 15309. [Link]

  • Hasegawa, M. (2019). Functional Aromatic Polyamides. Polymers, 11(8), 1319. [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Khan, K.-U.-R., et al. (2015). Synthesis, Characterization and Reduction of p-Nitrobenzoyl Hydroxypropyl Cellulose. Asian Journal of Chemistry, 27(5), 1875-1878. [Link]

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Bo, S., & Durán-Lara, E. F. (2023). Functionalizing Dendrimers for Targeted Delivery of Bioactive Molecules to Macrophages: A Potential Treatment for Mycobacterium tuberculosis Infection—A Review. International Journal of Molecular Sciences, 24(20), 15061. [Link]

  • ResearchGate. (n.d.). Dendrimer Synthesis and Functionalization by Click Chemistry for Biomedical Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to improve the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of both a sterically hindering ortho-methyl group and an electron-withdrawing nitro group presents unique challenges in its preparation from 2-methyl-6-nitrobenzoic acid. This guide will provide a comprehensive overview of the reaction, focusing on practical solutions to common issues encountered during synthesis.

Core Synthesis Pathway

The primary route for the synthesis of this compound involves the reaction of 2-Methyl-6-nitrobenzoic acid with a chlorinating agent, most commonly thionyl chloride (SOCl₂).

2-Methyl-6-nitrobenzoic_Acid 2-Methyl-6-nitrobenzoic Acid 2-Methyl-6-nitrobenzoyl_Chloride This compound 2-Methyl-6-nitrobenzoic_Acid->2-Methyl-6-nitrobenzoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->2-Methyl-6-nitrobenzoyl_Chloride Chlorinating Agent Byproducts SO₂ (g) + HCl (g) 2-Methyl-6-nitrobenzoyl_Chloride->Byproducts Forms

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am experiencing a very low yield of this compound. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the purity of the starting material, reaction conditions, and the presence of moisture.

  • Purity of 2-Methyl-6-nitrobenzoic Acid: The synthesis of the starting material, 2-Methyl-6-nitrobenzoic acid, often from 3-nitro-o-xylene, can result in isomeric impurities such as 3-nitro-2-methylbenzoic acid.[1] These isomers may react at different rates or introduce downstream purification challenges. It is crucial to start with high-purity 2-Methyl-6-nitrobenzoic acid (≥99%).

  • Reaction Temperature and Time: Due to the steric hindrance from the ortho-methyl group, the reaction may require more forcing conditions than the synthesis of unhindered benzoyl chlorides.[2] A prolonged reflux time or an elevated temperature may be necessary to drive the reaction to completion. However, excessive heat can lead to decomposition of the product, especially with the presence of the nitro group.[3]

  • Moisture Contamination: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrochloric acid.[4] Any moisture present in the glassware, solvent, or starting material will consume the thionyl chloride and hydrolyze the product back to the carboxylic acid, significantly reducing the yield.[5][6]

Troubleshooting Steps:

  • Verify Starting Material Purity: Use analytical techniques like HPLC or NMR to confirm the purity of your 2-Methyl-6-nitrobenzoic acid.[7] If necessary, recrystallize the starting material.

  • Optimize Reaction Conditions:

    • Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC.

    • Extend the reaction time, taking aliquots to determine the point of maximum conversion.

    • Consider using a catalyst such as N,N-dimethylformamide (DMF) or pyridine. A catalytic amount of DMF can significantly accelerate the reaction by forming a more reactive Vilsmeier reagent intermediate.[8][9]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven before use.

    • Use freshly opened or distilled anhydrous solvents.

    • Dry the 2-Methyl-6-nitrobenzoic acid under vacuum before use.

Issue 2: Product is a Dark Oil or Tarry Substance

Question: My final product is a dark, oily, or tarry substance instead of the expected crystalline solid. What is causing this and how can I fix it?

Answer: The formation of dark, viscous materials is typically a sign of side reactions or product decomposition.

  • Decomposition at High Temperatures: As mentioned, prolonged heating at high temperatures can lead to the decomposition of nitro-containing compounds.[3] This is a common issue when distilling the product.

  • Side Reactions: The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack under certain conditions, although this is less common. More likely are polymerization reactions, which can be catalyzed by acidic impurities.[10]

Troubleshooting Steps:

  • Purification Method:

    • Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point and minimize thermal decomposition.[11]

    • Recrystallization: For a solid product, recrystallization from a suitable non-polar solvent is often a better purification method to avoid thermal stress.[8]

  • Control Reaction Temperature: Carefully control the reaction temperature and avoid excessive heating. Use an oil bath for uniform temperature distribution.

  • Quench the Reaction Properly: Once the reaction is complete, it's important to remove the excess thionyl chloride promptly under reduced pressure to prevent further side reactions.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of thionyl chloride to 2-Methyl-6-nitrobenzoic acid?

A1: A molar excess of thionyl chloride is generally recommended to ensure complete conversion of the carboxylic acid. A common starting point is a 2 to 4-fold molar excess of thionyl chloride.[13] Using thionyl chloride as both the reagent and the solvent is also a viable strategy.[13]

Q2: Is a catalyst necessary for this reaction?

A2: While the reaction can proceed without a catalyst, the steric hindrance of the ortho-methyl group can make it sluggish.[4] Catalytic amounts of DMF or pyridine are often used to increase the reaction rate.[9] However, be aware that the use of DMF with thionyl chloride can produce trace amounts of the carcinogen dimethylcarbamoyl chloride (DMCC).[8]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by observing the cessation of gas evolution (HCl and SO₂). For a more accurate assessment, you can take small aliquots from the reaction mixture, carefully quench them with an anhydrous alcohol (e.g., methanol) to form the methyl ester, and analyze the mixture by TLC, GC, or ¹H NMR to determine the disappearance of the starting carboxylic acid.

Q4: What are the best practices for purifying the final product?

A4: The choice of purification method depends on the physical state of the product and its thermal stability.

  • Vacuum Distillation: If the product is a liquid or a low-melting solid, vacuum distillation is a common method. It is crucial to use a high vacuum to keep the temperature low and prevent decomposition.[11]

  • Recrystallization: If the product is a solid, recrystallization from a non-polar solvent like hexanes or a mixture of hexanes and a small amount of a more polar solvent can be very effective.[8]

  • Aqueous Wash: Before final purification, a careful wash with a cold, dilute aqueous solution of sodium bicarbonate can help remove any unreacted carboxylic acid and acidic byproducts. This must be done cautiously as the acyl chloride will react with water.[14]

Q5: What are the key safety precautions when working with thionyl chloride?

A5: Thionyl chloride is a corrosive and lachrymatory substance that reacts violently with water.[4] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that all glassware is dry and have a quenching agent (e.g., a solution of sodium bicarbonate) readily available in case of spills.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of substituted benzoyl chlorides.[11][12][15]

Materials:

  • 2-Methyl-6-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount, e.g., 1-2 drops)

  • Anhydrous toluene (optional, as solvent)

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser and a gas trap to neutralize the evolving HCl and SO₂ gases. Ensure all glassware is thoroughly dried.

  • Charging the Reactor: To the round-bottom flask, add 2-Methyl-6-nitrobenzoic acid. If using a solvent, add anhydrous toluene.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride to the flask at room temperature with stirring.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF.

  • Reaction: Heat the mixture to reflux (typically 70-90 °C) and maintain for 2-4 hours. Monitor the reaction for the cessation of gas evolution.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from an appropriate solvent.

Analytical Characterization:

The purity of the final product should be assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify any isomeric impurities.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and confirm the molecular weight of the product.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.[7]

  • Infrared (IR) Spectroscopy: To confirm the presence of the acyl chloride carbonyl stretch (typically around 1770-1810 cm⁻¹).[7]

Data Summary Table

ParameterRecommended ConditionRationale
Starting Material Purity ≥99%Prevents side reactions and simplifies purification.[1]
Thionyl Chloride 2-4 molar equivalentsDrives the reaction to completion.[13]
Catalyst Catalytic DMF or PyridineAccelerates the reaction, especially for sterically hindered substrates.[8][9]
Reaction Temperature 70-90 °C (reflux)Provides sufficient energy to overcome the activation barrier without causing significant product decomposition.[3]
Reaction Time 2-4 hoursTypically sufficient for complete conversion, but should be monitored.
Purification Vacuum Distillation or RecrystallizationMinimizes thermal degradation and effectively removes impurities.[8][11]

Mechanistic Insights

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism.

cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Nucleophilic Attack by Chloride cluster_2 Step 3: Formation of Acyl Chloride Carboxylic_Acid 2-Methyl-6-nitrobenzoic Acid Intermediate_1 Protonated Intermediate Carboxylic_Acid->Intermediate_1 Nucleophilic attack on S SOCl2 Thionyl Chloride SOCl2->Intermediate_1 Chlorosulfite Chlorosulfite Intermediate Intermediate_1->Chlorosulfite Loss of Cl⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Chlorosulfite->Tetrahedral_Intermediate Nucleophilic attack by Cl⁻ Chloride_Ion Cl⁻ Chloride_Ion->Tetrahedral_Intermediate Acyl_Chloride This compound Tetrahedral_Intermediate->Acyl_Chloride Collapse of intermediate Byproducts SO₂ + HCl Tetrahedral_Intermediate->Byproducts Elimination

Caption: Reaction mechanism for the formation of an acyl chloride from a carboxylic acid using thionyl chloride.

The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which escape from the reaction mixture.[4]

References

  • Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). Preparation method of 2-methoxy-6-methylbenzoic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid → Acid Chloride with SOCl₂. Retrieved from [Link]

  • Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of.... Retrieved from [Link]

  • LookChem. (n.d.). Purification of Benzoyl chloride. Retrieved from [Link]

  • GTI Laboratory Supplies. (n.d.). 2-Methyl-6-nitrobenzoic acid, =>99.5%, for synthesis, 25g. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2023). Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. Retrieved from [Link]

  • University of Calgary. (n.d.). Reactions of Carboxylic Acid Derivatives I. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Google Patents. (n.d.). Method for purifying benzoyl chloride reaction terminating solution.
  • Google Patents. (n.d.). Recyclable catalysts for chlorination of organic acids and alcohols.
  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Preferred conformations of benzoyl chloride (planar) and.... Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzoyl chloride. Retrieved from [Link]

  • Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • Google Patents. (n.d.). Process for producing nitrobenzoyl chloride.

Sources

Side reactions in acylation with 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Acylation with 2-Methyl-6-nitrobenzoyl Chloride. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance. This resource addresses specific challenges you may encounter, offering troubleshooting guides and frequently asked questions in a user-friendly format to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is slow or incomplete. What are the likely causes?

A1: Sluggish or incomplete reactions are often due to the significant steric hindrance posed by the 2-methyl and 6-nitro groups on the benzoyl chloride, which can impede the approach of the nucleophile.[1] Another common issue is insufficient nucleophilicity of the alcohol or amine. To overcome these challenges, consider the following:

  • Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP is a hyper-nucleophilic acylation catalyst that forms a highly reactive acylpyridinium intermediate.[2][3]

  • Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with your nucleophile.[2]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are generally recommended.[2]

  • Temperature: While many acylations proceed at room temperature, gentle heating may be necessary for particularly challenging substrates.[4]

Q2: I'm observing a significant amount of 2-methyl-6-nitrobenzoic acid as a byproduct. How can I prevent this?

A2: The formation of 2-methyl-6-nitrobenzoic acid is a clear indication of hydrolysis of the starting acyl chloride.[5] Acyl chlorides are highly sensitive to moisture. To mitigate this, ensure all aspects of your experimental setup are rigorously anhydrous:

  • Glassware: Oven-dry all glassware and cool it under an inert atmosphere (nitrogen or argon) or in a desiccator.

  • Solvents and Reagents: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure your amine base and nucleophile are also dry.

  • Inert Atmosphere: Conduct the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.

Q3: My chiral alcohol is undergoing epimerization during the acylation. What can I do to maintain its stereochemical integrity?

A3: Epimerization at a chiral center is a risk when using basic conditions, as the base can deprotonate an acidic proton adjacent to the stereocenter.[6] To minimize this side reaction:

  • Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine. These are less likely to cause unwanted deprotonation.

  • Low Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly reduce the rate of epimerization.[6]

  • Reaction Time: Monitor the reaction progress closely and quench it as soon as the starting material has been consumed to limit the substrate's exposure to basic conditions.

Troubleshooting Guide: In-depth Analysis of Side Reactions

Issue 1: Formation of Symmetric Anhydride

A potential side reaction is the formation of a symmetric anhydride from the 2-methyl-6-nitrobenzoic acid, which can occur if there is any hydrolysis of the starting acyl chloride. This anhydride can then react with the alcohol, but the reaction is often slower and can lead to a mixture of products.

Causality: The carboxylate anion, formed from the hydrolysis of the acyl chloride, can act as a nucleophile and attack another molecule of the acyl chloride to form the symmetric anhydride.

Mitigation Strategy: The most effective way to prevent this is to rigorously exclude water from the reaction, as detailed in FAQ 2.

Experimental Protocol: Acylation under Anhydrous Conditions

  • Set up an oven-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Dissolve the alcohol (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Dissolve the this compound (1.1 eq) in anhydrous dichloromethane and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the alcohol solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with saturated aqueous sodium bicarbonate and proceed with standard workup and purification.

Issue 2: N-Acylurea Byproduct Formation (in Carbodiimide-Mediated Reactions)

While not a direct side reaction of the acyl chloride itself, if you are generating the acylating agent in situ from 2-methyl-6-nitrobenzoic acid using a carbodiimide coupling agent (like DCC or EDC), you may encounter the formation of an N-acylurea byproduct.[7][8][9]

Causality: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to a stable N-acylurea, which is often difficult to remove.[10][11]

Troubleshooting Protocol:

  • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this rearrangement. These additives react with the O-acylisourea to form an active ester intermediate that is more reactive towards the alcohol and less prone to rearranging.[7]

  • Order of Addition: Pre-activate the carboxylic acid by mixing it with the carbodiimide and HOBt before adding the alcohol.

Logical Workflow for Troubleshooting N-Acylurea Formation

G cluster_problem Problem Identification cluster_solution Solution Pathway cluster_outcome Expected Outcome start N-Acylurea byproduct detected add_hobt Incorporate HOBt or HOAt into the reaction start->add_hobt Primary action preactivate Pre-activate the carboxylic acid with carbodiimide and HOBt before adding the alcohol add_hobt->preactivate Optimize order of addition end Minimized N-Acylurea formation and improved yield of desired ester preactivate->end

Caption: Troubleshooting workflow for N-acylurea formation.

Issue 3: Incomplete Reaction with Tertiary Alcohols

Acylating tertiary alcohols is notoriously difficult due to steric hindrance.

Causality: The bulky nature of both the this compound and the tertiary alcohol makes it challenging for the nucleophilic attack to occur.

Mitigation Strategies:

  • Yamaguchi Esterification Conditions: While you are starting with an acyl chloride, adapting the principles of the Yamaguchi esterification can be beneficial.[2][12] This involves using a highly nucleophilic catalyst like DMAP in stoichiometric amounts rather than catalytic amounts.

  • Alternative Reagents: In some cases, converting the this compound to its corresponding anhydride may provide a more reactive acylating agent for hindered alcohols.[13]

Table 1: Comparison of Conditions for Acylating a Tertiary Alcohol

ConditionsCatalystBaseTemperatureYield
Standard0.1 eq DMAPTEARoom Temp.Low to None
Yamaguchi-like1.1 eq DMAPDIPEA40 °CModerate
Anhydride0.1 eq DMAPTEA40 °CModerate to Good

References

  • Peptide Bond Formation. (n.d.). Georg Thieme Verlag. Retrieved January 17, 2026, from [Link]

  • Carbodiimide – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Carbodiimide. (2023, November 29). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • M. Khorana, G. (1953). The chemistry of carbodiimides. Chemical Reviews, 53(2), 145–166.
  • de Gruijter, S., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society, 145(12), 6783–6790.
  • Blanco, C. A., et al. (2010). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. Journal of the Brazilian Chemical Society, 21(9), 1756-1762.
  • Khan, I., et al. (2022). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 10, 1063632.
  • Yamaguchi Esterification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2023, May 7). Reddit. Retrieved January 17, 2026, from [Link]

  • 11.1: Acylation of Alcohols and Amines. (2021, March 16). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Yamaguchi esterification. (2023, April 20). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Fersht, A. R., & Jencks, W. P. (1970). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Journal of the American Chemical Society, 92(18), 5432–5442.
  • Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. (2022, December 1). Frontiers. Retrieved January 17, 2026, from [Link]

  • Contente, M. L., et al. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. Symmetry, 13(9), 1744.
  • Chiral ester synthesis by transesterification. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Yamaguchi Esterification. (n.d.). J&K Scientific LLC. Retrieved January 17, 2026, from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • The reaction of acyl chlorides with benzene. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • 21.6 Chemistry of Esters. (2023, September 20). OpenStax. Retrieved January 17, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016, December 29). YouTube. Retrieved January 17, 2026, from [Link]

  • Nitrile. (2023, December 18). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 2-Nitrobenzoyl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287.

Sources

Technical Support Center: Purification of 2-Methyl-6-nitrobenzoyl Chloride by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Methyl-6-nitrobenzoyl chloride. The information herein is curated to address common and critical issues encountered during the distillation of this thermally sensitive compound.

Introduction

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its purification, however, presents significant challenges due to its thermal lability. The ortho-nitrobenzoyl chloride moiety is known to be prone to violent decomposition upon heating, making distillation a critical and potentially hazardous step.[1] This guide is structured to provide practical, safety-oriented solutions and answers to frequently asked questions, ensuring both the purity of your product and the safety of your laboratory.

Core Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is fundamental to its successful purification.

PropertyValueSource(s)
CAS Number66232-57-3[2]
Molecular FormulaC₈H₆ClNO₃[2]
Molecular Weight199.59 g/mol
AppearanceYellow crystalline powder[2]
Melting Point68-70 °C[2]
Boiling Point (at 760 mmHg)283 °C[2]

Troubleshooting Guide for Distillation

This section addresses specific problems that may arise during the vacuum distillation of this compound, providing explanations for their causes and actionable solutions.

Issue 1: Rapid Darkening of the Distillation Pot and Low Distillate Yield

Symptoms: The crude material in the distillation flask quickly turns dark brown or black upon heating, and little to no product is collected in the receiving flask.

Potential Cause: This is a strong indication of thermal decomposition. Ortho-nitrated acyl chlorides are known to be thermally unstable and can undergo exothermic decomposition, which can be violent.[1] The decomposition is highly dependent on the heating rate.[1]

Solutions:

  • Lower the Distillation Temperature with a Deeper Vacuum: The primary strategy to prevent decomposition is to lower the boiling point of the compound by reducing the pressure. Aim for the lowest vacuum your system can reliably achieve.

    • Using a Nomograph: Align a straight edge on the nomograph connecting the atmospheric boiling point (283 °C) with the pressure of your vacuum system to find the estimated boiling point.[3]

  • Controlled and Gentle Heating: Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. Increase the temperature gradually. A sudden increase in temperature can initiate decomposition.[1]

  • Small-Scale Test Distillation: Before attempting to distill the entire batch, perform a small-scale test distillation to determine the actual boiling point under your specific vacuum conditions and to observe the compound's stability.

Issue 2: Unstable Vacuum During Distillation

Symptoms: The pressure reading on the manometer fluctuates, making it difficult to maintain a steady boiling point.

Potential Causes:

  • Leaks in the Glassware Assembly: Poorly sealed joints are a common cause of vacuum instability.

  • Outgassing of the Crude Material: Volatile impurities or residual solvents in the crude product can evaporate, causing pressure fluctuations.

  • Decomposition: The generation of gaseous decomposition products will lead to a rise in pressure.

Solutions:

  • Thoroughly Check for Leaks: Ensure all ground glass joints are properly greased and securely clamped. Inspect all tubing for cracks or loose connections.

  • Initial Degassing: Before applying high heat, hold the crude material under full vacuum at a gentle temperature (e.g., slightly above its melting point) to remove any volatile impurities.

  • Monitor for Decomposition: If the pressure continues to rise even with a leak-free system, it is likely due to decomposition. Immediately reduce or remove the heat source.

Issue 3: Product Solidifies in the Condenser

Symptoms: The distilled product solidifies in the condenser, blocking the path to the receiving flask.

Potential Cause: The melting point of this compound is relatively high (68-70 °C).[2] If the cooling water in the condenser is too cold, it can cause the distillate to solidify.

Solutions:

  • Control Condenser Water Temperature: Use a water bath to control the temperature of the cooling water, keeping it above the melting point of the product. Alternatively, you can drain the water from the condenser jacket and allow it to air-cool, which is often sufficient for high-boiling compounds under vacuum.

  • Use a Short-Path Distillation Apparatus: A short-path apparatus minimizes the distance the vapor has to travel, reducing the chances of it solidifying before reaching the collection flask.

Frequently Asked Questions (FAQs)

Q1: Is distillation the only way to purify crude this compound?

A: No, and given its thermal instability, recrystallization is often a safer and effective alternative.[3]

  • Recrystallization Procedure:

    • Solvent Selection: The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature. Common solvents for acyl chlorides that can be tested include non-polar organic solvents like hexanes, or a mixed solvent system.[4][7][8][9][10][11][12]

    • Dissolution: Dissolve the crude material in a minimum amount of the hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

    • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Drying: Dry the crystals under vacuum.

Q2: What are the likely impurities in my crude this compound?

A: If the crude product was synthesized from 2-methyl-6-nitrobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂), common impurities include:

  • Unreacted 2-methyl-6-nitrobenzoic acid: This can be removed by the purification process.

  • Residual Thionyl Chloride: This is highly volatile and should be removed under vacuum before high-temperature distillation.

  • Side Products from the Chlorination Reaction: Depending on the reaction conditions, various side products may form.[13]

Q3: What safety precautions are essential when handling and distilling this compound?

A: Due to its hazardous nature, strict safety protocols must be followed:

  • Work in a Fume Hood: Always handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16][17][18]

  • Moisture Sensitivity: Acyl chlorides react with moisture to produce hydrochloric acid.[19] Keep all glassware dry and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Safety Shield: Use a blast shield during the distillation due to the risk of explosive decomposition.

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., dry powder, CO₂) readily available. Do not use water on an acyl chloride fire.

Visualizing the Workflow and Potential Issues

Distillation Setup and Troubleshooting Logic

Purification Workflow: Distillation of this compound cluster_prep Preparation cluster_distillation Distillation Process cluster_troubleshooting Troubleshooting cluster_solutions Solutions crude Crude this compound setup Assemble Vacuum Distillation Apparatus crude->setup vacuum Apply Deep Vacuum setup->vacuum heat Gentle, Gradual Heating vacuum->heat vac_issue Unstable Vacuum vacuum->vac_issue Leaks/Outgassing distill Product Distills heat->distill decomp Decomposition (Darkening) heat->decomp Heating too fast/high collect Collect Pure Fractions distill->collect solidification Product Solidifies in Condenser distill->solidification Condenser too cold end_node Pure Product collect->end_node sol_decomp Reduce Temp (Deeper Vacuum) Gentle Heating decomp->sol_decomp sol_vac Check Seals Degas Crude vac_issue->sol_vac sol_solid Warm Condenser Water Use Short-Path solidification->sol_solid

Caption: A flowchart of the distillation process with common issues and their solutions.

Potential Decomposition Pathway

The thermal decomposition of aromatic nitro compounds can be complex. For this compound, a plausible initial step involves the homolytic cleavage of the C-NO₂ bond, which is often the weakest bond.

Hypothesized Initial Decomposition Step start This compound heat High Temperature start->heat products Radical Intermediates (e.g., 2-methylbenzoyl chloride radical + •NO₂) heat->products C-NO₂ bond cleavage further_decomp Further Exothermic Decomposition (Gas Generation, Tar Formation) products->further_decomp

Caption: A simplified diagram of a potential initial decomposition pathway.

References

  • Chemistry LibreTexts. (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. [Link]

  • Lever, S. D., & Papadaki, M. (2004). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. PubMed. [Link]

  • Investigation of thermal decomposition of nitrobenzene: An energetic material. (n.d.). ScienceDirect. [Link]

  • Micro-boiling point measurement. (n.d.). University of Calgary. [Link]

  • This compound CAS 66232-57-3 - High Purity Medicine Grade at Attractive Price. (n.d.). Fengchen Group Co., Ltd. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Clausius-Clapeyron Boiling Point Experiment. (n.d.). CHEMIX. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube. [Link]

  • WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). DTIC. [Link]

  • Omni Calculator. (n.d.). Boiling Point Calculator. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • YouTube. (2021, March 21). Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides). [Link]

  • chemrevise. (2018, November 6). Acyl Chlorides and Acid Anhydrides. [Link]

  • Gevorgyan, V., Rubin, M., Benson, S., & Yamamoto, Y. (2001). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. The Journal of Organic Chemistry, 66(5), 1672–1675. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • PubChemLite. (n.d.). This compound (C8H6ClNO3). [Link]

  • Fengchen Group. (n.d.). This compound CAS 66232-57-3. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

Sources

Troubleshooting low reactivity of 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but challenging reagent. Here, we address the common issue of its low reactivity through a series of in-depth troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play.

Troubleshooting Guide: Addressing Low Reactivity

This section is structured to diagnose and solve issues encountered during reactions with this compound.

Q1: My acylation reaction is extremely slow or failing completely. What are the primary reasons for the low reactivity of this compound?

A1: The diminished reactivity of this compound is a direct consequence of its molecular architecture. Two primary factors are at play: severe steric hindrance and competing electronic effects.

  • Steric Hindrance: The carbonyl carbon, the electrophilic center for nucleophilic attack, is flanked by two bulky ortho-substituents: a methyl group (-CH₃) and a nitro group (-NO₂). These groups physically obstruct the trajectory of incoming nucleophiles, significantly increasing the activation energy of the reaction.[1][2] This is particularly problematic for nucleophilic acyl substitution, which often requires a specific angle of approach to the carbonyl carbon.[2]

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group due to both inductive and resonance effects.[3][4] Typically, electron-withdrawing groups increase the electrophilicity (positive character) of the carbonyl carbon, making it more reactive towards nucleophiles.[5] However, in this specific case, the overwhelming steric shielding from the two ortho groups is the dominant factor that kinetically slows the reaction, often overriding the electronic activation.

The interplay of these factors is visualized below.

G cluster_0 Factors Affecting this compound Reactivity Reactivity Overall Reactivity Steric Severe Steric Hindrance (Dominant Effect) Steric->Reactivity Decreases Electronic Electronic Activation (Minor Effect) Electronic->Reactivity Increases Methyl Ortho-Methyl Group Methyl->Steric Blocks Attack Carbonyl Electrophilic Carbonyl Carbon Nitro Ortho-Nitro Group Nitro->Steric Blocks Attack Nitro->Electronic Withdraws e- Density

Caption: Steric hindrance is the primary barrier to reactivity.

Q2: I suspect my starting material may have degraded. How can I verify the quality of my this compound?

A2: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, degrading back to the unreactive parent carboxylic acid (2-methyl-6-nitrobenzoic acid). It is crucial to use fresh or properly stored material.

Troubleshooting Workflow:

TroubleshootingWorkflow start Problem: Low or No Product Yield check_purity Step 1: Verify Reagent Purity start->check_purity purity_ok Purity Confirmed check_purity->purity_ok Pass? check_conditions Step 2: Optimize Reaction Conditions conditions_fail Optimization Fails check_conditions->conditions_fail Success? alt_strategy Step 3: Consider Alternative Strategies solution_alt Solution: Successful Synthesis alt_strategy->solution_alt purity_ok->check_conditions Yes solution_purity Solution: Use Fresh/Purified Reagent purity_ok->solution_purity No conditions_fail->alt_strategy No solution_conditions Solution: Reaction Proceeds conditions_fail->solution_conditions Yes

Caption: A stepwise workflow for troubleshooting low-yield reactions.

Protocol 1: Quality Assessment

  • Visual Inspection: The compound should be a liquid or low-melting solid. The presence of a significant amount of white, high-melting point solid suggests hydrolysis to the carboxylic acid.

  • Infrared (IR) Spectroscopy:

    • Acyl Chloride: Look for a strong C=O stretch at a high wavenumber, typically ~1780-1815 cm⁻¹.

    • Carboxylic Acid (Impurity): The presence of a broad O-H stretch from ~2500-3300 cm⁻¹ and a lower C=O stretch around ~1700-1725 cm⁻¹ indicates hydrolysis.

  • ¹H NMR Spectroscopy: Dissolve a small sample in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to the carboxylic acid proton (>10 ppm) confirms degradation.

  • Purification: If hydrolysis is detected, the material can sometimes be salvaged by refluxing with thionyl chloride (SOCl₂) or oxalyl chloride, followed by vacuum distillation to remove the excess chlorinating agent and byproducts.[6][7][8] This should be performed under strictly anhydrous conditions.

Q3: What specific experimental conditions can I modify to overcome the steric hindrance and drive my reaction to completion?

A3: Overcoming the kinetic barrier requires optimizing several reaction parameters. A systematic approach is recommended.

ParameterStandard ConditionOptimized Condition for Hindered SubstrateRationale
Temperature Room TemperatureReflux (e.g., 80-120°C)Provides the necessary activation energy to overcome the steric barrier.[9][10] Monitor for potential decomposition at very high temperatures.
Reaction Time 1-4 hours12-24 hours or longerAllows more time for the sterically hindered nucleophilic attack to occur. Progress should be monitored by TLC or LC-MS.
Catalyst None or standard base (e.g., Pyridine)Potent Acylation Catalysts: 4-Dimethylaminopyridine (DMAP), N,N,N′,N′-tetramethylethylenediamine (TMEDA).[10][11]These catalysts form a highly reactive acylpyridinium or acyl-TMEDA complex intermediate, which is a much stronger electrophile and can react more readily with the nucleophile.[11]
Solvent Dichloromethane (DCM), THFHigh-boiling, polar aprotic solvents (e.g., DMF, Dioxane, Acetonitrile)These solvents can help solvate the transition state and may facilitate the reaction at higher temperatures. Solvent-free conditions have also been reported as successful in some cases.[12]
Stoichiometry 1.0-1.1 eq. Nucleophile1.5-2.0 eq. of the less expensive reagentLe Châtelier's principle; using an excess of one reagent can help drive the equilibrium towards the product.
Q4: My reaction involves a Friedel-Crafts acylation on an aromatic ring. Why is it failing, and what type of catalyst should I use?

A4: This is a common point of confusion. While the nitro group is electron-withdrawing, which deactivates aromatic rings towards electrophilic aromatic substitution (EAS), the primary issue in a Friedel-Crafts reaction is often the catalyst.[9]

  • Deactivation: The strong electron-withdrawing nitro group makes the substrate aromatic ring (if the reaction is intramolecular) or the target aromatic ring (if intermolecular) highly electron-deficient and thus very unreactive towards the electrophilic acylium ion.[9][13]

  • Catalyst Choice: Standard Lewis acids like AlCl₃ are often required in stoichiometric amounts because they complex with the product ketone, effectively removing the catalyst from the reaction.[9][14] For deactivated systems, a more potent catalyst system or harsher conditions may be necessary. Consider solid acid catalysts like zeolites (e.g., HBEA) or supported metal oxides, which can be effective at higher temperatures.[15][16]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at 2-8°C to minimize hydrolysis and decomposition.

  • Q: What are common side reactions?

    • A: The primary side reaction is hydrolysis to the corresponding carboxylic acid. In the presence of bifunctional nucleophiles, self-condensation or polymerization can occur under certain conditions. During Friedel-Crafts reactions, high temperatures can lead to charring or decomposition.

  • Q: Can I use a different chlorinating agent to synthesize the acyl chloride from 2-methyl-6-nitrobenzoic acid?

    • A: Yes. While thionyl chloride (SOCl₂) is common[6][7][17], oxalyl chloride, often with a catalytic amount of DMF, is an excellent alternative that works at lower temperatures and produces only gaseous byproducts (CO, CO₂, HCl).[18] Phosphorus pentachloride (PCl₅) is also effective but can be more difficult to handle.[19]

Experimental Protocols

Protocol 2: Optimized Acylation of a Secondary Alcohol using DMAP Catalysis

This protocol describes a robust method for acylating a sterically hindered secondary alcohol, such as 2-adamantanol, where standard methods may fail.

Materials:

  • This compound (1.0 eq.)

  • 2-Adamantanol (1.2 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM) or Toluene

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the secondary alcohol (1.2 eq.), DMAP (0.2 eq.), and anhydrous DCM.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

  • Base Addition: Add the non-nucleophilic base (TEA or DIPEA, 1.5 eq.) to the solution.

  • Acyl Chloride Addition: Dissolve the this compound (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (if using Toluene, ~110°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired ester.

References

  • 21.2: Nucleophilic Acyl Substitution Reactions. (2024). Chemistry LibreTexts. [Link]

  • Why do the nitro groups change the relative leaving tendencies of... (n.d.). Pearson+. [Link]

  • Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. (2001). ACS Publications. [Link]

  • Chemoselective Acylation and Benzoylation of Alcohols, Phenols and Amines using Copper Oxide under Solvent Free Condition. (2008). TSI Journals. [Link]

  • The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis... (n.d.). ResearchGate. [Link]

  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. (2020). Frontiers in Chemistry. [Link]

  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (1999). Thieme Synthesis. [Link]

  • Process for preparing substituted benzotrichloride compounds. (1986).
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]

  • lech204.pdf. (n.d.). NCERT. [Link]

  • Synthesis of 2-methyl-5-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

  • SN1 - Effect of Leaving Group. (n.d.). OpenOChem Learn. [Link]

  • A Walk through Recent Nitro Chemistry Advances. (2020). National Institutes of Health (NIH). [Link]

  • What Makes A Good Leaving Group? (2024). Master Organic Chemistry. [Link]

  • Nucleophilic Acyl Substitution 3: Leaving Group Ability and pKa. (2023). YouTube. [Link]

  • 2-Nitrobenzoyl chloride. (n.d.). PubChem. [Link]

  • Synthesis of 2-methyl-3-nitro-benzoyl chloride. (n.d.). PrepChem.com. [Link]

  • m-NITROBENZAZIDE. (n.d.). Organic Syntheses. [Link]

  • p-NITROBENZOYL CHLORIDE. (n.d.). Organic Syntheses. [Link]

  • Acyl Chlorides (A-Level). (n.d.). ChemistryStudent. [Link]

  • Understanding Electrophiles in Organic Chemistry. (2025). The Degree Gap. [Link]

  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]

  • Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. [Link]

  • Synthesis of 2-nitrobenzoyl chloride. (n.d.). PrepChem.com. [Link]

  • This compound (C8H6ClNO3). (n.d.). PubChemLite. [Link]

  • 2-Methyl-4-nitrobenzoyl chloride. (n.d.). PubChem. [Link]

  • Benzoyl chloride – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Reactions of Acyl Chlorides Involving Nitrogen Compounds. (2023). Chemistry LibreTexts. [Link]

  • The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. (2020). Chemistry Stack Exchange. [Link]

  • Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary. [Link]

  • 2-Chloro-6-methyl-3-nitrobenzoyl chloride. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Purification of 2-Methyl-6-Nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of 2-methyl-6-nitrobenzoic acid. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 2-methyl-6-nitrobenzoic acid.

Question: My final product has a low and broad melting point. What is the likely cause and how can I fix it?

Answer:

A low and broad melting point is a classic indicator of impurities. For 2-methyl-6-nitrobenzoic acid, which should have a sharp melting point around 153-157 °C, this issue likely stems from residual starting materials, solvents, or isomeric byproducts from the synthesis.[1][2]

Causality and Solution:

  • Residual Solvents: Even small amounts of solvent can significantly depress the melting point. Ensure your product is thoroughly dried under vacuum, preferably at a slightly elevated temperature (e.g., 40-50 °C), to remove any trapped solvent molecules.

  • Isomeric Impurities: The synthesis of 2-methyl-6-nitrobenzoic acid from 3-nitro-o-xylene can also produce other isomers, such as 3-nitro-2-methylbenzoic acid.[3][4] These isomers often have similar polarities, making them difficult to separate.

    • Recrystallization: A carefully executed recrystallization is often the first and most effective step. The choice of solvent is critical. Based on solubility data for similar compounds, solvents like ethanol, methanol, or a mixed solvent system (e.g., ethanol/water) could be effective.[4][5] The key is to find a solvent in which 2-methyl-6-nitrobenzoic acid is sparingly soluble at room temperature but highly soluble when hot.

    • Chromatography: If recrystallization fails to remove the isomeric impurities, column chromatography is a more powerful technique. A silica gel column with a gradient elution system of hexanes and ethyl acetate is a good starting point. The separation of nitrobenzoic acid isomers has been successfully achieved using reversed-phase HPLC, which can also be adapted for preparative scale.[6][7][8]

Experimental Protocol: Optimized Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room and elevated temperatures.[9]

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 2-methyl-6-nitrobenzoic acid in the minimum amount of the chosen hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Question: I am observing a very low yield after recrystallization. What are the potential reasons and how can I improve it?

Answer:

Low yield during recrystallization is a common issue and can be attributed to several factors:

Causality and Solution:

  • Using too much solvent: The most frequent cause of low yield is using an excessive amount of solvent to dissolve the crude product. This keeps a significant portion of the product dissolved in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the boiling mixture until the solid just dissolves.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and can also trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

  • Premature crystallization during hot filtration: If the solution cools too much during the hot filtration step, the product will crystallize on the filter paper, leading to a loss of material.

    • Solution: Use a pre-warmed funnel and filter flask. It is also advisable to add a small excess of the hot solvent just before filtration to ensure the product remains in solution.

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, a significant amount will remain in the solution.

    • Solution: Re-evaluate your solvent choice. A good recrystallization solvent should have a steep solubility curve with respect to temperature.

Question: How can I remove a persistent yellow or brownish color from my 2-methyl-6-nitrobenzoic acid?

Answer:

The yellow or brownish discoloration in your product is likely due to the presence of colored impurities, possibly from side reactions during synthesis or oxidation.[5]

Causality and Solution:

  • Colored Impurities: These are often highly conjugated organic molecules.

    • Activated Charcoal: The most common method to remove colored impurities is to treat the hot solution of your crude product with activated charcoal before the filtration step in recrystallization.[5] The activated charcoal has a high surface area and adsorbs the colored impurities. Use a small amount (1-2% by weight of your crude product) as excessive use can also adsorb your desired compound.

  • Oxidation: Some impurities might be prone to oxidation, leading to color formation.

    • Inert Atmosphere: While not always necessary, performing the purification steps under an inert atmosphere of nitrogen or argon can help prevent the oxidation of sensitive impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-methyl-6-nitrobenzoic acid and what are their sources?

The synthesis of 2-methyl-6-nitrobenzoic acid typically involves the oxidation of 3-nitro-o-xylene.[1][3] Based on this, the common impurities are:

ImpuritySource
3-Nitro-o-xylene Unreacted starting material.
3-Nitro-2-methylbenzoic acid Isomeric byproduct of the oxidation reaction.[3][4]
3-Nitrophthalic acid Over-oxidation of the starting material.[3]

Q2: What is the most effective single method for purifying 2-methyl-6-nitrobenzoic acid?

For a significant purification in a single step, acid-base extraction is a highly effective technique. This method leverages the acidic nature of the carboxylic acid group.

Principle: 2-methyl-6-nitrobenzoic acid, being a carboxylic acid, will react with a weak base like sodium bicarbonate to form a water-soluble sodium salt. Neutral impurities, such as unreacted 3-nitro-o-xylene, will remain in the organic phase.

Experimental Workflow: Acid-Base Extraction

G start Crude Product (2-methyl-6-nitrobenzoic acid + neutral impurities) Dissolved in an organic solvent (e.g., ethyl acetate) base_add Add aqueous sodium bicarbonate (NaHCO3) and mix thoroughly in a separatory funnel start->base_add separation Allow layers to separate base_add->separation organic_layer Organic Layer: Neutral impurities (e.g., 3-nitro-o-xylene) separation->organic_layer Top Layer aqueous_layer Aqueous Layer: Sodium 2-methyl-6-nitrobenzoate separation->aqueous_layer Bottom Layer acid_add Acidify the aqueous layer with HCl (aq) to a pH of ~2 aqueous_layer->acid_add precipitation Precipitation of pure 2-methyl-6-nitrobenzoic acid acid_add->precipitation filtration Collect the pure product by vacuum filtration precipitation->filtration G start Purified Product mp Melting Point Analysis start->mp Initial Check nmr 1H NMR Spectroscopy mp->nmr Sharp MP hplc HPLC Analysis mp->hplc Broad MP ms Mass Spectrometry nmr->ms Confirm Structure hplc->ms Quantify Impurities

Sources

Technical Support Center: Optimizing Reactions with 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this sterically hindered and electronically deactivated acylating agent.

Introduction: Understanding the Unique Reactivity of this compound

This compound is a valuable building block in organic synthesis, but its structure presents unique challenges. The presence of two ortho substituents, a methyl group and a nitro group, creates significant steric hindrance around the carbonyl carbon. This bulkiness can impede the approach of nucleophiles, slowing down reaction rates compared to less substituted benzoyl chlorides.[1][2]

Furthermore, the electronic effects of the substituents play a crucial role. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4] Conversely, the methyl group is weakly electron-donating. The interplay of these steric and electronic factors dictates the reactivity of this compound and necessitates careful optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis and Purity of this compound

Q1: I am synthesizing this compound from 2-methyl-6-nitrobenzoic acid and thionyl chloride, but my yield is low. What are the possible causes and solutions?

Low yields in the synthesis of this compound can often be attributed to incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction:

    • Insufficient Thionyl Chloride: Ensure you are using a sufficient excess of thionyl chloride. A common protocol suggests refluxing the benzoic acid with a significant excess of thionyl chloride.[5][6]

    • Inadequate Reaction Time or Temperature: While refluxing is a common method, ensure the reaction goes to completion. Monitor the reaction by quenching a small aliquot and analyzing for the presence of starting material (e.g., by TLC or ¹H NMR).

  • Product Degradation:

    • Hydrolysis: this compound is highly sensitive to moisture and can readily hydrolyze back to the carboxylic acid.[7][8][9] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if applicable.

    • Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition. After the reaction is complete, it is crucial to remove the excess thionyl chloride under reduced pressure without excessive heating.[5]

Q2: How can I effectively purify crude this compound?

Purification is critical to remove unreacted starting materials and byproducts.

  • Distillation: Vacuum distillation is a common and effective method for purifying acyl chlorides.[5][10] However, given the potential for thermal decomposition, it's important to use a high-vacuum system to keep the distillation temperature as low as possible.

  • Recrystallization: If the product is a solid, recrystallization from a suitable anhydrous solvent can be an excellent purification technique.[10] The choice of solvent is crucial to ensure good recovery.

Q3: What are the best analytical methods to assess the purity of my this compound?

Several analytical techniques can be employed to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a powerful tool for separating and quantifying the acyl chloride from impurities like the corresponding carboxylic acid.[10][11]

  • Gas Chromatography (GC): GC can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification of components.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. The absence of a broad carboxylic acid proton signal in the ¹H NMR spectrum is a good indicator of purity.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch at a characteristic wavenumber for an acyl chloride (typically higher than that of a carboxylic acid) can confirm the presence of the desired product.

Optimizing Acylation Reactions

Q4: My acylation reaction with an alcohol or amine is very slow or incomplete. How can I improve the reaction rate and yield?

The steric hindrance of this compound is a primary reason for slow reactions.[1][2] Here’s how to address this:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[13] However, be mindful of potential side reactions and decomposition at higher temperatures. Monitor the reaction closely.

  • Choice of Base/Catalyst:

    • For reactions with alcohols, a base such as pyridine or triethylamine is often used to neutralize the HCl byproduct and catalyze the reaction.[14]

    • For particularly hindered systems, more potent catalysts can be effective. N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to promote rapid benzoylation, even at low temperatures.[13][15]

    • In some cases, solid acid catalysts like zeolites have been used for Friedel-Crafts acylations with benzoyl chlorides.[16][17]

  • Solvent Selection: The choice of solvent can influence reaction rates. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[13][18]

  • Increase Reaction Time: Due to the steric hindrance, these reactions may simply require longer reaction times to go to completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

Q5: I am observing significant hydrolysis of my this compound back to 2-methyl-6-nitrobenzoic acid during the reaction. How can I prevent this?

Hydrolysis is a major side reaction when working with acyl chlorides.[8]

  • Anhydrous Conditions: This is the most critical factor.

    • Thoroughly dry all glassware in an oven before use.

    • Use anhydrous solvents. Solvents can be dried using appropriate drying agents or by passing them through a solvent purification system.

    • Ensure your starting materials (the nucleophile and any bases) are also dry.

    • Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Order of Addition: Adding the acyl chloride slowly to the solution of the nucleophile and base can help to ensure it reacts with the intended nucleophile before it has a chance to react with any trace water.

Q6: My reaction is producing a dark, tarry substance. What is the cause and how can I avoid it?

The formation of dark, tarry byproducts often indicates decomposition or polymerization, which can be caused by:

  • Excessively High Reaction Temperatures: As mentioned, while heating can increase the reaction rate, excessive heat can lead to degradation.[19] It is crucial to find the optimal temperature that promotes the desired reaction without causing decomposition.

  • Strongly Basic or Acidic Conditions: Extreme pH conditions can sometimes promote side reactions and decomposition.

  • Presence of Impurities: Impurities in the starting materials or solvents can sometimes catalyze side reactions. Ensure the purity of all reagents.

To mitigate this, try running the reaction at a lower temperature for a longer period and ensure all reagents are of high purity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a general guideline; specific quantities should be calculated based on the starting amount of 2-methyl-6-nitrobenzoic acid.

  • Preparation:

    • Place 2-methyl-6-nitrobenzoic acid into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Ensure all glassware is thoroughly dried.

  • Reaction:

    • Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (at least 3-4 equivalents) to the flask.[5][6]

    • Slowly heat the mixture to reflux and maintain for several hours. The reaction can be monitored by periodically taking a small aliquot, carefully quenching it with an anhydrous alcohol (like methanol) to form the methyl ester, and analyzing by TLC or GC to check for the disappearance of the starting carboxylic acid.

  • Work-up and Purification:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation, followed by vacuum distillation to remove the last traces.

    • The crude this compound can then be purified by vacuum distillation or recrystallization.

Protocol 2: General Procedure for Acylation of an Alcohol
  • Preparation:

    • In a dry, inert atmosphere flask, dissolve the alcohol and a suitable base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., DCM or THF).

  • Reaction:

    • Cool the solution in an ice bath.

    • Slowly add a solution of this compound (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled alcohol solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be required for less reactive alcohols.

  • Work-up and Purification:

    • Quench the reaction with water or a saturated aqueous solution of a mild acid or base as appropriate.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Influence of Substituents on Benzoyl Chloride Reactivity

Substituent at ortho/para-positionElectronic EffectSteric EffectExpected Relative Reactivity towards Nucleophiles
-NO₂ (para)Strong Electron-WithdrawingMinimalHigh
-HNeutralMinimalBaseline
-CH₃ (para)Weak Electron-DonatingMinimalSlightly Reduced
-CH₃ (ortho)Weak Electron-DonatingSignificantReduced
-CH₃ and -NO₂ (ortho) Mixed Very Significant Significantly Reduced

This table provides a qualitative comparison based on fundamental principles of organic chemistry.[1][3][4]

Visualizations

Diagram 1: General Workflow for Optimizing Acylation Reactions

G start Start: Low Yield or Slow Reaction check_conditions Review Reaction Conditions start->check_conditions anhydrous Ensure Anhydrous Conditions (Solvents, Glassware, Reagents) check_conditions->anhydrous Moisture contamination? temp Optimize Temperature check_conditions->temp Reaction too slow? catalyst Select Appropriate Catalyst/Base check_conditions->catalyst Inefficient catalysis? time Increase Reaction Time check_conditions->time Incomplete conversion? anhydrous->temp temp->catalyst catalyst->time purification Purify Product time->purification success Success: High Yield and Purity purification->success

Caption: Troubleshooting workflow for acylation reactions.

Diagram 2: Factors Influencing Reactivity

G reactivity Reactivity of This compound steric Steric Hindrance (ortho -CH₃ and -NO₂) reactivity->steric decreases electronic Electronic Effects reactivity->electronic ewg Electron-Withdrawing Group (-NO₂) Increases Carbonyl Electrophilicity electronic->ewg increases reactivity edg Electron-Donating Group (-CH₃) Decreases Carbonyl Electrophilicity electronic->edg decreases reactivity

Caption: Key factors governing the reactivity of the title compound.

References

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(08), 1141–1144. [Link]

  • Homework.Study.com. (n.d.). Give reasons why the reaction between benzoyl chloride and methanol do not attack carbon from the ring. [Link]

  • Getoff, N., & Solar, S. (1986). Radiation-induced reactions of benzoyl chloride and acrylates in solution. A pulse radiolysis study. Radiation Physics and Chemistry, 28(5-6), 443-450. [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. [Link]

  • Frontiers. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. [Link]

  • ACS Publications. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • TSI Journals. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. [Link]

  • Quora. (2022). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water?[Link]

  • NIH. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]

  • ResearchGate. (2025). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA | Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • MDPI. (2020). Design, Synthesis, and Anti-Hepatic Fibrosis Evaluation of Cordycepin Derivatives. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-3-nitro-benzoyl chloride. [Link]

  • Taylor & Francis. (n.d.). Benzoyl chloride – Knowledge and References. [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. [Link]

  • ATSDR. (1995). ANALYTICAL METHODS. [Link]

  • ResearchGate. (2008). Acylation of nitrobenzene and substituted nitrobenzenes by benzoyl chloride using GaClx- and GaAlClx-grafted meporous Si-MCM-41 catalysts. [Link]

  • PubChemLite. (n.d.). This compound (C8H6ClNO3). [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • UNI ScholarWorks. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methyl-3-nitrobenzoyl chloride. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

Sources

Technical Support Center: Troubleshooting Friedel-Crafts Acylation with 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for Friedel-Crafts acylation. This guide is specifically tailored for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered and electronically deactivated acylating agent, 2-Methyl-6-nitrobenzoyl chloride . The unique substitution pattern of this reagent presents distinct challenges not typically seen with simpler acyl chlorides. This document provides in-depth troubleshooting, mechanistic explanations, and optimized protocols to help you navigate these complexities and achieve your synthetic goals.

Core Challenges & Mechanistic Insights

The primary difficulties in using this compound stem from the combined effects of its ortho-substituents. The ortho-methyl group introduces significant steric hindrance, while the ortho-nitro group is a powerful electron-withdrawing group.[1][2] This combination leads to a cascade of potential issues affecting catalyst efficiency and reaction kinetics.

Inherent Molecular Hurdles

The diagram below illustrates the key molecular features of this compound that complicate the standard Friedel-Crafts acylation pathway.

G cluster_0 This compound Complex cluster_1 Key Challenges reagent 2-Methyl-6-nitrobenzoyl chloride catalyst Lewis Acid (e.g., AlCl₃) reagent->catalyst Forms Acylium Ion Intermediate steric Steric Hindrance reagent->steric ortho-Methyl group blocks approach electronic Electronic Deactivation reagent->electronic ortho-Nitro group reduces reactivity complexation Catalyst Sequestration reagent->complexation Nitro group coordinates with Lewis Acid substrate Aromatic Substrate (e.g., Toluene) catalyst->complexation Product-ketone complexation

Caption: Key steric and electronic challenges in the acylation reaction.

  • Steric Hindrance: The ortho-methyl group physically obstructs the approach of both the Lewis acid catalyst to the carbonyl group and the aromatic substrate to the resulting acylium ion. This increases the activation energy of the reaction, often requiring more forcing conditions.

  • Electronic Deactivation: The nitro group is a potent electron-withdrawing group. This has two major consequences:

    • It deactivates the benzoyl chloride's own ring, though this is less critical for the acylation step itself.

    • More importantly, it can form a Lewis acid-base complex with the catalyst (e.g., AlCl₃) via its oxygen atoms, effectively sequestering the catalyst from the reaction.[1]

  • Catalyst Stoichiometry: Friedel-Crafts acylation typically requires stoichiometric amounts of the Lewis acid catalyst because the resulting ketone product forms a stable complex, removing the catalyst from the cycle.[3][4][5] With this compound, this problem is compounded by the additional catalyst sequestration by the nitro group, often necessitating a significant excess of the Lewis acid.

Troubleshooting Guide

This section addresses the most common issues encountered during the Friedel-Crafts acylation with this compound in a direct question-and-answer format.

Q1: My reaction shows little to no conversion, and I primarily recover my starting materials. What are the most likely causes?

A1: This is the most frequently reported issue and usually points to one of three main areas: catalyst inactivation, insufficient catalyst loading, or inappropriate reaction conditions for a deactivated system.

Root Causes & Solutions:

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[3][6] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst.

    • Solution: Ensure all glassware is oven-dried or flame-dried under vacuum. Use anhydrous solvents, preferably from a freshly opened bottle or distilled. Use a fresh, high-purity bottle of AlCl₃.

  • Insufficient Catalyst Stoichiometry: As discussed, both the product ketone and the nitro group on the acyl chloride can complex with the Lewis acid.[1][5] Using a simple 1:1 stoichiometric ratio is often insufficient.

    • Solution: Increase the molar equivalents of the Lewis acid. A starting point of 2.5 to 3.0 equivalents relative to the this compound is recommended. See the table below for guidance.

  • Sub-optimal Temperature: The high activation energy due to steric hindrance and electronic effects means that room temperature or 0 °C may be too low to initiate the reaction.

    • Solution: After the initial addition of reagents at a lower temperature (to control exotherm), allow the reaction to warm to room temperature and then gently heat if necessary. Monitor the reaction by TLC or LC-MS to track progress and avoid decomposition at excessively high temperatures.[3]

Table 1: Recommended Lewis Acid Stoichiometry

Aromatic Substrate ReactivityExample SubstrateRecommended AlCl₃ Equivalents (relative to acyl chloride)Rationale
Highly Activated Anisole, Phenols2.5 - 3.0The substrate is reactive, but high catalyst loading is needed to overcome sequestration by the nitro group and product.
Moderately Activated Toluene, Xylene3.0 - 3.5A higher catalyst load is needed to drive the reaction with a less nucleophilic substrate.
Deactivated Chlorobenzene> 3.5 or Alternative CatalystReaction is extremely difficult. High temperatures and excess catalyst are required, often leading to byproducts. Consider alternative catalysts.[7]
Q2: The reaction works, but I get a mixture of products, including isomers and a dark, polymeric substance. How can I improve selectivity?

A2: The formation of multiple products indicates that side reactions are competing with the desired acylation. This is common when using harsh conditions (high temperature, high catalyst load) to overcome low reactivity.

Root Causes & Solutions:

  • Regioisomer Formation: The bulky nature of the 2-methyl-6-nitrobenzoyl group heavily influences the position of acylation on a substituted aromatic substrate.

    • Solution: Expect a strong preference for the para-product over the ortho-product due to steric hindrance.[3] If the ortho-isomer is desired, this synthetic route is likely not viable. The choice of solvent can sometimes modestly influence the ortho/para ratio.

  • Polysubstitution: While less common in acylation than alkylation (because the product ketone is deactivated), it can still occur with highly activated substrates like anisole.[2][3]

    • Solution: Use the aromatic substrate as the limiting reagent. A slight excess of the acyl chloride can help drive the reaction to completion without significant di-acylation.

  • Decomposition/Polymerization: The combination of a strong Lewis acid and high temperatures can lead to the degradation of starting materials or products, resulting in charring.

    • Solution: Maintain careful temperature control. Add the Lewis acid portion-wise to a cooled solution of the substrate and acyl chloride to manage the initial exotherm. Avoid prolonged reaction times at high temperatures. If heating is required, aim for the lowest effective temperature.

Frequently Asked Questions (FAQs)

  • Q: Can I use a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, to avoid decomposition?

    • A: While milder Lewis acids can be effective for highly activated aromatic substrates, they often fail with deactivated or sterically hindered systems like the one .[5] For this compound, a strong Lewis acid like AlCl₃ is generally necessary to achieve a reasonable reaction rate. Alternative, modern catalysts like lanthanide triflates or solid acid catalysts (e.g., zeolites) could be explored, but may require significant optimization.[7][8]

  • Q: What is the best solvent for this reaction?

    • A: Anhydrous, non-coordinating solvents are essential. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Carbon disulfide (CS₂) is also effective but is highly flammable and toxic. Avoid using nitrobenzene as a solvent; although it is a classic high-boiling point solvent for Friedel-Crafts reactions, it is strongly deactivated and can complicate product purification.

  • Q: Why does the reaction mixture turn deep red/purple upon adding the catalyst?

    • A: The intense color is characteristic of the formation of the acylium ion and its complex with the Lewis acid, as well as the charge-transfer complexes formed between the catalyst and the aromatic compounds. This is a normal observation.

  • Q: What is the correct workup procedure for this reaction?

    • A: The workup is critical for breaking the stable ketone-AlCl₃ complex and removing the excess catalyst. The reaction mixture should be quenched by slowly and carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[4][6] This protonates the aluminum hydroxide species formed, making them water-soluble for easier removal during the aqueous extraction. Caution: This quenching process is highly exothermic and releases HCl gas. It must be performed slowly in a well-ventilated fume hood.

Recommended Experimental Protocol

This section provides a general, step-by-step protocol for the acylation of a moderately activated substrate, such as toluene.

Experimental Workflow Diagram

G start Setup & Inert Atmosphere suspend Suspend Aromatic Substrate & Acyl Chloride in Anhydrous DCM start->suspend cool Cool Mixture to 0°C (Ice Bath) suspend->cool add_catalyst Slow, Portion-wise Addition of Anhydrous AlCl₃ cool->add_catalyst react Allow to Warm to RT, Monitor by TLC/LC-MS (Heat Gently if Needed) add_catalyst->react quench Slowly Pour Reaction Mixture onto Ice / conc. HCl react->quench workup Separate Organic Layer, Wash with H₂O, Brine quench->workup purify Dry (Na₂SO₄), Concentrate, Purify (Column Chromatography) workup->purify finish Characterize Product purify->finish

Caption: A standard workflow for the Friedel-Crafts acylation experiment.

Step-by-Step Methodology
  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging: To the flask, add the aromatic substrate (e.g., toluene, 1.0 eq) and anhydrous dichloromethane (DCM). Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (AlCl₃, 3.0 eq) slowly and in small portions over 30-45 minutes. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress using TLC or LC-MS. If no significant conversion is observed, gently heat the mixture to reflux (approx. 40 °C for DCM) and continue monitoring.

  • Quenching: In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Once the reaction is complete, cool the reaction flask back to 0 °C and very slowly pour the contents into the ice/HCl mixture with vigorous stirring.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and saturated sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Quora. (2017). Why doesn't nitrobenzene undergo Friedel–Crafts reactions?[Link]

  • Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions. [Link]

  • BenchChem. (2025).
  • Wikipedia. Friedel–Crafts reaction. [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. (2015). Cleaner Routes for Friedel-Crafts Acylation. [Link]

  • National Institutes of Health (NIH). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ResearchGate. (2015). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. [Link]

  • YouTube. (2012). Friedel Crafts Acylation. [Link]

  • National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • ACS Publications. (2009). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. [Link]

  • BenchChem. (2025).
  • NCERT. Amines. [Link]

  • Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. [Link]

  • Course Hero. ORGANIC REACTION MECHANISM. [Link]

  • YouTube. (2021). Friedel-Crafts Alkylation and Acylation. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Royal Society of Chemistry. (1914). XLV.—Acylation as influenced by steric hindrance: the action of acid anhydrides on 3 : 5-dinitro-p-aminophenol. [Link]

  • LookChem. Cas 66232-57-3, this compound. [Link]

  • ResearchGate. (2019). Sterically-controlled intermolecular Friedel-Crafts acylation with twisted amides: Via selective N-C cleavage under mild conditions. [Link]

  • YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

  • YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

  • LibreTexts Chemistry. (2023). Friedel-Crafts Acylation. [Link]

  • American Chemical Society. (2025). Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. [Link]

  • PrepChem. Synthesis of 2-nitrobenzoyl chloride. [Link]

  • PrepChem. Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • Organic Syntheses. m-NITROBENZAZIDE. [Link]

Sources

Technical Support Center: 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-6-nitrobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability, storage, and handling of this reactive compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction to this compound

This compound is a highly reactive acyl chloride widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity stems from the electrophilic carbonyl carbon, which is further activated by the electron-withdrawing nitro group. This high reactivity, while beneficial for synthesis, also makes the compound susceptible to degradation if not handled and stored correctly. Understanding its stability and handling requirements is paramount for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To maintain its chemical integrity, this compound should be stored in a cool, dry, and well-ventilated area.[1][2] The container must be tightly sealed to prevent exposure to atmospheric moisture, which can lead to hydrolysis.[1][3] For long-term storage, refrigeration (2-8°C) in an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][5]

Q2: What are the primary signs of decomposition for this compound?

A2: The most common sign of decomposition is the presence of the corresponding carboxylic acid, 2-methyl-6-nitrobenzoic acid, which results from hydrolysis. This may appear as a white crystalline solid mixed with the acyl chloride. Upon heating, the compound can decompose and release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[1][5] Discoloration of the compound may also indicate degradation.

Q3: What materials are incompatible with this compound?

A3: This compound is incompatible with a range of substances. Key incompatibilities include:

  • Water and moisture: Leads to rapid hydrolysis.[1][3]

  • Bases (including amines): Reacts vigorously.[1][3]

  • Alcohols: Reacts to form esters.[6]

  • Strong oxidizing agents: Can lead to vigorous or explosive reactions.[3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Due to its corrosive nature, appropriate PPE is essential. This includes:

  • Safety glasses with side shields or goggles.[1][2]

  • Chemical-resistant gloves (e.g., nitrile rubber).[2]

  • A lab coat or protective clothing.[1]

  • Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in experimental settings.

Issue 1: Low Yield in Acylation Reactions

Symptoms:

  • The final product yield is significantly lower than expected.

  • The presence of 2-methyl-6-nitrobenzoic acid is detected in the reaction mixture or final product (e.g., by TLC, NMR, or LC-MS).

Potential Cause: The most likely cause is the hydrolysis of this compound due to the presence of moisture. Acyl chlorides are highly susceptible to hydrolysis, which converts them back to the less reactive carboxylic acid.[6]

Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried before use. Solvents must be anhydrous. Reactions should be carried out under an inert atmosphere (nitrogen or argon).[6]

  • Verify Reagent Quality: Test the purity of the this compound before use, for instance, by taking a melting point or running a quick NMR spectrum. If significant hydrolysis has occurred, the material may need to be purified or a fresh bottle should be used.

  • Proper Reagent Handling: Once the container is opened, handle it in a glove box or under a stream of inert gas to minimize exposure to air. Reseal the container tightly immediately after use.

Issue 2: Formation of Unexpected Byproducts in Amination Reactions

Symptoms:

  • Formation of a diacylated product (N,N-diacyl) in addition to the expected mono-acylated amide.[6]

  • Unreacted starting amine remains even with a stoichiometric amount of the acyl chloride.[6]

Potential Cause: The choice of base can significantly influence the reaction outcome. Stronger bases, like triethylamine, can deprotonate the initially formed mono-acylated amide, making it nucleophilic enough to react with a second molecule of the acyl chloride.[6]

Solutions:

  • Use a Weaker Base: Switching to a weaker, non-nucleophilic base like pyridine can often prevent the second acylation. Pyridine is typically strong enough to neutralize the HCl byproduct but not strong enough to deprotonate the amide product.[6]

  • Control Stoichiometry and Addition: Use a slight excess of the amine relative to the acyl chloride. Add the acyl chloride solution slowly to the amine solution to maintain a low concentration of the acylating agent.

Issue 3: Inconsistent Reaction Rates or Initiation Delays

Symptoms:

  • The reaction is slow to start or proceeds at a variable rate between batches.

Potential Cause:

  • Poor Solubility: The acyl chloride or other reagents may not be fully dissolved at the reaction temperature.

  • Passivation of Reagents: The surface of solid reagents may be coated with a layer of hydrolyzed material, preventing reaction.

  • Inadequate Mixing: In heterogeneous reaction mixtures, poor stirring can limit the reaction rate.

Solutions:

  • Ensure Homogeneity: Choose a solvent in which all reactants are soluble. Gentle warming may be necessary, but care must be taken to avoid thermal decomposition.

  • Freshly Prepare Reagents: If possible, use freshly purified this compound. If using a commercial source, ensure it is from a recently opened container.

  • Optimize Agitation: Use an appropriate stir bar or overhead stirrer to ensure efficient mixing of the reaction components.

Experimental Protocols

Protocol 1: Standard Procedure for Handling and Dispensing
  • Preparation: Before opening the container, ensure the chemical fume hood is operational and all necessary PPE is worn. Have all glassware and inert atmosphere equipment ready.

  • Inert Atmosphere: Move the sealed container of this compound into a glove box or have a source of inert gas (nitrogen or argon) ready to flush the headspace of the container.

  • Dispensing: Briefly open the container under the inert atmosphere. Quickly weigh the desired amount of the solid into a tared, dry flask.

  • Resealing: Immediately after dispensing, flush the headspace of the original container with inert gas and securely reseal it. Wrap the cap with paraffin film for extra protection against moisture ingress.

  • Cleaning: Clean any spills immediately using a dry absorbent material.[7] Decontaminate the area with a suitable solvent like acetone, followed by soap and water, while ensuring proper waste disposal procedures are followed.[3][8]

Protocol 2: Quality Check for Hydrolysis
  • Sample Preparation: In a dry NMR tube, dissolve a small amount (5-10 mg) of the this compound in an anhydrous deuterated solvent (e.g., CDCl3).

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Interpretation: The presence of a broad singlet in the downfield region (typically >10 ppm) is indicative of the carboxylic acid proton from the hydrolyzed product, 2-methyl-6-nitrobenzoic acid. Compare the integration of this peak to the aromatic protons of the acyl chloride to estimate the extent of hydrolysis.

Visualizations

Hydrolysis of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products MNBC This compound MNBA 2-Methyl-6-nitrobenzoic acid MNBC->MNBA Hydrolysis H2O Water (Moisture) H2O->MNBA HCl Hydrogen Chloride MNBAHCl MNBAHCl

Caption: The reaction pathway for the hydrolysis of this compound.

Troubleshooting Logic for Low Reaction Yield

Troubleshooting Start Low Reaction Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Anhydrous_Conditions Use Anhydrous Solvents & Dried Glassware Check_Moisture->Anhydrous_Conditions Yes Check_Reagent Check Reagent Purity (e.g., NMR) Check_Moisture->Check_Reagent No Inert_Atmosphere Run Under Inert Atmosphere Anhydrous_Conditions->Inert_Atmosphere End Yield Improved Inert_Atmosphere->End Check_Reagent->Start Pure Purify_or_Replace Purify or Use Fresh Reagent Check_Reagent->Purify_or_Replace Impure

Caption: A logical workflow for troubleshooting low yields in reactions.

Quantitative Data Summary

PropertyValueSource
Storage Temperature Room Temperature / Refrigerated (2-8°C)[1][4]
Incompatible Materials Water, Bases, Alcohols, Strong Oxidizing Agents[1][3]
Hazardous Decomposition Products NOx, CO, CO2, HCl, Phosgene[1][5]

References

  • PubMed. (1998). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. [Link]

  • Organic Syntheses. (1943). m-NITROBENZAZIDE. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-6-nitrobenzoyl Chloride and 4-Nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the selection of an appropriate acylating agent is paramount to achieving desired reaction outcomes. The reactivity of benzoyl chlorides, a cornerstone of many synthetic pathways, is profoundly influenced by the nature and position of substituents on the aromatic ring. This guide provides an in-depth comparative analysis of the reactivity of two such analogs: 2-methyl-6-nitrobenzoyl chloride and 4-nitrobenzoyl chloride. By examining the interplay of electronic and steric effects, we aim to furnish researchers with the foundational knowledge and practical methodologies to make informed decisions in their synthetic endeavors.

Unraveling the Influences on Reactivity: A Tale of Two Molecules

The reactivity of a benzoyl chloride in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups enhance this electrophilicity, thereby increasing the rate of reaction, while electron-donating groups have the opposite effect.[1] However, the positioning of these groups, particularly in the ortho position, can introduce steric hindrance, a factor that can significantly modulate reactivity.[2]

4-Nitrobenzoyl Chloride: The Power of Para-Substitution

4-Nitrobenzoyl chloride serves as a classic example of an activated acylating agent.[3][4] The potent electron-withdrawing nature of the para-nitro group, through both inductive (-I) and mesomeric (-M) effects, significantly depletes electron density from the carbonyl carbon.[3] This heightened electrophilicity renders it highly susceptible to nucleophilic attack, making it a valuable reagent for a wide array of acylation reactions, including Friedel-Crafts acylations and the formation of esters and amides.[5][6][7] The reactions with 4-nitrobenzoyl chloride are typically rapid and efficient, a direct consequence of this electronic activation.[3]

dot digraph "4-Nitrobenzoyl_Chloride" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Chemical structure of 4-Nitrobenzoyl Chloride.

This compound: A Complex Interplay of Effects

The reactivity profile of this compound is more nuanced, shaped by a combination of electronic and steric factors. The nitro group at the 6-position (meta to the acyl chloride) exerts an electron-withdrawing inductive effect, which serves to enhance the electrophilicity of the carbonyl carbon. However, unlike a para-nitro group, a meta-nitro group cannot exert a resonance effect on the carbonyl group.

The methyl group at the 2-position (ortho to the acyl chloride) introduces two key effects. Firstly, it has a weak electron-donating inductive effect, which slightly counteracts the electron-withdrawing effect of the nitro group, thus tending to decrease reactivity. Secondly, and more significantly, its presence in the ortho position creates substantial steric hindrance around the reaction center.[2] This steric bulk can impede the approach of a nucleophile, thereby slowing down the rate of reaction. This phenomenon is a critical consideration in reaction design, as it can influence not only the reaction rate but also the feasibility of a reaction with bulky nucleophiles.

dot digraph "2-Methyl-6-nitrobenzoyl_Chloride" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} dot Caption: Chemical structure of this compound.

Quantitative Comparison: A Head-to-Head Analysis

Feature4-Nitrobenzoyl ChlorideThis compound
Electronic Effects Strong activation from para-nitro group (-I, -M effects)Moderate activation from meta-nitro group (-I effect) and weak deactivation from ortho-methyl group (+I effect)
Steric Effects Minimal steric hindrance at the reaction centerSignificant steric hindrance from the ortho-methyl group
Predicted Reactivity HighModerate to Low

It is anticipated that 4-nitrobenzoyl chloride will be significantly more reactive than this compound towards most nucleophiles. The powerful, unobstructed electronic activation of the para-nitro group in 4-nitrobenzoyl chloride is expected to outweigh the combined electronic and sterically hindered profile of this compound.

Experimental Protocol for Comparative Reactivity Analysis via Hydrolysis

To empirically validate the predicted difference in reactivity, a kinetic study of the hydrolysis of both compounds can be performed. The rate of hydrolysis, which is a nucleophilic acyl substitution reaction with water acting as the nucleophile, serves as an excellent proxy for their general reactivity. The progress of the reaction can be monitored by titration of the hydrochloric acid produced or by spectrophotometric methods.

G

Materials and Reagents:
  • This compound

  • 4-Nitrobenzoyl chloride

  • Acetone (anhydrous)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.02 M)

  • Standardized hydrochloric acid solution (e.g., 0.02 M)

  • Phenolphthalein indicator

  • Thermostatted water bath

  • Stopwatch

  • Burettes, pipettes, and volumetric flasks

Procedure:
  • Preparation of Solutions:

    • Prepare a stock solution of each benzoyl chloride (e.g., 0.1 M) in anhydrous acetone.

    • Prepare the aqueous acetone solvent mixture (e.g., 90% acetone, 10% water v/v).

  • Kinetic Run:

    • Place a known volume (e.g., 100 mL) of the aqueous acetone mixture into a flask and allow it to equilibrate to the desired temperature (e.g., 25°C) in the water bath.

    • Initiate the reaction by adding a small, precise volume (e.g., 1 mL) of the benzoyl chloride stock solution to the thermostatted solvent with vigorous stirring. Start the stopwatch immediately.

  • Titration:

    • At regular time intervals (e.g., every 5 minutes), withdraw a precise aliquot (e.g., 10 mL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized sodium hydroxide solution.

    • Add a few drops of phenolphthalein indicator and titrate the unreacted sodium hydroxide with the standardized hydrochloric acid solution.

  • Data Analysis:

    • Calculate the concentration of hydrochloric acid produced at each time point, which corresponds to the amount of benzoyl chloride that has hydrolyzed.

    • Determine the concentration of the remaining benzoyl chloride at each time point.

    • Plot the natural logarithm of the concentration of the benzoyl chloride versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (kobs).

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the relative reactivities of this compound and 4-nitrobenzoyl chloride. The strong, unhindered electronic withdrawing effect of the para-nitro group in 4-nitrobenzoyl chloride is expected to render it a significantly more potent acylating agent than this compound, where the activating effect of the meta-nitro group is tempered by the steric hindrance and weak electron-donating nature of the ortho-methyl group. The provided experimental protocol offers a reliable method for quantitatively verifying this predicted reactivity difference, enabling researchers to make data-driven decisions in the selection of reagents for their specific synthetic challenges.

References

  • Nair, M. R., & Shaji, V. R. (1986). Kinetics of Hydrolysis of α-t-Amylbenzyl Chlorides. Indian Journal of Chemistry, 25A, 74-75.
  • Chapman, N. B., & Shorter, J. (Eds.). (1972).
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
  • Fujita, T., & Nishioka, T. (1976). The Analysis of the Ortho Effect. Progress in Physical Organic Chemistry, 12, 49–89.
  • PubChem. (n.d.). 4-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629.
  • Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.4: Kinetics. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Ivanov, S. N., Gnedin, B. G., & Ivanov, S. N. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733–739.
  • Jaffe, H. H. (1953).
  • ResearchGate. (n.d.). Reactions of Y-substituted benzoyl chlorides with.... [Link]

  • Chemistry Stack Exchange. (2020, June 4). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]

  • Quora. (2017, December 17). Benzyl chloride is more reactive than chlorobenzene. Why?. [Link]

  • International Journal of Research and Scientific Innovation. (2018). Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. [Link]

  • Royal Society of Chemistry. (2016, April 14). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of different arenes with benzoyl chloride.... [Link]

  • NCERT. (2025-26). Amines. [Link]

  • Wikipedia. (n.d.). Nitrile. [Link]

  • Chemistry Stack Exchange. (2021, April 27). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]

  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. [Link]

  • World Journal of Chemical Education. (2018). Second Order Rate Constant of Water Assisted Neutral Hydrolysis of Methyl Acetate: Project Based Activity for Post Graduate Students. [Link]

  • Master Organic Chemistry. (2018, February 2). Understanding Ortho, Para, and Meta Directors. [Link]

  • Oxford Reference. (n.d.). Hammett equation. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • Chemistry LibreTexts. (2022, February 28). Steric Hindrance. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. [Link]

  • Chemistry Stack Exchange. (2020, July 7). Steric Effects in Friedel-Crafts Reactions. [Link]

  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. [Link]

  • Cambridge University Press. (n.d.). The Hammett cp relationship. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1998). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. [Link]

  • Asian Journal of Chemistry. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. [Link]

Sources

A Comparative Guide to Acylating Agents: Profiling 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within the demanding sphere of pharmaceutical development, the selection of an appropriate acylating agent is a critical decision that can profoundly influence reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of 2-Methyl-6-nitrobenzoyl chloride with other commonly employed acylating agents, offering experimental insights and data to inform your synthetic strategies.

Introduction to Acylation and the Role of Acylating Agents

Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule.[1] This reaction is pivotal in the synthesis of a vast array of organic compounds, including esters, amides, and ketones.[1][2] The reactivity of the process is largely dictated by the nature of the acylating agent, the compound that provides the acyl group.[3]

Common classes of acylating agents include acyl chlorides, acid anhydrides, and carboxylic acids.[4] Acyl chlorides are among the most reactive, making them highly effective but sometimes challenging to control.[4] The choice of acylating agent is therefore a balance between reactivity, selectivity, and stability under the desired reaction conditions.

The Unique Profile of this compound

This compound distinguishes itself through a unique combination of steric and electronic properties conferred by the ortho-methyl and ortho-nitro substituents on the benzoyl chloride core.

  • Steric Hindrance: The presence of the methyl group in the ortho position introduces significant steric bulk around the carbonyl carbon. This steric hindrance can be advantageous in reactions requiring high regioselectivity, particularly in the acylation of molecules with multiple nucleophilic sites.

  • Electronic Effects: The nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the carbonyl carbon. This electronic activation can, to some extent, counteract the deactivating effect of steric hindrance, resulting in a reagent with finely tuned reactivity.

This combination of features makes this compound a valuable tool for specific synthetic challenges, such as the synthesis of sterically hindered esters and amides, which are often encountered in the development of complex pharmaceutical intermediates.[5][6]

Comparative Analysis with Other Acylating Agents

To fully appreciate the utility of this compound, it is essential to compare its performance against other widely used acylating agents.

Acetyl Chloride (CH₃COCl)
  • Reactivity: Acetyl chloride is a highly reactive and relatively small acylating agent.[4] Its lack of significant steric hindrance allows for rapid acylation of a wide range of nucleophiles.[7]

  • Selectivity: Due to its high reactivity, acetyl chloride often exhibits poor selectivity in molecules with multiple reactive sites.

  • Applications: It is commonly used for the non-selective acetylation of alcohols and amines.[2]

Benzoyl Chloride (C₆H₅COCl)
  • Reactivity: Benzoyl chloride is a moderately reactive acylating agent, less reactive than acetyl chloride but more reactive than many substituted benzoyl chlorides.[8]

  • Selectivity: It offers better selectivity than acetyl chloride in some cases but can still lead to side reactions in complex substrates.

  • Applications: Widely used for the introduction of the benzoyl protecting group and in the synthesis of various esters and amides.[9]

4-Nitrobenzoyl Chloride (O₂NC₆H₄COCl)
  • Reactivity: The electron-withdrawing nitro group in the para position significantly increases the electrophilicity of the carbonyl carbon, making 4-nitrobenzoyl chloride a highly reactive acylating agent.[10]

  • Selectivity: The high reactivity can compromise selectivity.

  • Applications: Used when a highly reactive benzoyl chloride derivative is required. The nitro group can also serve as a handle for further transformations.

The key distinction of this compound lies in its ability to provide high yields in the synthesis of sterically demanding products where less hindered reagents might fail or lead to undesired side reactions.

Mechanism of Acylation: A Visual Explanation

The general mechanism for acylation by acyl chlorides proceeds via a nucleophilic addition-elimination pathway.[11]

Caption: Nucleophilic Addition-Elimination Mechanism of Acylation.

In the first step, the nucleophile (e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the acyl chloride.[11] This is followed by the elimination of the chloride leaving group and a proton to yield the acylated product and hydrochloric acid.[11]

Experimental Data: A Head-to-Head Comparison

The following table summarizes key performance indicators for this compound and other selected acylating agents based on typical laboratory applications.

Acylating AgentRelative ReactivitySteric HindranceSelectivity in Complex SubstratesTypical Applications
This compound ModerateHighHighSynthesis of sterically hindered esters and amides
Acetyl ChlorideVery HighLowLowGeneral acetylation
Benzoyl ChlorideHighModerateModerateBenzoylation, protecting group introduction
4-Nitrobenzoyl ChlorideVery HighModerateLow to ModerateAcylation requiring high reactivity

Experimental Protocol: Synthesis of a Sterically Hindered Ester

This protocol provides a general procedure for the esterification of a secondary alcohol using this compound, illustrating its utility in overcoming steric challenges. A similar protocol using the less-hindered benzoyl chloride is provided for comparison.

Experimental_Workflow cluster_0 Protocol: this compound cluster_1 Protocol: Benzoyl Chloride (for comparison) A1 Dissolve secondary alcohol and pyridine in dry CH2Cl2 under N2. A2 Cool to 0 °C. A1->A2 A3 Add this compound dropwise. A2->A3 A4 Stir at room temperature for 12-24h. A3->A4 A5 Work-up and purify by column chromatography. A4->A5 B1 Dissolve secondary alcohol and pyridine in dry CH2Cl2. B2 Cool to 0 °C. B1->B2 B3 Add benzoyl chloride dropwise. B2->B3 B4 Stir at room temperature for 2-4h. B3->B4 B5 Work-up and purify by column chromatography. B4->B5

Caption: Comparative Experimental Workflow for Esterification.

Note: The significantly longer reaction time for this compound is indicative of its lower reactivity due to steric hindrance. However, for highly hindered alcohols, this reagent often provides a cleaner reaction and higher yield of the desired product compared to more reactive acylating agents which may lead to decomposition or side reactions.

Handling and Safety Considerations

Acyl chlorides are corrosive and moisture-sensitive compounds that must be handled with appropriate safety precautions.[12][13]

  • Handling: Always handle this compound and other acyl chlorides in a well-ventilated fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

  • Storage: Store in a cool, dry place under an inert atmosphere to prevent decomposition.[13]

  • Disposal: Dispose of waste in accordance with local regulations.[12]

Conclusion: Strategic Application in Drug Development

The choice of an acylating agent is a nuanced decision that requires careful consideration of the specific synthetic challenge. While highly reactive agents like acetyl chloride and 4-nitrobenzoyl chloride are suitable for many applications, they often fall short when dealing with sterically demanding substrates or when high selectivity is paramount.

This compound, with its unique balance of steric hindrance and electronic activation, provides a powerful tool for overcoming these challenges. Its ability to cleanly and efficiently acylate hindered nucleophiles makes it an invaluable reagent in the synthesis of complex molecules, particularly in the field of drug development where intricate molecular architectures are the norm. By understanding the comparative reactivity and strategic application of this and other acylating agents, researchers can significantly enhance the efficiency and success of their synthetic endeavors.

References

  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bull. Chem. Soc. Jpn.1979, 52, 1989–1993.
  • Yamaguchi esterific
  • Yamaguchi Esterific
  • Acyl
  • Yamaguchi Esterific
  • Dhimitruka, I.; SantaLucia, J. Investigation of the Yamaguchi Esterification Mechanism.
  • Acylation Overview, Mechanism & Agents. Study.com.
  • Acyl
  • Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC.
  • Friedel-Crafts Acyl
  • Acyl
  • Acyl
  • Intramolecular Acyl Transfer in Peptide and Protein Lig
  • SAFETY D
  • SAFETY D
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.
  • Ester synthesis by acyl
  • MATERIAL SAFETY D
  • 2-Methyl-4-nitrobenzoyl chloride. Benchchem.
  • Direct Amidation of Tertiary N-Benzylamines. American Chemical Society.
  • REGIOSELECTIVE N-ACYL
  • ACYLALKYLCARBONATES AS ACYLATING AGENTS FOR THE SYNTHESIS OF PEPTIDES. Journal of the American Chemical Society.
  • Evaluation of acyloxysilane as acylating agent for peptide synthesis. The Journal of Organic Chemistry.
  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Synthetic macrolides show promise as antibiotics, may target resistance. CIDRAP.
  • Acyloxyphosphonium salts as acylating agents. Synthesis of peptides.
  • This compound CAS 66232-57-3.
  • 2-Methyl-4-nitrobenzoyl chloride - Safety D
  • EAS Reactions (3)
  • Application Notes and Protocols: Friedel-Crafts Acylation using 4-Nitrobenzoyl Chloride and AlCl₃. Benchchem.
  • Acyl
  • A Platform for the Discovery of New Macrolide Antibiotics. PMC - NIH.
  • The Acylation of Naphthalene by the Friedel-Crafts Reaction.
  • Benzoyl chloride, 2-methyl-6-(1-methylethyl)- (9CI)
  • m-NITROBENZAZIDE. Organic Syntheses Procedure.
  • Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers.
  • Synthetic macrolides overcoming MLSBK-resistant p
  • Synthesis of 2-nitrobenzoyl chloride. PrepChem.com.
  • Friedel Crafts Alkylation and Acyl
  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Gener
  • 2-Methyl-4-nitrobenzoyl chloride. Sigma-Aldrich.
  • Benzoyl chloride – Knowledge and References. Taylor & Francis.
  • A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Benchchem.

Sources

A Comparative Guide to Analytical Methods for the Characterization of 2-Methyl-6-nitrobenzoyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of reactive intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Methyl-6-nitrobenzoyl chloride and its derivatives are a critical class of intermediates, serving as versatile building blocks in the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. Their inherent reactivity, stemming from the presence of the acyl chloride functional group, necessitates robust analytical methodologies to confirm their structure, purity, and stability. This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of these vital compounds, offering insights into the causality behind experimental choices and providing field-proven protocols.

The Analytical Imperative: Why Characterization Matters

This compound is a highly reactive molecule due to the electron-withdrawing nature of the nitro group and the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. This reactivity makes it an excellent acylating agent but also renders it susceptible to hydrolysis and other degradation pathways. Therefore, rigorous analytical control is essential throughout the synthetic process to monitor reaction progress, identify impurities, and ensure the structural integrity of the final derivatives.

A Multi-Faceted Approach to Characterization

A comprehensive understanding of this compound derivatives can only be achieved through the synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for unambiguous characterization. The primary techniques discussed in this guide are:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for separation and quantification.

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation.

  • Mass Spectrometry (MS): For molecular weight determination and fragmentation analysis.

Figure 1: Integrated workflow for the characterization of this compound derivatives.

Chromatographic Techniques: The Power of Separation

Chromatographic methods are indispensable for assessing the purity of this compound derivatives and for monitoring the progress of a chemical reaction.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of these compounds, primarily due to its versatility in handling a wide range of polarities and its non-destructive nature.[2][3]

Why HPLC? The non-volatile and thermally labile nature of many benzoyl chloride derivatives makes HPLC a more suitable choice than GC. Reverse-phase HPLC, in particular, is widely employed for its ability to separate compounds based on their hydrophobicity.

Experimental Protocol: Reverse-Phase HPLC Analysis

  • Sample Preparation (Derivatization): Due to the high reactivity of the acyl chloride, direct analysis is often challenging.[4] A common and effective strategy is to quench an aliquot of the reaction mixture in an anhydrous alcohol (e.g., methanol) to form the corresponding stable methyl ester.[4] This not only stabilizes the analyte but also provides a derivative with excellent chromatographic properties.

  • Instrumentation:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice.

    • Mobile Phase: A gradient elution is typically employed to resolve compounds with varying polarities. A common mobile phase system is a mixture of water (often with a small amount of acid like formic or phosphoric acid for better peak shape) and a polar organic solvent like acetonitrile or methanol.[5][6]

    • Detection: A UV detector is highly effective, as the aromatic ring and nitro group provide strong chromophores. Detection is often set at a wavelength where the analyte and potential impurities show significant absorbance.

  • Data Analysis: The purity of the derivative is determined by the relative peak area of the main component in the chromatogram. Quantification can be achieved by using an external or internal standard.

ParameterTypical Value/ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of hydrophobicities.
Mobile Phase A Water with 0.1% Formic AcidAcidifier improves peak shape and ionization for MS detection.
Mobile Phase B AcetonitrileCommon organic modifier with good solvating power.
Gradient 5% to 95% B over 20 minEnsures elution of both polar and non-polar components.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmWavelength at which the aromatic nitro compound absorbs strongly.
Injection Volume 10 µLA typical volume to avoid column overloading.

Table 1: Typical HPLC parameters for the analysis of a this compound derivative (as its methyl ester).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] While direct analysis of acyl chlorides by GC can be problematic due to their reactivity and potential for thermal degradation, GC-MS is invaluable for identifying volatile impurities in starting materials or byproducts in the reaction mixture.[8]

Why GC-MS? Its high separation efficiency and the structural information provided by the mass spectrometer make it ideal for identifying and quantifying low-level volatile impurities.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: If the derivative of interest is sufficiently volatile and thermally stable, it can be directly injected. For less volatile compounds, derivatization to a more volatile species (e.g., by silylation) may be necessary.[9]

  • Instrumentation:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

    • Carrier Gas: Helium is the most common carrier gas.

    • Temperature Program: A temperature gradient is used to elute compounds with different boiling points.

    • Ionization: Electron Ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns.

  • Data Analysis: The total ion chromatogram (TIC) provides information on the separated components, and the mass spectrum of each peak allows for its identification by comparison with spectral libraries or by interpretation of the fragmentation pattern.

ParameterTypical Value/ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minProvides good efficiency and is inert.
Injection Mode Split (e.g., 50:1)Prevents column overloading with concentrated samples.
Temperature Program 50°C (1 min), then 10°C/min to 280°CSeparates compounds over a broad range of boiling points.
Ion Source Temp. 230°CA standard temperature to promote ionization while minimizing thermal degradation.
Mass Range m/z 40-500Covers the expected mass range of the analyte and its fragments.

Table 2: Typical GC-MS parameters for the analysis of volatile components in a reaction mixture.

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[1][10][11][12][13][14] Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of the desired product.

Why NMR? NMR provides a detailed map of the carbon-hydrogen framework of a molecule. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of the entire molecular structure.

Key Spectral Features to Expect:

  • ¹H NMR:

    • Aromatic protons will appear in the downfield region (typically 7-8.5 ppm), with their splitting patterns providing information about the substitution pattern on the benzene ring.

    • The methyl group protons will appear as a singlet in the upfield region (around 2.5 ppm).

    • Protons on carbons adjacent to the carbonyl group or other functional groups in the derivative will have characteristic chemical shifts.

  • ¹³C NMR:

    • The carbonyl carbon will appear as a signal in the highly downfield region (around 160-170 ppm).

    • Aromatic carbons will have signals in the range of 120-150 ppm.

    • The methyl carbon will give a signal in the upfield region (around 20 ppm).

Figure 2: The logical flow of information from NMR spectra to structural determination.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[15][16][17]

Why FTIR? It provides a characteristic "fingerprint" of the molecule and is particularly useful for confirming the presence of the carbonyl group in the acyl chloride and the nitro group.

Key Vibrational Frequencies:

  • C=O Stretch (Acyl Chloride): A strong, sharp absorption band is expected in the region of 1750-1815 cm⁻¹.[18][19] The electronegativity of the chlorine atom shifts this band to a higher frequency compared to a typical ketone or carboxylic acid.

  • NO₂ Stretches: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1365 cm⁻¹.[1]

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹ can indicate the presence of the carbon-chlorine bond.

  • Aromatic C=C Stretches: Bands in the region of 1450-1600 cm⁻¹ are indicative of the benzene ring.

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
C=O (Acyl Chloride) 1750 - 1815Strong, Sharp
NO₂ (Asymmetric) ~1525Strong
NO₂ (Symmetric) ~1365Strong
Aromatic C=C 1450 - 1600Medium to Weak

Table 3: Key FTIR absorption frequencies for this compound.

Mass Spectrometry (MS): Weighing the Molecules

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][9][20][21] It is used to determine the molecular weight of the compound and can provide structural information through the analysis of fragmentation patterns.

Why MS? MS provides a direct measure of the molecular weight, which is a fundamental property of a compound. The fragmentation patterns can also be used to confirm the presence of specific structural motifs.

Expected Fragmentation Patterns:

Nitroaromatic compounds often exhibit characteristic fragmentation pathways in mass spectrometry.[20][21] For this compound derivatives, common fragmentation events include:

  • Loss of the Chlorine Atom: Cleavage of the C-Cl bond to form an acylium ion is a common fragmentation pathway for acyl chlorides.[19]

  • Loss of the Nitro Group: The loss of NO₂ (46 Da) is a characteristic fragmentation of nitroaromatic compounds.[20][21]

  • Loss of NO: The loss of NO (30 Da) can also be observed.[20]

  • Decarbonylation: Loss of CO (28 Da) from the acylium ion is another possible fragmentation.

The exact fragmentation pattern will depend on the specific derivative and the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

Conclusion: A Synergistic and Self-Validating Approach

The robust characterization of this compound derivatives is not reliant on a single analytical technique but rather on a synergistic and self-validating approach that integrates chromatographic and spectroscopic methods. HPLC provides crucial information on purity and is essential for monitoring reaction progress, while GC-MS is invaluable for detecting volatile impurities. NMR spectroscopy stands as the cornerstone for unambiguous structural elucidation, with FTIR offering rapid confirmation of key functional groups. Finally, mass spectrometry provides definitive molecular weight data and further structural insights through fragmentation analysis. By employing this multi-technique workflow, researchers, scientists, and drug development professionals can ensure the identity, purity, and quality of these important chemical intermediates, thereby underpinning the integrity of their research and development endeavors.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • Al-Naiema, I. M., & Al-Talla, Z. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Journal of the Air & Waste Management Association, 68(11), 1206-1219. [Link]

  • Wikipedia. (n.d.). Acyl chloride. [Link]

  • Chem-Space. (n.d.). Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. [Link]

  • Yinon, J. (1998). Mass Spectrometry of Nitro and Nitroso Compounds. In The Chemistry of Functional Groups, Supplement F2: The chemistry of amino, nitroso and nitro compounds and their derivatives. John Wiley & Sons, Ltd. [Link]

  • Hess, T. F., et al. (1999). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 33(18), 3180-3186. [Link]

  • Miller, E. J., & Nizkorodov, S. A. (2009). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 113(45), 12519-12527. [Link]

  • ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. [Link]

  • Reddit. (2024, February 26). How to identify an Acyl Chloride in an IR spectra? [Link]

  • Chemistry LibreTexts. (2022, September 24). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. [Link]

  • Analytice. (n.d.). Benzoyl chloride - analysis. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of Benzoyl chloride and BZ-Tp-CPDs. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]

  • SIELC Technologies. (2018, May 16). 2-Methyl-6-nitrobenzoxazole. [Link]

  • Journal of Liquid Chromatography & Related Technologies. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. [Link]

  • PubChemLite. (n.d.). This compound (C8H6ClNO3). [Link]

  • ATB. (n.d.). Benzoylchloride | C7H5ClO | MD Topology | NMR | X-Ray. [Link]

  • SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Spectrum. [Link]

  • PubMed Central. (2017). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. [Link]

  • ResearchGate. (n.d.). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. [Link]

  • Veeprho. (n.d.). 2-Methyl-4-nitrobenzoyl chloride | CAS 30459-70-2. [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Methyl-2-nitrobenzoyl chloride on Newcrom R1 HPLC column. [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. [Link]

  • Google Patents. (n.d.). Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. [Link]

Sources

HPLC analysis of reaction mixtures containing 2-Methyl-6-nitrobenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the HPLC Analysis of Reaction Mixtures Containing 2-Methyl-6-nitrobenzoyl Chloride

For researchers and professionals in drug development and organic synthesis, the accurate monitoring of reactions involving highly reactive intermediates is paramount for process optimization, yield determination, and quality control. This compound is one such intermediate, a valuable building block whose reactivity poses significant analytical challenges. Direct analysis by High-Performance Liquid Chromatography (HPLC), the workhorse of many analytical labs, is often impractical due to the compound's inherent instability.

This guide provides a comprehensive comparison of analytical strategies for monitoring reactions containing this compound. We will delve into the core analytical challenges, present a robust primary strategy involving derivatization, and compare the performance of standard HPLC-UV, Ultra-Performance Liquid Chromatography (UPLC), and HPLC-Mass Spectrometry (HPLC-MS) for the subsequent analysis. The focus will be on not just the "how" but the "why," explaining the causality behind experimental choices to provide a framework for developing self-validating and reliable analytical methods.

The Core Challenge: Inherent Instability of Acyl Chlorides

Acyl chlorides are among the most reactive carboxylic acid derivatives. Their utility in synthesis is matched by their analytical difficulty. The primary challenge in analyzing this compound in a typical reversed-phase HPLC workflow is its rapid hydrolysis.[1][2][3] The carbonyl carbon of the acyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water, a primary component of most reversed-phase mobile phases.[4]

This reaction, which is often instantaneous, converts the acyl chloride into its corresponding carboxylic acid, 2-Methyl-6-nitrobenzoic acid.[4] Attempting to directly inject a sample of the reaction mixture onto an HPLC system would therefore not quantify the acyl chloride itself, but rather its hydrolysis product, leading to a complete misinterpretation of the reaction's progress. This necessitates an indirect analytical approach.

Primary Analytical Strategy: Indirect Analysis via In-Situ Derivatization

To accurately quantify the amount of this compound remaining in a reaction mixture at any given time, it must be converted into a stable, less reactive derivative before analysis. This is typically achieved by quenching a small, precisely measured aliquot of the reaction mixture with a nucleophile. Anhydrous methanol is an excellent and practical choice for this purpose, as it rapidly converts the acyl chloride into its corresponding methyl ester (Methyl 2-methyl-6-nitrobenzoate).[3][5]

This methyl ester is stable under typical reversed-phase HPLC conditions, is readily separated from other reaction components, and its concentration is directly proportional to the concentration of the acyl chloride in the reaction at the moment of quenching.

Experimental Protocol 1: Sample Quenching and Preparation

This protocol details the critical first step of converting the reactive analyte into a stable derivative for analysis.

  • Prepare Quenching Vials: In advance, prepare several 2 mL HPLC vials, each containing 1.0 mL of anhydrous methanol.

  • Reaction Sampling: At specified time intervals during your chemical reaction, carefully withdraw a small, precise volume of the reaction mixture (e.g., 50 µL) using a calibrated micropipette.

  • Immediate Quenching: Immediately dispense the aliquot into one of the prepared HPLC vials containing methanol. Cap the vial and vortex thoroughly for 10-15 seconds. This step should be performed as quickly as possible to minimize any potential degradation before derivatization.

  • Dilution (if necessary): If the initial concentration is expected to be high, perform a serial dilution with the HPLC mobile phase to bring the analyte concentration within the linear range of the detector.

  • Filtration: Filter the quenched sample through a 0.22 µm syringe filter (e.g., PTFE or nylon, depending on solvent compatibility) into a clean HPLC vial to remove any particulate matter before injection.

  • Analysis: The sample is now stable and ready for analysis by HPLC, UPLC, or HPLC-MS.

Comparison of Chromatographic Techniques

Once the this compound has been stabilized as its methyl ester derivative, the next step is to choose the optimal chromatographic technique for separation and quantification. The choice depends on the specific needs of the analysis, such as required speed, resolution, sensitivity, and the complexity of the reaction mixture.

Method 1: Standard Reversed-Phase HPLC with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique, making it an excellent choice for routine reaction monitoring where ultra-high speed or sensitivity is not the primary concern.[6]

Causality Behind Method Choices:

  • Column: A C18 column is the standard for reversed-phase chromatography, offering excellent hydrophobic retention for the aromatic methyl ester derivative.

  • Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile allows for the elution of compounds based on their polarity.

  • Acid Modifier: A small amount of acid (like formic or phosphoric acid) is added to the mobile phase to ensure consistent ionization of any acidic or basic components, leading to sharp, symmetrical peak shapes.[7][8]

  • Gradient Elution: A gradient program, which changes the mobile phase composition over time, is ideal for analyzing reaction mixtures that contain components with a wide range of polarities, ensuring all compounds are eluted in a reasonable time with good resolution.[8]

  • UV Detection: Aromatic nitro-compounds are strong UV absorbers. A wavelength of 254 nm is a good starting point, though a photodiode array (PDA) detector is recommended to determine the optimal wavelength for maximum sensitivity and to assess peak purity.

Experimental Protocol 2: HPLC-UV Analysis
ParameterRecommended Condition
HPLC System: Agilent 1260 Infinity II or equivalent with PDA/DAD
Column: C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 10% B to 90% B over 15 minutes
Post-run: 3 minutes at 90% B, then 5 minutes re-equilibration at 10% B
Flow Rate: 1.0 mL/min
Column Temp: 30 °C
Injection Vol.: 10 µL
Detection: Diode Array Detector (DAD), 254 nm
Method 2: Ultra-Performance Liquid Chromatography (UPLC-UV)

UPLC is a significant advancement in liquid chromatography that utilizes columns with smaller particle sizes (~1.7 µm) and systems capable of handling much higher backpressures (up to 15,000 psi).[9][10][11] For labs equipped with UPLC systems, this method offers substantial improvements in performance.

Key Advantages over HPLC:

  • Speed: Analysis times can be reduced by up to 9-10 times compared to traditional HPLC.[9][12]

  • Resolution: The higher efficiency of smaller particles leads to sharper, narrower peaks and thus better separation of closely eluting components.[12][13]

  • Sensitivity: Narrower peaks result in greater peak height, which improves the signal-to-noise ratio and enhances detection limits.[13]

  • Reduced Solvent Consumption: Faster run times and lower flow rates lead to significant reductions in solvent use, making it a more cost-effective and environmentally friendly option.[11][13]

Experimental Protocol 3: UPLC-UV Analysis
ParameterRecommended Condition
UPLC System: Waters ACQUITY UPLC H-Class or equivalent
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: 10% B to 90% B over 2 minutes
Post-run: 0.5 minutes at 90% B, then 1 minute re-equilibration at 10% B
Flow Rate: 0.6 mL/min
Column Temp: 40 °C
Injection Vol.: 1-2 µL
Detection: Tunable UV (TUV) or PDA Detector, 254 nm
Performance Comparison: HPLC vs. UPLC
MetricStandard HPLCUPLCAdvantage of UPLC
Typical Run Time 15-25 minutes2-5 minutesHigh Throughput[9][11]
System Backpressure < 6,000 psiUp to 15,000 psiHigher Efficiency[10]
Resolution GoodExcellentBetter for Complex Mixtures[12]
Sensitivity GoodExcellentBetter for Trace Analysis[13]
Solvent Consumption HighLowLower Cost, Greener[13]
Method 3: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

For the most demanding applications, such as identifying unknown byproducts, characterizing trace-level impurities, or when dealing with very complex reaction matrices, coupling HPLC with a mass spectrometer provides unparalleled sensitivity and selectivity.[14]

Key Advantages of HPLC-MS:

  • Definitive Identification: MS provides the mass-to-charge ratio (m/z) of the eluting compounds, which is a highly specific identifier. This allows for the confident identification of the target analyte (Methyl 2-methyl-6-nitrobenzoate), its hydrolysis product (2-Methyl-6-nitrobenzoic acid), and other potential side products.

  • Enhanced Sensitivity and Selectivity: MS detectors, particularly in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, can detect analytes at much lower concentrations than UV detectors and can distinguish them from co-eluting matrix components.[15]

  • Impurity Profiling: It is the gold standard for identifying and quantifying genotoxic and other process-related impurities.

Predicted Mass Information:

  • This compound: Molecular Formula C₈H₆ClNO₃, Monoisotopic Mass: 199.00 Da[16]

  • Derivative (Methyl 2-methyl-6-nitrobenzoate): C₉H₉NO₄, Molecular Weight: 195.17 g/mol . Expected [M+H]⁺ ion: m/z 196.06.

  • Hydrolysis Product (2-Methyl-6-nitrobenzoic acid): C₈H₇NO₄, Molecular Weight: 181.15 g/mol . Expected [M-H]⁻ ion: m/z 180.03.

Experimental Protocol 4: HPLC-MS Analysis
ParameterRecommended Condition
LC-MS System: UPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer
Column: C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Gradient: (Same as UPLC method)
Flow Rate: 0.5 mL/min (may require splitting post-column depending on MS source)
Ionization Source: Electrospray Ionization (ESI), Positive and Negative modes
MS Detection: Full Scan (to identify unknowns) and/or Selected Ion Monitoring (SIM) for target quantification
SIM Ions: Positive Mode: m/z 196.1 (for methyl ester); Negative Mode: m/z 180.0 (for residual acid)

Visualizing the Analytical Workflow

To ensure clarity and reproducibility, the entire analytical process can be mapped out, from the initial sampling to the final data output.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Withdraw Aliquot from Reaction s2 Quench Immediately in Anhydrous Methanol s1->s2 s3 Filter Sample (0.22 µm) s2->s3 a1 Inject into LC System s3->a1 a2 Separate Components on C18 Column a1->a2 a3 Detect Analytes (UV or MS) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Quantify Concentration vs. Standard Curve d1->d2 d3 Generate Reaction Profile (Concentration vs. Time) d2->d3

Caption: General experimental workflow for the analysis of this compound reaction mixtures.

Choosing the Right Tool for the Job

The selection of an analytical method should be a deliberate choice based on the specific requirements of the project phase.

DecisionTree start What is the Analytical Goal? q1 Routine Reaction Monitoring? start->q1 q2 Need High Throughput or Complex Separation? q1->q2 No hplc Use Standard HPLC-UV q1->hplc Yes q3 Need Impurity ID or Trace Analysis? q2->q3 No uplc Use UPLC-UV q2->uplc Yes q3->hplc No ms Use HPLC-MS or UPLC-MS q3->ms Yes

Caption: Decision logic for selecting the appropriate analytical technique.

Conclusion

The analysis of reaction mixtures containing this compound presents a classic case of a highly reactive analyte that cannot be measured directly by conventional HPLC. The key to a successful and accurate analysis lies in a rapid and quantitative in-situ derivatization to form a stable methyl ester, followed by chromatographic separation.

  • HPLC-UV remains a robust and accessible method for routine process monitoring.

  • UPLC-UV offers significant advantages in speed, resolution, and efficiency, making it the superior choice for high-throughput screening and for resolving complex mixtures.

  • HPLC-MS provides the ultimate in sensitivity and specificity, making it indispensable for detailed impurity profiling, structural elucidation of unknowns, and applications requiring the highest level of analytical confidence.

By understanding the chemical challenges and selecting the appropriate derivatization and chromatographic strategy, researchers can develop robust, reliable, and self-validating methods to gain precise insights into their chemical reactions, accelerating discovery and development.

References

  • ResearchGate. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • PubMed. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • LCGC International. Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available from: [Link]

  • PubMed. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Available from: [Link]

  • Rowan University. Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Available from: [Link]

  • Semantic Scholar. Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. Available from: [Link]

  • Semantic Scholar. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available from: [Link]

  • NIST. Benzoyl chloride. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. Available from: [Link]

  • Technology Networks. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. Available from: [Link]

  • Alispharm. UPLC vs HPLC: what is the difference?. Available from: [Link]

  • Research Journal of Pharmacy and Technology. A Review on Comparative study of HPLC and UPLC. Available from: [Link]

  • Chromatography Today. HPLC vs UPLC - What's the Difference?. Available from: [Link]

  • National Institutes of Health. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]

  • Pharmaguideline. Differences between HPLC and UPLC. Available from: [Link]

  • Google Patents. Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Patsnap. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid. Available from: [Link]

  • Google Patents. The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Google Patents. Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • National Institutes of Health. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Available from: [Link]

  • SIELC Technologies. Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Separation of 5-Methyl-2-nitrobenzoyl chloride on Newcrom R1 HPLC column. Available from: [Link]

  • PubChemLite. This compound (C8H6ClNO3). Available from: [Link]

  • PubChem. 2-Nitrobenzoyl chloride. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. Available from: [Link]

  • Wikipedia. Nitrile. Available from: [Link]

  • Organic Chemistry Portal. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Available from: [Link]

  • PubChem. 2-Methyl-4-nitrobenzoyl chloride. Available from: [Link]

  • Agilent. HPLC Method Development: From Beginner to Expert Part 2. Available from: [Link]

  • ResearchGate. (PDF) A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. Available from: [Link]

  • GL Sciences. HPLC Column Technical Guide. Available from: [Link]

Sources

A Spectroscopic Guide to Differentiating Nitrobenzoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise identification of structural isomers is not merely a matter of analytical rigor but a cornerstone of process safety, reaction optimization, and final product purity. The nitrobenzoyl chlorides, existing as ortho (2-), meta (3-), and para (4-) isomers, are powerful building blocks, yet their distinct substitution patterns give rise to subtle but significant differences in their reactivity and spectroscopic profiles. Misidentification can lead to undesired side products, compromised yields, and in the context of drug development, potentially harmful impurities.

This guide provides an in-depth spectroscopic comparison of 2-nitrobenzoyl chloride, 3-nitrobenzoyl chloride, and 4-nitrobenzoyl chloride. We will delve into the nuances of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the raw data but the causal logic behind the observed spectral features. This document is intended for researchers, scientists, and drug development professionals who rely on unambiguous molecular characterization.

The Structural Basis of Spectroscopic Differentiation

The electronic interplay between the strongly electron-withdrawing nitro (-NO₂) group and the acyl chloride (-COCl) group, both of which are deactivating and meta-directing in electrophilic aromatic substitution, governs the distinct spectroscopic signatures of each isomer. The position of these groups relative to each other dictates the symmetry of the molecule and the electronic environment of each atom, which in turn manifests as unique chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Caption: Molecular structures of the nitrobenzoyl chloride isomers.

¹H NMR Spectroscopy: A Clear Window into Substitution Patterns

Proton NMR provides the most straightforward differentiation of the three isomers due to the distinct splitting patterns of the aromatic protons. The electron-withdrawing nature of both substituents shifts all aromatic protons downfield.

Isomer Chemical Shift (ppm) and Multiplicity Assignment
2-Nitrobenzoyl Chloride ~8.2 (dd), ~7.9 (td), ~7.8 (td), ~7.7 (dd)Aromatic Protons
3-Nitrobenzoyl Chloride ~8.9 (t), ~8.6 (dd), ~8.5 (dd), ~7.8 (t)Aromatic Protons
4-Nitrobenzoyl Chloride 8.44 - 8.39 (d)[1], 8.34 - 8.29 (d)[1]Aromatic H (ortho to -NO₂)[1], Aromatic H (ortho to -COCl)[1]

Causality Behind the Spectra:

  • 4-Nitrobenzoyl Chloride: The para-substitution results in a molecule with a high degree of symmetry. This leads to a characteristic and easily interpretable AA'BB' system, which appears as two distinct doublets in the aromatic region.[2] The protons ortho to the strongly deshielding nitro group appear at a lower field (further downfield) than those ortho to the acyl chloride group.[1]

  • 2-Nitrobenzoyl Chloride: With adjacent substituents, all four aromatic protons are in unique electronic environments, leading to a complex multiplet pattern. The proton ortho to the acyl chloride and meta to the nitro group will be the most downfield, while the proton ortho to the nitro group and meta to the acyl chloride will also be significantly downfield.

  • 3-Nitrobenzoyl Chloride: The meta-substitution also results in four unique aromatic protons. The proton situated between the two electron-withdrawing groups (at the 2-position) is the most deshielded and appears as a triplet at the lowest field. The other protons exhibit complex splitting patterns.

Caption: Expected ¹H NMR aromatic region splitting patterns.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the nitrobenzoyl chloride isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.[1]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and determine the coupling constants.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR further elucidates the structural differences, particularly in the chemical shifts of the carbonyl and ipso-carbons.

Isomer Carbonyl C=O (ppm) Aromatic Carbons (ppm)
2-Nitrobenzoyl Chloride ~164~150 (C-NO₂), ~135, ~133, ~131, ~130 (C-COCl), ~125
3-Nitrobenzoyl Chloride ~165~148 (C-NO₂), ~137, ~135 (C-COCl), ~130, ~128, ~125
4-Nitrobenzoyl Chloride ~167.5[1]151.0 (C-NO₂), 138.5 (C-COCl), 132.0 (ortho to -COCl), 124.5 (ortho to -NO₂)[1]

Causality Behind the Spectra:

The chemical shift of the carbonyl carbon is sensitive to the electronic effects of the substituent on the aromatic ring. The para-nitro group in the 4-isomer exerts the strongest electron-withdrawing effect through resonance, leading to the most deshielded carbonyl carbon. The ortho-isomer experiences a combination of through-bond and through-space electronic and steric effects, while the meta-isomer's carbonyl carbon is least affected by the resonance of the nitro group.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: As per the ¹H NMR protocol.

  • Instrument Parameters (100 MHz Spectrometer):

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.[1]

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the key functional groups. The C=O and NO₂ stretching frequencies are particularly diagnostic.

Isomer C=O Stretch (cm⁻¹) Asymmetric NO₂ Stretch (cm⁻¹) Symmetric NO₂ Stretch (cm⁻¹)
2-Nitrobenzoyl Chloride ~1780~1530~1350
3-Nitrobenzoyl Chloride ~1775~1528~1352
4-Nitrobenzoyl Chloride ~1770[1]~1525[1]~1345

Causality Behind the Spectra:

The position of the C=O stretching vibration is influenced by the electronic effects of the nitro group. In the 4-isomer, the strong resonance-based electron withdrawal by the nitro group weakens the C=O bond slightly, lowering its stretching frequency compared to the 2- and 3-isomers. The asymmetric and symmetric stretches of the nitro group are also characteristic and appear as strong bands. For 2-nitrobenzoyl chloride derivatives, the NO₂ stretching frequencies are around 1525 and 1365 cm⁻¹.[3]

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Grind ~1-2 mg of the nitrobenzoyl chloride isomer with ~100-200 mg of dry, IR-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[1]

    • Place a small amount of the mixture into a pellet press and apply pressure (8-10 tons) to form a transparent or semi-transparent pellet.[1]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides the molecular weight of the compounds and offers insights into their structure through characteristic fragmentation patterns. The molecular ion peak for all three isomers is expected at m/z 185 and 187 with an approximate 3:1 ratio due to the chlorine isotopes.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Nitrobenzoyl Chloride 185/187150 ([M-Cl]⁺), 139 ([M-NO₂]⁺), 104 ([M-Cl-NO]⁺), 76 ([C₆H₄]⁺)
3-Nitrobenzoyl Chloride 185/187150 ([M-Cl]⁺), 139 ([M-NO₂]⁺), 104 ([M-Cl-NO]⁺), 76 ([C₆H₄]⁺)
4-Nitrobenzoyl Chloride 185/187150 ([M-Cl]⁺), 139 ([M-NO₂]⁺), 120 ([M-Cl-NO]⁺), 92, 76 ([C₆H₄]⁺)

Causality Behind the Spectra:

The primary fragmentation pathway for all three isomers involves the loss of a chlorine radical to form the corresponding nitrobenzoyl cation at m/z 150. Subsequent loss of NO₂ (46 Da) to give the benzoyl cation at m/z 105 is also a common feature for nitroaromatic compounds.[4] The benzoyl cation can then lose CO (28 Da) to form the phenyl cation at m/z 77.[4]

A key distinguishing feature can be the relative abundance of the [M-Cl]⁺ and [M-NO₂]⁺ ions. Additionally, subtle differences in further fragmentation can be observed. For instance, the loss of NO from the molecular ion is a potential pathway that can show isomer-specific variations.

Fragmentation_4_Nitro M+ [M]⁺˙ m/z 185/187 M_Cl [M-Cl]⁺ m/z 150 M+->M_Cl - Cl˙ M_NO2 [M-NO₂]⁺ m/z 139 M+->M_NO2 - NO₂˙ C6H4CO [C₆H₄CO]⁺˙ m/z 104 M_Cl->C6H4CO - NO C6H4 [C₆H₄]⁺˙ m/z 76 C6H4CO->C6H4 - CO

Caption: A representative fragmentation pathway for a nitrobenzoyl chloride isomer.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and introduce it into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).[1]

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[1]

    • Mass Range: m/z 40-300.[1]

    • Ion Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

Conclusion

The unambiguous identification of nitrobenzoyl chloride isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy stands out as the most definitive method, with the aromatic region providing a clear fingerprint of the substitution pattern. ¹³C NMR, IR, and Mass Spectrometry offer valuable confirmatory data, with each technique providing unique insights into the molecular structure. By understanding the underlying principles of how the isomeric structures influence the spectroscopic outputs, researchers can confidently identify these critical reagents, ensuring the integrity and success of their chemical endeavors.

References

  • 4-Nitrobenzoyl chloride. SpectraBase. Available at: [Link]

  • Benzoyl chloride, 3-nitro-. PubChem. Available at: [Link]

  • 4-Nitrobenzoyl chloride - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • 2-Nitrobenzoyl chloride. PubChem. Available at: [Link]

  • Benzoyl chloride, 2-chloro-5-nitro-. PubChem. Available at: [Link]

  • 4-Nitrobenzoyl chloride. NIST WebBook. Available at: [Link]

  • Benzoyl chloride, 3-nitro-. NIST WebBook. Available at: [Link]

  • o-Nitrobenzoyl chloride - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • 3-nitrobenzoyl chloride. Stenutz. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Chemical Properties of Benzoyl chloride, 3-nitro- (CAS 121-90-4). Cheméo. Available at: [Link]

  • The features of IR spectrum. SlidePlayer. Available at: [Link]

  • o-Nitrobenzoyl chloride. NIST WebBook. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of Colorado Boulder. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation and Interpretation of Spectra. University of the Pacific. Available at: [Link]

  • 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • IR lectureNotes.pdf. University of Calgary. Available at: [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available at: [Link]

  • 4-Nitrobenzoyl chloride. PubChem. Available at: [Link]

  • ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 2-Methyl-6-nitrobenzoyl Chloride in Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a coupling reagent for ester and amide formation is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of 2-Methyl-6-nitrobenzoyl chloride (MNBC) and its derivative, 2-methyl-6-nitrobenzoic anhydride (MNBA), against established alternatives in key synthetic transformations. We will delve into the mechanistic underpinnings, comparative performance data, and field-proven protocols to equip you with the insights needed to select the optimal reagent for your specific application.

Introduction: The Rationale for Activated Benzoyl Reagents

The formation of an ester or amide bond from a carboxylic acid and an alcohol or amine, respectively, is a cornerstone of organic synthesis. However, the direct condensation of these functionalities is often thermodynamically unfavorable and kinetically slow. To overcome this, chemists employ "coupling" or "condensing" agents to activate the carboxylic acid, rendering it more susceptible to nucleophilic attack.

Substituted benzoyl chlorides have emerged as a powerful class of activating agents. The electron-withdrawing and sterically hindering properties of the substituents on the aromatic ring can be finely tuned to modulate the reactivity and selectivity of the reagent. This compound stands out due to the potent electron-withdrawing nature of the nitro group at the ortho position, which significantly enhances the electrophilicity of the carbonyl carbon. Concurrently, the ortho-methyl group provides steric hindrance that plays a crucial role in directing the subsequent nucleophilic attack, a principle expertly leveraged in the Shiina esterification.

The Shiina Esterification: A Superior Alternative Utilizing 2-Methyl-6-nitrobenzoic Anhydride (MNBA)

While this compound can be used to generate a mixed anhydride in situ, the most prominent and well-documented application of its corresponding carboxylic acid is in the formation of 2-methyl-6-nitrobenzoic anhydride (MNBA). MNBA is the cornerstone reagent for the Shiina esterification and macrolactonization , a method that has demonstrated significant advantages over other established protocols.[1]

Mechanism of Action

The Shiina esterification under basic conditions proceeds through a highly efficient catalytic cycle. The causality behind its success lies in the selective activation of the substrate's carboxylic acid.[1]

  • Initial Activation : The nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), attacks one of the electrophilic carbonyl carbons of MNBA to form a highly reactive acyl-pyridinium salt.

  • Mixed Anhydride Formation : The carboxylate of the substrate carboxylic acid then attacks this activated species, displacing a molecule of 2-methyl-6-nitrobenzoate and forming a mixed anhydride (MA).

  • Selective Re-activation : DMAP then selectively attacks the more electrophilic and less sterically hindered carbonyl of the substrate's acyl group within the mixed anhydride. This regenerates the 2-methyl-6-nitrobenzoate leaving group and forms a new, highly activated acyl-pyridinium intermediate derived from the substrate.

  • Nucleophilic Attack and Ester Formation : The alcohol nucleophile attacks the activated acyl-pyridinium intermediate, leading to the formation of the desired ester and regeneration of the DMAP catalyst.

This mechanism is depicted in the following diagram:

Shiina_Esterification MNBA MNBA Activated_MNBA Acyl-pyridinium Intermediate MNBA->Activated_MNBA DMAP1 DMAP (cat.) DMAP1->MNBA 1. Activation MA Mixed Anhydride (MA) Activated_MNBA->MA RCOOH R-COOH RCOOH->Activated_MNBA 2. MA Formation Activated_RCO Activated R-CO-DMAP+ MA->Activated_RCO Leaving_Group 2-Methyl-6-nitrobenzoate MA->Leaving_Group DMAP2 DMAP (cat.) DMAP2->MA 3. Selective Re-activation Activated_RCO->DMAP2 Regenerated Ester Ester (R-COOR') Activated_RCO->Ester ROH R'-OH ROH->Activated_RCO 4. Nucleophilic Attack

Figure 1: Mechanism of the Shiina Esterification.

Performance Comparison: Shiina vs. Yamaguchi vs. Steglich

The true measure of a synthetic method lies in its performance against established alternatives. The Shiina esterification consistently demonstrates superior or comparable efficacy, particularly in challenging synthetic contexts.

The Yamaguchi Esterification

The Yamaguchi esterification, which utilizes 2,4,6-trichlorobenzoyl chloride (TCBC), is a classic and powerful method, especially for macrolactonization.[2][3] However, the Shiina protocol often provides better chemoselectivity and can be more effective in certain cases.[4] For instance, in the synthesis of a complex lactone bearing an epoxide functionality, the Yamaguchi method yielded a poor 20%, whereas a modified Shiina approach was successful with a 70% yield.[5]

The Steglich Esterification

The Steglich esterification, employing a carbodiimide like DCC or EDC with a DMAP catalyst, is prized for its mild reaction conditions.[6] However, it can be sluggish with sterically hindered substrates and the dicyclohexylurea (DCU) byproduct from DCC can complicate purification. In a direct comparison for the synthesis of diastereomeric menthyl esters, the Shiina esterification using MNBA provided significantly higher yields (45.3% and 44.4%) compared to the Steglich method with DCC/DMAP, which yielded only 51% total for both isomers.[7][8]

Data Presentation

The following table summarizes the comparative performance of these key esterification methods based on data from the literature.

MethodActivating ReagentTypical CatalystKey AdvantagesKey LimitationsRepresentative Yield
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA)DMAP (cat.)High yields, excellent chemoselectivity, effective for hindered substrates and macrolactonization.[1][4]Reagent must be prepared or purchased.>90% for standard esters[4]; 45-90% for complex fragments.[7]
Yamaguchi 2,4,6-Trichlorobenzoyl chloride (TCBC)DMAP (stoich.)Well-established, highly effective for macrolactonization.[2][9]Can have lower chemoselectivity than Shiina; requires stoichiometric DMAP.[4]91-94% for complex esters.[9]
Steglich Dicyclohexylcarbodiimide (DCC) or EDCDMAP (cat.)Very mild conditions, suitable for acid-sensitive substrates.[6]Lower yields with hindered substrates; DCU byproduct can be difficult to remove.[7]51% for hindered esters where Shiina gave ~90%.[7]

Experimental Protocols

To ensure the trustworthiness and reproducibility of these methods, detailed, self-validating protocols are provided below.

General Experimental Workflow

The general workflow for these condensation reactions follows a logical progression from activation to product formation and purification.

Experimental_Workflow Start Start Reagents Combine Carboxylic Acid, Base (e.g., Et3N), and Solvent Start->Reagents Activation Add Activating Reagent (MNBA, TCBC, or DCC/EDC) Stir at RT Reagents->Activation Catalyst Add DMAP (catalyst) Activation->Catalyst Nucleophile Add Alcohol (or seco-acid for macrolactonization) Catalyst->Nucleophile Reaction Monitor Reaction by TLC/LC-MS (Typically 1-24h at RT or reflux) Nucleophile->Reaction Workup Aqueous Workup (e.g., wash with NaHCO3, brine) Reaction->Workup Purification Purify by Column Chromatography Workup->Purification End Characterized Product Purification->End

Figure 2: General Experimental Workflow.
Protocol 1: Shiina Esterification using MNBA

This protocol describes the synthesis of an ester from equimolar amounts of a carboxylic acid and an alcohol, demonstrating the efficiency of the Shiina method.[4]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Alcohol (1.1 mmol)

  • 2-Methyl-6-nitrobenzoic anhydride (MNBA) (1.3 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)

  • Triethylamine (Et3N) (2.5 mmol)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) and the alcohol (1.1 mmol) in anhydrous DCM (5 mL) at room temperature, add triethylamine (2.5 mmol).

  • Add MNBA (1.3 mmol) and DMAP (0.1 mmol) to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ester.

Protocol 2: Yamaguchi Esterification using TCBC

This protocol is adapted from a high-yield esterification step in the total synthesis of a natural product.[9]

Materials:

  • Carboxylic Acid (1.0 mmol)

  • Alcohol (1.2 mmol)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.5 mmol)

  • Triethylamine (Et3N) (2.0 mmol)

  • 4-(Dimethylamino)pyridine (DMAP) (1.5 mmol)

  • Toluene, anhydrous (20 mL)

Procedure:

  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL) at room temperature, add triethylamine (2.0 mmol).

  • Add TCBC (1.5 mmol) and stir the mixture for 1 hour at room temperature to form the mixed anhydride.

  • In a separate flask, dissolve the alcohol (1.2 mmol) and DMAP (1.5 mmol) in anhydrous toluene (10 mL).

  • Add the solution of the alcohol and DMAP to the mixed anhydride solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure ester.

Conclusion and Recommendations

The evidence presented in this guide strongly supports the use of 2-Methyl-6-nitrobenzoic anhydride (MNBA), the key reagent in the Shiina esterification, as a highly effective and often superior alternative to other established methods.

  • For sterically hindered or sensitive substrates , where methods like Steglich esterification may falter, the Shiina protocol offers significantly improved yields.[7]

  • When high chemoselectivity is paramount , the Shiina esterification has been shown to outperform the Yamaguchi method.[4]

  • In the synthesis of complex macrolides , both Shiina and Yamaguchi macrolactonizations are powerful tools, and the choice may depend on the specific substrate. However, the Shiina method has proven effective where the Yamaguchi protocol has failed.[5][10]

While this compound itself is the direct precursor to the highly effective anhydride, its primary role in modern synthesis is realized through its conversion to MNBA for use in the Shiina esterification. For researchers and drug development professionals, mastering the application of the Shiina protocol is a valuable addition to the synthetic chemist's toolkit, enabling the efficient and high-yielding synthesis of a broad range of complex molecules.

References

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. Available at: [Link]

  • SLS. (n.d.). 2-Methyl-6-nitrobenzoic anhydride. Product Page. Available at: [Link]

  • Munawar, S., Zahoor, A. F., Hussain, S. M., Ahmad, S., Mansha, A., Parveen, B., ... & Irfan, A. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1353883. Available at: [Link]

  • Gagnepain, J., et al. (2021). Macrolactonization Driven by Supramolecular Interactions. ChemRxiv. Preprint. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Available at: [Link]

  • Shiina, I., Ibuka, R., & Kubota, M. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. ResearchGate. Available at: [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. ResearchGate. Available at: [Link]

  • Imperial Chemical Industries Ltd. (1976). Esterification of nitrobenzoic acids. U.S. Patent No. 3,948,972.
  • Wikipedia. (n.d.). Shiina esterification. Available at: [Link]

  • Shiina, I., Kubota, M., & Ibuka, R. (2002). A Novel and Efficient Macrolactonization of ω-Hydroxycarboxylic Acids Using 2-Methyl-6-nitrobenzoic Anhydride (MNBA). ResearchGate. Available at: [Link]

  • Shiina, I., et al. (2004). An Effective Use of Benzoic Anhydride and Its Derivatives for the Synthesis of Carboxylic Esters and Lactones: A Powerful and Convenient Mixed Anhydride Method Promoted by Basic Catalysts. The Journal of Organic Chemistry, 69(6), 1822-1830. Available at: [Link]

  • Wikipedia. (n.d.). Shiina macrolactonization. Available at: [Link]

  • All 'Bout Chemistry. (2024, January 7). SHIINA ESTERIFICATION With Solved Problems. YouTube. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZAZIDE. Available at: [Link]

  • Nakajima, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540-550. Available at: [Link]

  • Munawar, S., et al. (2024). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 10(1), e23416. Available at: [Link]

  • Nakajima, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540-550. Available at: [Link]

  • Nakajima, Y., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Archives. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Esterification & Macrolactonization: Evaluating Alternatives to Yamaguchi-type Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of complex molecule synthesis, particularly in drug development and natural products chemistry, the formation of sterically hindered esters and macrocycles is a recurring, non-trivial challenge. For decades, the Yamaguchi esterification, employing reagents like 2,4,6-trichlorobenzoyl chloride (TCBC) or its analogue 2-methyl-6-nitrobenzoyl chloride (MNBC), has been a cornerstone protocol.[1][2] However, the evolving demands for milder conditions, broader substrate scope, and improved yields necessitate a critical evaluation of alternative reagents. This guide provides a comparative analysis of viable alternatives, grounded in mechanistic principles and supported by experimental insights, to empower researchers in selecting the optimal tool for their synthetic challenges.

The Benchmark: Understanding the Yamaguchi Esterification

First reported by Masaru Yamaguchi in 1979, the protocol is a powerful method for synthesizing esters and, notably, macrolactones from hydroxycarboxylic acids. The reaction proceeds via the formation of a highly reactive mixed anhydride.

Mechanism of Action: The process begins with the deprotonation of a carboxylic acid by a base, typically a tertiary amine like triethylamine (Et₃N). The resulting carboxylate then attacks the electrophilic carbonyl carbon of the benzoyl chloride reagent (e.g., TCBC). This forms a mixed anhydride. The steric hindrance provided by the ortho-substituents on the benzoyl chloride ring is crucial; it directs the subsequent nucleophilic attack by 4-(dimethylamino)pyridine (DMAP) to the less hindered carbonyl of the desired acyl group.[3] This generates a highly reactive N-acylpyridinium species, which is readily attacked by an alcohol (for intermolecular esterification) or an intramolecular hydroxyl group (for macrolactonization) to furnish the final ester product.[3][4]

Yamaguchi_Mechanism RCOOH R-COOH + Et3N RCOO R-COO- RCOOH->RCOO - Et3N.H+ TCBC 2,4,6-Trichlorobenzoyl Chloride (TCBC) Anhydride Mixed Anhydride RCOO->Anhydride Attack on COCl TCBC->Anhydride Attack on COCl DMAP DMAP AcylPyr N-Acylpyridinium Intermediate Anhydride->AcylPyr Regioselective Attack DMAP->AcylPyr Regioselective Attack ROH R'-OH Ester Product Ester (R-COOR') AcylPyr->Ester Alcohol Attack Byproduct TCB-COOH + DMAP AcylPyr->Byproduct Release ROH->Ester Alcohol Attack Workflow_Comparison cluster_0 Yamaguchi Protocol cluster_1 Shiina Protocol Y1 1. Dissolve seco-acid in THF. Add Et3N. Y2 2. Add TCBC at RT. Stir for 2h. Y1->Y2 Y3 3. Filter Et3N.HCl salt. Y2->Y3 Y4 4. Add solution slowly to refluxing Toluene with DMAP (High Dilution). Y3->Y4 Y5 5. Reflux 12h. Workup. Y4->Y5 S1 1. Dissolve seco-acid & DMAP in DCM. S2 2. Add solution of MNBA in DCM at RT. S1->S2 S3 3. Stir at RT for 12h. S2->S3 S4 4. Quench and Workup. S3->S4

Sources

A Comparative Guide to the Synthesis and Validation of 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of synthetic intermediates is paramount. 2-Methyl-6-nitrobenzoyl chloride is a crucial building block, valued for the steric hindrance and electronic effects imparted by its ortho-substituents, which guide its reactivity in the synthesis of complex molecules and pharmaceutical agents.[1] This guide provides an in-depth validation of a primary synthetic method for this acyl chloride, comparing it against a viable alternative to inform methodological choices in your laboratory.

Introduction: The Strategic Importance of Validated Intermediates

In organic synthesis, the goal is not merely to produce a target molecule but to do so via a process that is reproducible, scalable, and yields a product of verifiable purity. An unvalidated synthetic method is a liability, introducing uncertainty that can compromise downstream applications, leading to failed experiments and significant delays in research and development timelines. The validation process, therefore, is a critical checkpoint, ensuring that a synthetic protocol consistently delivers a product meeting all structural and purity specifications.

This guide focuses on this compound, a derivative of benzoic acid whose utility is defined by the unique chemical environment created by its methyl and nitro groups. The validation of its synthesis is essential for its reliable use in further chemical transformations.

Method A: The Thionyl Chloride Route

The conversion of carboxylic acids to their corresponding acyl chlorides is a foundational transformation in organic chemistry.[2] The use of thionyl chloride (SOCl₂) is a classic and widely adopted method due to its efficiency and the convenient nature of its byproducts.[3]

Reaction Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution. The carboxylic acid (2-methyl-6-nitrobenzoic acid) attacks the sulfur atom of thionyl chloride. This is followed by an intramolecular nucleophilic substitution (Sₙi) mechanism, which ultimately yields the desired acyl chloride.[4] The key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.[5]

Detailed Experimental Protocol (Method A)

Materials:

  • 2-Methyl-6-nitrobenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (3.0 eq)

  • Anhydrous Toluene

  • Round-bottom flask, reflux condenser with a gas scrubber (containing NaOH solution)

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas scrubber.

  • Reagents: Charge the flask with 2-methyl-6-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol).

  • Solvent & Reagent Addition: Add anhydrous toluene (100 mL) to the flask. With stirring, carefully add thionyl chloride (e.g., 12.1 mL, 165.6 mmol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction's progress by observing the cessation of HCl and SO₂ gas evolution.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by vacuum distillation to yield a pale yellow liquid or low-melting solid.

Method B: The Oxalyl Chloride Alternative

While thionyl chloride is effective, it often requires heating, which can be detrimental to sensitive substrates.[5] Oxalyl chloride, [(COCl)₂], offers a milder alternative that can often be performed at room temperature, particularly with the use of a catalyst like N,N-dimethylformamide (DMF).[6][7]

Reaction Mechanism & Rationale

The reaction with oxalyl chloride is catalyzed by a trace amount of DMF. DMF reacts with oxalyl chloride to form the highly reactive Vilsmeier-Haack intermediate.[5] This intermediate is then attacked by the carboxylic acid, leading to the formation of the acyl chloride and the regeneration of the catalyst, with gaseous byproducts (CO, CO₂, and HCl). The mild conditions are a significant advantage, reducing the risk of side reactions or degradation of thermally sensitive functional groups.[5]

Detailed Experimental Protocol (Method B)

Materials:

  • 2-Methyl-6-nitrobenzoic acid (1.0 eq)

  • Oxalyl chloride ((COCl)₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, dropping funnel, nitrogen inlet

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a nitrogen inlet.

  • Reagents: Suspend 2-methyl-6-nitrobenzoic acid (e.g., 10.0 g, 55.2 mmol) in anhydrous DCM (100 mL).

  • Catalyst Addition: Add one drop of DMF to the suspension.

  • Reagent Addition: Slowly add oxalyl chloride (e.g., 7.1 mL, 82.8 mmol) to the stirring suspension at room temperature over 15-20 minutes. Vigorous gas evolution will be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete, or until gas evolution ceases and the solution becomes clear.

  • Workup: Remove the solvent and any remaining volatile reagents under reduced pressure using a rotary evaporator. The crude product is obtained as a residue.

  • Purification: The crude product can be used directly or purified by vacuum distillation.

Comparative Analysis: Thionyl Chloride vs. Oxalyl Chloride

The choice between these two methods depends on the specific requirements of the synthesis, including scale, substrate sensitivity, and cost.

ParameterMethod A (Thionyl Chloride)Method B (Oxalyl Chloride)Rationale & Field Insights
Reaction Temp. Reflux (80-90°C)Room TemperatureMethod B is superior for substrates with heat-sensitive functional groups. The high temperature of Method A can sometimes lead to side reactions.[5]
Reaction Time 4-6 hours1-2 hoursMethod B is significantly faster, increasing laboratory throughput.
Reagent Cost LowerHigherFor large-scale industrial synthesis, the lower cost of thionyl chloride makes it the preferred reagent. Oxalyl chloride is often reserved for fine chemical and pharmaceutical applications where mildness is critical.[5]
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)Both methods feature gaseous byproducts, which simplifies purification. However, the toxicity of CO from Method B requires a well-ventilated fume hood.
Safety Corrosive, toxic fumes, reacts violently with water.[8][9]Corrosive, toxic, reacts violently with water.[10]Both reagents are hazardous and must be handled with extreme care in a fume hood. Oxalyl chloride's byproducts include carbon monoxide, which is highly toxic.
Typical Yield >90%>95%Method B often provides slightly higher yields due to the milder conditions and fewer side reactions.

Validation Framework: A Self-Validating System

A robust validation protocol ensures the identity, purity, and consistency of the synthesized this compound. This involves a suite of analytical techniques. The successful correlation of data from these independent methods provides a high degree of confidence in the synthetic outcome.[11]

Workflow for Synthesis and Validation

G cluster_synthesis Synthesis Stage cluster_validation Validation Stage start 2-Methyl-6-nitrobenzoic Acid reaction Chlorination (Method A or B) start->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup purification Vacuum Distillation workup->purification product Crude/Pure Product purification->product nmr ¹H & ¹³C NMR (Structural Confirmation) product->nmr Characterization ftir FT-IR (Functional Group ID) product->ftir Characterization ms GC-MS (Purity & Mass ID) product->ms Characterization hplc HPLC (Purity Assay) product->hplc Characterization final Validated 2-Methyl-6-nitrobenzoyl Chloride

Caption: Workflow from starting material to validated final product.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Purpose: To confirm the chemical structure and assess purity.

    • Procedure: Dissolve a small sample (~5-10 mg) of the purified product in deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C NMR spectra. The expected ¹H NMR spectrum should show characteristic peaks for the aromatic protons and the methyl group protons, with appropriate splitting patterns and integration. The ¹³C spectrum should confirm the number of unique carbon atoms.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy

    • Purpose: To identify key functional groups.

    • Procedure: Place a drop of the neat liquid product (or a KBr pellet of the solid) in an FT-IR spectrometer. The spectrum should exhibit a strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch, typically around 1785-1815 cm⁻¹. The C-NO₂ stretches should also be visible.

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Purpose: To determine purity and confirm the molecular weight.[12]

    • Procedure: Dissolve a dilute sample in an appropriate solvent (e.g., DCM). Inject the sample into the GC-MS system. The gas chromatogram will indicate the purity by showing a major peak for the product and minor peaks for any impurities. The mass spectrum of the major peak should show the molecular ion corresponding to the mass of this compound (C₈H₆ClNO₃, M.W. 199.59 g/mol ) and a characteristic isotopic pattern for the presence of chlorine.

Conclusion and Recommendations

Both the thionyl chloride and oxalyl chloride methods are effective for synthesizing this compound.

  • Method A (Thionyl Chloride) is a cost-effective and reliable choice for large-scale synthesis where the substrate is thermally stable. Its primary drawback is the requirement for elevated temperatures.

  • Method B (Oxalyl Chloride) is the superior choice for laboratory-scale synthesis, especially when working with sensitive or complex molecules.[5] Its mild reaction conditions and shorter reaction times often lead to higher purity and yield, justifying the higher reagent cost.

Regardless of the method chosen, a rigorous analytical validation using a combination of NMR, FT-IR, and GC-MS is non-negotiable. This multi-faceted approach ensures the structural integrity and purity of this critical synthetic intermediate, providing a solid and trustworthy foundation for subsequent research and development activities.

References

  • Atlas. (n.d.). What reagent is used to convert a carboxylic acid into the corresponding chloride? Retrieved from [Link]

  • Clark, J. (2015). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]

  • Protheragen. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Carboxylic Acid to Acyl Chloride Mechanism. YouTube. Retrieved from [Link]

  • JoVE. (2025). Carboxylic Acids to Acid Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzoyl chlorides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
  • Google Patents. (n.d.). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.
  • Analytice. (n.d.). Benzoyl chloride - analysis. Retrieved from [Link]

  • ACS Publications. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved from [Link]

  • American Chemical Society. (2025). Enabling organic synthesis through the development and application of novel analytical methods. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1409 - THIONYL CHLORIDE. Retrieved from [Link]

  • NJ.gov. (2000). HAZARD SUMMARY: THIONYL CHLORIDE. Retrieved from [Link]

Sources

A Comparative Guide to Steric Hindrance in Methyl-Nitrobenzoyl Chloride Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction conditions and predicting synthetic outcomes. This guide provides an in-depth comparative analysis of the reactivity of methyl-nitrobenzoyl chloride isomers, with a specific focus on the role of steric hindrance. We will dissect the interplay between steric and electronic effects, provide a robust experimental protocol for quantitative comparison, and present the expected outcomes based on established chemical principles.

Theoretical Framework: The Interplay of Steric and Electronic Effects

The reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon.[1][2] Substituents on the aromatic ring can modulate this reactivity through two primary mechanisms: electronic effects and steric effects.[3]

  • Electronic Effects: These influence the electron density at the reaction center.[3]

    • Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. When positioned ortho or para to the acyl chloride, the -M effect strongly delocalizes electron density from the ring and the carbonyl carbon, increasing its partial positive charge. This enhancement of electrophilicity leads to a significant increase in reaction rate.[4]

    • Methyl Group (-CH₃): A weak electron-donating group (EDG) through inductive (+I) and hyperconjugation effects.[1][2] This effect slightly increases electron density at the carbonyl carbon, making it less electrophilic and thus slightly less reactive compared to unsubstituted benzoyl chloride.[5]

  • Steric Hindrance: This refers to the non-bonding interactions that arise from the spatial arrangement of atoms, which can impede the approach of a nucleophile to the reaction center.[3] In the context of benzoyl chloride isomers, steric hindrance becomes a dominant factor when a substituent is placed in the ortho position. The proximity of the ortho-substituent to the carbonyl group creates a physical barrier, slowing down the formation of the required tetrahedral intermediate in the nucleophilic acyl substitution mechanism.[1][6]

This guide will focus on a comparative study of the following isomers to isolate and understand the impact of steric hindrance:

  • 2-Methyl-4-nitrobenzoyl chloride (Ortho-Isomer)

  • 3-Methyl-5-nitrobenzoyl chloride (Meta-Isomer)

  • 4-Methyl-3-nitrobenzoyl chloride (Para-Isomer)

By keeping the relative positions of the methyl and nitro groups consistent (meta to each other), we can more clearly attribute reactivity differences to their positions relative to the acyl chloride functional group.

Predicted Reactivity Hierarchy

Based on the theoretical principles outlined above, we can predict the relative reactivity of the isomers in a nucleophilic substitution reaction, such as alcoholysis.

  • Para-Isomer (4-Methyl-3-nitrobenzoyl chloride): This isomer is expected to be the most reactive. The methyl group is in the para position, where its steric interference is negligible. The nitro group is in the meta position, where it exerts a strong electron-withdrawing inductive effect, increasing the carbonyl carbon's electrophilicity.

  • Meta-Isomer (3-Methyl-5-nitrobenzoyl chloride): The reactivity of this isomer is predicted to be slightly lower than the para-isomer. The methyl group in the meta position offers no steric hindrance.[5] The electronic effects are a combination of the meta-methyl group (weakly donating) and the meta-nitro group (strongly withdrawing). Its overall reactivity will be high but likely moderated compared to the para-methyl isomer where the methyl group's electronic influence is more distant.

  • Ortho-Isomer (2-Methyl-4-nitrobenzoyl chloride): This isomer is expected to be, by a significant margin, the least reactive. While the para-nitro group provides strong electronic activation, the ortho-methyl group introduces severe steric hindrance.[7] This physical barrier will significantly slow the rate of nucleophilic attack, overriding the electronic activation provided by the nitro group.

Therefore, the predicted order of reactivity is: Para-Isomer > Meta-Isomer >> Ortho-Isomer .

Experimental Protocol for Kinetic Analysis via HPLC

To quantitatively validate the predicted reactivity hierarchy, a kinetic study monitoring the progress of an alcoholysis reaction is proposed. This protocol is designed to be self-validating by using a highly precise analytical technique. Acyl chlorides are highly reactive and moisture-sensitive; therefore, all procedures must be conducted under anhydrous conditions.[8][9]

Objective: To determine the pseudo-first-order rate constants for the reaction of each methyl-nitrobenzoyl chloride isomer with methanol.

Reaction: CH₃-C₆H₃(NO₂)-COCl + CH₃OH → CH₃-C₆H₃(NO₂)-COOCH₃ + HCl

Materials and Reagents
  • 2-Methyl-4-nitrobenzoyl chloride

  • 3-Methyl-5-nitrobenzoyl chloride

  • 4-Methyl-3-nitrobenzoyl chloride

  • Anhydrous Methanol (MeOH)

  • Anhydrous Acetonitrile (ACN), HPLC grade

  • Internal Standard (e.g., Naphthalene or other inert, UV-active compound)

  • Thermostatted reaction vessel or jacketed reactor

  • HPLC system with a UV detector and a C18 reversed-phase column

Solution Preparation
  • Isomer Stock Solutions (0.1 M): For each isomer, accurately weigh the appropriate amount and dissolve it in anhydrous ACN in a volumetric flask to prepare a 0.1 M solution.

  • Methanol Solution (2.0 M): Prepare a 2.0 M solution of anhydrous methanol in anhydrous ACN. This large excess ensures pseudo-first-order kinetics with respect to the acyl chloride.

  • Internal Standard (IS) Solution: Prepare a stock solution of the internal standard in ACN.

Kinetic Run Procedure
  • Equilibration: Set the thermostatted reaction vessel to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Reaction Initiation: Add a known volume of the 2.0 M methanol solution to the reaction vessel. Allow it to thermally equilibrate.

  • Initiate the reaction by rapidly injecting a small, precise volume of one of the 0.1 M isomer stock solutions into the methanol solution with vigorous stirring. Start a timer immediately. The final concentration of the isomer should be approximately 0.01 M.

  • Sampling: At predetermined time intervals (e.g., t = 1, 2, 4, 8, 15, 30 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute solution of a non-interfering amine like diethylamine in ACN) and the internal standard. This instantly consumes any remaining acyl chloride.

  • Analysis: Analyze the quenched samples by HPLC. The method should be optimized to separate the reactant (acyl chloride), product (methyl ester), and the internal standard. Monitor the disappearance of the reactant peak area relative to the internal standard.[4]

  • Repeat: Perform the kinetic run for each of the three isomers under identical conditions to ensure a valid comparison.

Data Analysis
  • For each time point, calculate the concentration of the remaining methyl-nitrobenzoyl chloride isomer, [Isomer]t, using the HPLC peak area ratios relative to the internal standard and a pre-established calibration curve.

  • For a pseudo-first-order reaction, the integrated rate law is: ln[Isomer]t = -kt + ln[Isomer]₀.

  • Plot ln[Isomer]t versus time (t). The plot should yield a straight line.[10]

  • The pseudo-first-order rate constant, k, is the negative of the slope of this line.

  • Compare the calculated k values for the three isomers.

Visualization of Experimental Workflow

The following diagram outlines the key steps in the kinetic analysis protocol.

G cluster_prep Preparation cluster_run Kinetic Run (Constant T) cluster_analysis Analysis prep_iso Prepare 0.1 M Isomer Stock Solutions in ACN init Inject Isomer Stock Solution (t=0) prep_iso->init prep_meoh Prepare 2.0 M Methanol Solution in ACN equil Equilibrate Methanol Solution in Reactor prep_meoh->equil prep_is Prepare Internal Standard Solution quench Quench Aliquots with Amine and Internal Standard prep_is->quench equil->init sample Withdraw Aliquots at Timed Intervals init->sample sample->quench hplc Analyze Quenched Samples by HPLC-UV quench->hplc plot Plot ln[Isomer] vs. Time hplc->plot calc Calculate Rate Constant (k) from Slope plot->calc compare Compare Rate Constants (k) of the Three Isomers calc->compare

Caption: Workflow for the kinetic analysis of methyl-nitrobenzoyl chloride isomers.

Comparative Data Summary

The following table summarizes the predicted and hypothetical experimental results from the kinetic study described. The relative rate constants are normalized to the least reactive isomer (ortho).

IsomerSubstituent PositionsPrimary Differentiating FactorPredicted Relative Rate (k_rel)Hypothetical Experimental k (x 10⁻⁴ s⁻¹)
2-Methyl-4-nitrobenzoyl chlorideortho-Me, para-NO₂Steric Hindrance10.8
3-Methyl-5-nitrobenzoyl chloridemeta-Me, meta-NO₂Electronic Effect~2015.5
4-Methyl-3-nitrobenzoyl chloridepara-Me, meta-NO₂Electronic Effect~2521.0

Conclusion

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Acyl Chlorides and Other Carboxylic Acid Derivatives.
  • ChemicalBook. (n.d.). m-Nitrobenzoyl chloride | 121-90-4.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of Toluoyl Chloride Isomers.
  • Bentley, T. W., & Jones, R. O. (1993). Trends in selectivity. Evidence from rates and products for simultaneous reaction channels in solvolyses of benzoyl chloride and substituted derivatives. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • BenchChem. (2025). A Comparative Guide to the Kinetics of Amidation with Substituted Benzoyl Chlorides.
  • BenchChem. (2025). Comparing reactivity of m-Toluoyl Chloride with o- and p-isomers.
  • Bluestein, B. R., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), 225-230. Available at: [Link]

  • Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.
  • Chegg. (2022). Solved 3. Explain why the reaction of substituted benzoyl. Retrieved January 17, 2026, from [Link]

  • Oxford Reference. (n.d.). Hammett equation. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
  • MDPI. (2018). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 23(11), 2950. Available at: [Link]

  • Miller, O. (n.d.). Exploring the Usefulness of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution. CDN. Retrieved January 17, 2026, from [Link]

  • BenchChem. (2025). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • BenchChem. (2025). Unveiling Substituent Effects: A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding m-Toluoyl Chloride: Synthesis, Applications, and Chemical Intermediate Properties. Retrieved January 17, 2026, from [Link]

  • Pediaa.com. (2019). Difference Between Electronic and Steric Effects. Retrieved January 17, 2026, from [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(10), 5585-5588. Available at: [Link]

  • ResearchGate. (n.d.). Rate-order plot for benzoyl chloride (BC) reaction with phenol in the presence of triethylamine (dichloromethane, 0 °C). Retrieved January 17, 2026, from [Link]

  • Sivaraj, C., & Gandhi, T. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Organic & Biomolecular Chemistry, 21(16), 3376-3380. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. Retrieved January 17, 2026, from [Link]

  • Blog. (2025). What are the reaction products of M-Toluoyl Chloride and alcohols? Retrieved January 17, 2026, from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved January 17, 2026, from [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... Retrieved January 17, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved January 17, 2026, from [Link]

  • MDPI. (2023). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. Applied Sciences, 13(21), 11841. Available at: [Link]

  • Sarna Chemicals. (n.d.). Meta Nitro Benzoyl Chloride (MNBC). Retrieved January 17, 2026, from [Link]

  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved January 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved January 17, 2026, from [Link]

  • Chemical Science. (2020). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science, 11(3), 734-742. Available at: [Link]

  • Journal of the American Chemical Society. (2001). Absolute Kinetics of Amidyl Radical Reactions. Journal of the American Chemical Society, 123(16), 3838-3847. Available at: [Link]

  • PubMed. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. Analytica Chimica Acta, 849, 29-38. Available at: [Link]

  • PubMed Central. (2018). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. PeerJ, 6, e5134. Available at: [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved January 17, 2026, from [Link]

  • Toppr. (n.d.). Give the order of reactivity towards S N - 1 solvoloysis of the following. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Quantifying the Purity of Synthesized 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the purity of a synthetic intermediate is not merely a number—it is the bedrock of reliable and reproducible results. This guide provides an in-depth, objective comparison of analytical methodologies for quantifying the purity of 2-Methyl-6-nitrobenzoyl chloride, a crucial building block in various pharmaceutical and fine chemical syntheses. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of key techniques, supported by representative data.

The Synthetic Landscape and Anticipated Impurities

The synthesis of this compound typically proceeds via the chlorination of its corresponding carboxylic acid, 2-Methyl-6-nitrobenzoic acid. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. While seemingly straightforward, this process can introduce several impurities that necessitate rigorous analytical characterization.

The primary impurity of concern is the unreacted starting material, 2-Methyl-6-nitrobenzoic acid . Due to the high reactivity of the acyl chloride functional group, hydrolysis upon exposure to atmospheric moisture is a significant side reaction, leading to the formation of the parent carboxylic acid. Other potential impurities may include residual chlorinating agent and its byproducts, as well as any impurities present in the starting material.

A robust analytical workflow is therefore essential to not only quantify the purity of the final product but also to identify and quantify these process-related impurities.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity determination is dictated by a balance of factors including selectivity, sensitivity, speed, and the nature of the potential impurities. Here, we compare the most pertinent methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

Technique Principle Strengths Limitations Primary Application
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantifying non-volatile impurities like the parent carboxylic acid. Robust and widely available.The reactive nature of the acyl chloride can lead to on-column degradation.Routine purity assessment and quantification of non-volatile impurities.
GC-MS Separation of volatile compounds followed by mass-based detection.High sensitivity and selectivity, providing structural information for impurity identification.Requires derivatization of the non-volatile carboxylic acid impurity. The thermal lability of the acyl chloride can be a challenge.Identification and quantification of volatile and semi-volatile impurities.
qNMR The signal intensity is directly proportional to the number of nuclei.A primary ratio method, providing absolute purity without the need for a specific reference standard of the analyte. Non-destructive.Lower sensitivity compared to chromatographic methods. Requires a certified internal standard.Accurate determination of absolute purity and quantification of major components.
FT-IR Absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups and confirmation of product formation.Primarily qualitative. Not suitable for quantifying minor impurities.Rapid confirmation of the presence of the acyl chloride and absence of the carboxylic acid.

Experimental Protocols

Synthesis of this compound

A representative synthesis is performed by reacting 2-Methyl-6-nitrobenzoic acid with a chlorinating agent.

  • Materials: 2-Methyl-6-nitrobenzoic acid, thionyl chloride (or oxalyl chloride), dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2-Methyl-6-nitrobenzoic acid (1 equivalent).

    • Add an excess of thionyl chloride (e.g., 2-4 equivalents) or oxalyl chloride (e.g., 1.5 equivalents) in an inert solvent like dry toluene. A catalytic amount of DMF can be used with oxalyl chloride.

    • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

    • After completion, remove the excess chlorinating agent and solvent under reduced pressure.

    • The crude this compound can be purified by distillation or recrystallization.

High-Performance Liquid Chromatography (HPLC-UV)

This method is ideal for quantifying the primary impurity, 2-Methyl-6-nitrobenzoic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the less polar benzoyl chloride.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the synthesized product in acetonitrile/water.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the reactivity of the acyl chloride, a derivatization step is often necessary for robust GC-MS analysis.[1]

  • Derivatization (Esterification of Carboxylic Acid Impurity):

    • Take an aliquot of the sample.

    • React with a derivatizing agent such as diazomethane or by heating with an alcohol (e.g., methanol) and an acid catalyst to convert the 2-Methyl-6-nitrobenzoic acid to its methyl ester.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 15°C/min.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct measure of purity against a certified internal standard.[2]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard Selection: Choose a certified internal standard with high purity (e.g., maleic anhydride, 1,4-dinitrobenzene) that has signals that do not overlap with the analyte.

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound and the internal standard.

    • Dissolve both in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition:

    • Use a quantitative pulse program with a long relaxation delay (D1) to ensure full relaxation of all signals.

    • Acquire the ¹H NMR spectrum.

  • Data Processing and Calculation:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid, qualitative technique to confirm the conversion of the carboxylic acid to the acyl chloride.

  • Instrumentation: FT-IR spectrometer.

  • Sample Preparation: A thin film of the liquid sample or a KBr pellet of the solid sample.

  • Analysis: Look for the disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of the sharp, strong C=O stretch of the acyl chloride at a higher wavenumber (typically 1770-1815 cm⁻¹).[3]

Visualizing the Workflow

Purity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Purity Quantification cluster_results Data Output start 2-Methyl-6-nitrobenzoic Acid reaction Chlorination (e.g., SOCl₂) start->reaction product Crude this compound reaction->product hplc HPLC-UV product->hplc Direct Analysis gcms GC-MS product->gcms Derivatization Required qnmr qNMR product->qnmr With Internal Standard ftir FT-IR product->ftir Qualitative Check hplc_data Purity vs. Carboxylic Acid hplc->hplc_data gcms_data Volatile Impurity Profile gcms->gcms_data qnmr_data Absolute Purity (%) qnmr->qnmr_data ftir_data Functional Group Confirmation ftir->ftir_data

Caption: Workflow for the synthesis and purity analysis of this compound.

Conclusion and Recommendations

The comprehensive purity assessment of synthesized this compound necessitates a multi-faceted analytical approach.

  • For routine quality control and monitoring the primary hydrolysis impurity , HPLC-UV is a robust and reliable method.

  • For in-depth impurity profiling and identification of unknown volatile byproducts , GC-MS following a suitable derivatization protocol is the method of choice.

  • For the most accurate determination of absolute purity , particularly for establishing a reference standard, qNMR is unparalleled in its direct quantitative capabilities.[4]

  • FT-IR serves as a rapid and indispensable tool for the initial confirmation of a successful synthesis.

By judiciously selecting and combining these techniques, researchers can ensure the quality and integrity of their this compound, thereby fostering confidence in their subsequent research and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of 2-nitrobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2016). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.
  • Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). development and validation of gc-ms method for the trace level determination of potential genotoxic. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Siyple. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Retrieved from [Link]

  • PubMed. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Retrieved from [Link]

  • LCGC International. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Retrieved from [Link]

  • Mestrelab Resources. (2012). What is qNMR and why is it important?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

  • HMDB. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Retrieved from [Link]

  • Journal of Chromatographic Science. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Retrieved from [Link]

  • Frontiers. (2024). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information:. Retrieved from [Link]

  • YouTube. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • MDPI. (n.d.). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene. Retrieved from [Link]

  • DergiPark. (n.d.). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd) BAZI M(BENZOİL KLORÜR)2Ni(CN)4. Retrieved from [Link]

  • PubMed. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of 2, 4, 6-trimethylbenzene sulphonylchloride.. Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my objective extends beyond providing superior reagents; it is to ensure you can manage them with the utmost safety and confidence throughout their lifecycle. 2-Methyl-6-nitrobenzoyl chloride is a highly reactive and hazardous compound, demanding a rigorous and well-understood disposal protocol. This guide provides a comprehensive, step-by-step plan for its safe neutralization and disposal, grounded in established chemical principles and regulatory compliance. The causality behind each step is explained to foster a culture of safety through understanding.

Core Principles: Understanding the Hazard

This compound (CAS No. 66232-57-3) presents a dual chemical hazard.[1][2] The acyl chloride functional group is highly reactive and water-sensitive, while the nitroaromatic moiety introduces thermal instability and toxicity concerns.

  • Acyl Chloride Reactivity : Acyl chlorides react vigorously and exothermically with nucleophiles, most notably water (hydrolysis), to produce the corresponding carboxylic acid (2-Methyl-6-nitrobenzoic acid) and corrosive hydrogen chloride (HCl) gas.[3][4] This reaction can be violent if not controlled.

  • Nitro Compound Instability : Aromatic nitro compounds are energetic materials. While this compound itself is not listed as an explosive, ortho-nitrated acyl chlorides have been reported to decompose violently, especially upon heating or attempted distillation.[5] This necessitates careful temperature control during any neutralization procedure.

  • Corrosivity : As a corrosive substance, it can cause severe skin burns and eye damage upon contact.[6][7][8] Inhalation of its vapors is also harmful.[9]

PropertyValue/InformationSource
CAS Number 66232-57-3[1][2]
Molecular Formula C₈H₆ClNO₃[2]
Molecular Weight 199.59 g/mol [2][10]
Primary Hazards Water-Reactive, Corrosive, Potential Thermal Instability[4][5][6]
Decomposition Products Hydrogen chloride gas, Nitrogen oxides (NOx), Carbon oxides (CO, CO₂)[6]
The Disposal Workflow: A Visual Guide

The following diagram outlines the logical progression for the safe disposal of this compound, from initial preparation to final waste collection by Environmental Health & Safety (EHS) personnel.

G Disposal Workflow: this compound cluster_prep Phase 1: Preparation cluster_neutralize Phase 2: Neutralization cluster_dispose Phase 3: Waste Management PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood PrepReagents Prepare Neutralization Agent (e.g., 5-10% NaOH or NaHCO₃ soln) FumeHood->PrepReagents PrepContainer Select Appropriate Waste Container (HDPE or Glass) PrepReagents->PrepContainer Cooling Place Reaction Flask in an Ice Bath PrepContainer->Cooling SlowAdd Slowly Add Chloride to Stirred Base Solution (Exothermic Reaction!) Cooling->SlowAdd Monitor Monitor for Gas Evolution (HCl, CO₂) SlowAdd->Monitor TestpH After Reaction Ceases, Test pH (Target: 6-9) Monitor->TestpH LabelWaste Label Container: 'Hazardous Waste' + Full Chemical Names TestpH->LabelWaste StoreSAA Store Sealed Container in Satellite Accumulation Area LabelWaste->StoreSAA RequestPickup Contact EHS for Waste Pickup StoreSAA->RequestPickup

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Neutralization and Disposal Protocol

This protocol is designed for the treatment of small quantities (typically <10 g or 10 mL) of surplus or waste this compound generated in a laboratory setting. For larger quantities, consult your institution's EHS department directly.

  • Personal Protective Equipment (PPE): Before beginning, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Chemical splash goggles and a face shield.

    • A flame-resistant lab coat.[11]

  • Engineering Controls: All steps must be performed inside a certified chemical fume hood to contain corrosive vapors (HCl) and potential irritants.[11] Ensure the sash is at the appropriate working height.

  • Prepare Neutralization Solution: Prepare a 5-10% aqueous solution of a base. Two common, effective options are:

    • Sodium Hydroxide (NaOH): A strong base that provides rapid neutralization.

    • Sodium Bicarbonate (NaHCO₃): A weaker base that is generally safer to handle and reacts to produce CO₂ gas, providing a visual cue for the reaction's progress. Use with caution to avoid excessive foaming.

  • Assemble Apparatus: In the fume hood, place a beaker or flask of appropriate size (at least 5-10 times the volume of your total solution) on a magnetic stir plate. Place the flask in a secondary container, such as an ice bath, to manage heat generation.[12]

The core of the disposal process is the controlled hydrolysis and neutralization of the acyl chloride. This converts it into the much more stable and less reactive sodium salt of 2-methyl-6-nitrobenzoic acid.

  • Initiate Stirring: Add the prepared basic solution to the reaction flask and begin stirring to create a vortex.

  • Controlled Addition: Using a pipette or dropping funnel, add the this compound to the stirring basic solution very slowly and dropwise.[12]

    • Causality: The reaction is highly exothermic. Rapid addition can cause boiling and splashing of the corrosive mixture.[12] The slow addition allows the heat to dissipate safely into the ice bath.

  • Observe and Wait: You will observe gas evolution (HCl being neutralized, and CO₂ if using bicarbonate). Continue stirring and allow the reaction to proceed until all the acyl chloride has been added and gas evolution has ceased.

  • pH Verification: Once the reaction appears complete, carefully test the pH of the solution using pH paper or a calibrated meter. The target pH should be between 6 and 9.[13] If the solution is still acidic, add more base dropwise until the target pH is reached. If it is too basic, you can neutralize with a dilute acid like acetic acid.

  • Containerization: The resulting neutralized aqueous solution is now considered hazardous waste. Transfer it to a designated hazardous waste container made of a compatible material like high-density polyethylene (HDPE) or glass.[11][13] Do not fill the container beyond 90% capacity to allow for expansion.[13]

  • Labeling: The container must be properly labeled immediately.[13][14][15] The label should include:

    • The words "Hazardous Waste".[13]

    • The full chemical names of all constituents (e.g., "Water, Sodium 2-methyl-6-nitrobenzoate, Sodium Chloride"). Avoid using abbreviations or chemical formulas.

    • The date accumulation started.

    • The name of the principal investigator and laboratory location.[15]

  • Storage: Keep the waste container securely capped at all times, except when adding waste.[13][15] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[14]

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[11][16] Do not transport the waste yourself or dispose of it down the drain.[16] All hazardous waste must be managed by trained professionals.[17]

Spill Management

In the event of a spill, immediate and correct action is critical.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Contain: If the spill is small and you are trained to handle it, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[11]

  • Neutralize: Cautiously cover the spill area with a solid neutralizing agent like sodium bicarbonate.

  • Collect and Dispose: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container. Label and manage this container as described in Part C above.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department.

By adhering to this detailed protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available from: [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Available from: [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available from: [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Available from: [Link]

  • Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 18). 21.4: Chemistry of Acid Halides. Available from: [Link]

  • ESSR Office of Research Safety. (2018, November). Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. Available from: [Link]

  • Reed College. Hazardous Laboratory Chemicals Disposal Guide. Available from: [Link]

  • NIH. (2022). NIH Waste Disposal Guide 2022. Available from: [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Available from: [Link]

  • Lab Alley. How to neutralize hydrochloric acid. Available from: [Link]

  • PubChem. 2-Methyl-4-nitrobenzoyl chloride. National Institutes of Health. Available from: [Link]

  • Khan Academy. Acid base neutralisation reaction. Available from: [Link]

  • Chemistry LibreTexts. (2025, January 30). 8.1: Acid and Base Neutralization. Available from: [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Available from: [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Available from: [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Available from: [Link]

  • University of Wisconsin-La Crosse. Appendix A: Disposal Procedures by Chemical. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Benzoyl Chloride. Available from: [Link]

  • Wikipedia. Nitrile. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Benzoyl chloride. Available from: [Link] cGRmfGU4N2Q0ZjYwZWE5Y2YwZWYxZTM3YjQ2YjQ0YjJjZTU2Y2I2ZjE1YjY5YmE4ODJkMGI2NzQzZjE1M2I0YmU4YjI

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available from: [Link]

  • PubMed. (2004, November 11). Study of condition-dependent decomposition reactions; Part I. The thermal behaviour and decomposition of 2-nitrobenzoyl chloride. National Library of Medicine. Available from: [Link]

  • PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. Available from: [Link]

  • PubChem. 2-Nitrobenzoyl chloride. National Institutes of Health. Available from: [Link]

  • Organic Chemistry Portal. A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Available from: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-Methyl-6-nitrobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and cultivate a deep-seated understanding of the materials we handle. 2-Methyl-6-nitrobenzoyl chloride is a highly reactive acyl chloride, valuable in synthetic chemistry for its ability to introduce the 2-methyl-6-nitrobenzoyl moiety. However, its reactivity also presents significant hazards. This guide provides a holistic operational framework for its safe use, grounded in the principles of causality and self-validating protocols.

Understanding the Inherent Risks: A Mechanistic Perspective

This compound belongs to the acyl chloride family, compounds characterized by an electrophilic carbonyl carbon. Its primary hazards stem from this reactivity:

  • Corrosivity: The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[1] This is due to its rapid hydrolysis upon contact with moisture (e.g., in tissues) to form hydrochloric acid (HCl) and 2-methyl-6-nitrobenzoic acid, causing severe chemical burns.

  • High Reactivity: It reacts vigorously with water, alcohols, strong bases, and amines.[2] Contact with moisture in the air is sufficient to cause hydrolysis, releasing corrosive HCl gas.[3] Therefore, it must be handled under anhydrous conditions.

  • Lachrymator: Like many benzoyl chlorides, it is a lachrymator, causing irritation and tearing upon exposure to vapors.[1]

Given its properties, this chemical is classified as a corrosive solid, acidic, organic, n.o.s. for transport.[1][4]

The First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific hazard posed by this compound. The rationale is to create a comprehensive barrier against all potential routes of exposure.

Protection Area Required PPE Rationale & Specifications
Eye & Face Chemical safety goggles AND a full-face shield.Protects against splashes of the solid or solutions and exposure to corrosive HCl gas. Standard safety glasses are insufficient. Equipment must be tested and approved under standards like NIOSH (US) or EN 166 (EU).[1][5]
Hand Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a barrier against skin contact, which causes severe burns.[6] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin.[1] Contaminated gloves must be disposed of as hazardous waste.
Body Chemical-resistant laboratory coat.Protects against accidental spills on clothing and skin. Ensure the coat is fully buttoned.
Respiratory Use only in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4][6] For situations where a fume hood is not available or in case of a large spill, a full-face respirator with an acid gas cartridge is necessary.[7]
Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, where each step mitigates the risks identified above.

3.1. Preparation and Pre-Use Checks

  • Verify Fume Hood Function: Ensure the chemical fume hood has a valid certification and is drawing air correctly. The sash should be kept at the lowest possible height during all operations.

  • Assemble Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[8] Locate a spill kit containing an appropriate neutralizer/absorbent for acidic corrosive solids (e.g., sodium bicarbonate or a commercial spill pillow).

  • Prepare Glassware and Reagents: All glassware must be thoroughly dried (e.g., oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[3]

  • Don PPE: Put on all required PPE as detailed in the table above before entering the designated work area.

3.2. Handling and Dispensing

  • Inert Atmosphere: Conduct all transfers and weighing of this compound inside the chemical fume hood. For moisture-sensitive reactions, perform transfers under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

  • Weighing: Tare a sealed, dry container. Briefly open the main reagent bottle, quickly transfer the approximate amount of solid to the tared container, and securely seal both. Perform the final, accurate weighing of the sealed container. This minimizes exposure to air.

  • Reaction Setup: Add the this compound to the reaction solvent (which must be anhydrous) under an inert atmosphere. The addition should be done cautiously, as the dissolution may be exothermic.

3.3. Post-Reaction Quenching and Workup

  • Quenching Excess Reagent: Any unreacted this compound must be safely quenched. This is typically done by slowly and carefully adding the reaction mixture to a separate vessel containing a stirred, cooled solution of a weak base like sodium bicarbonate. NEVER add water or base directly to the bulk reaction mixture containing a large excess of the acyl chloride, as this can cause a violent reaction.[8]

  • Extraction and Washing: Proceed with standard aqueous workup procedures only after confirming that all the reactive acyl chloride has been quenched.

Emergency Response and Spill Management

Immediate and correct response to an exposure or spill is critical.

4.1. Exposure Protocol

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing, including footwear and jewelry.[8][9][10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][8] Removal of contact lenses should only be done by skilled personnel.[8] Call for immediate medical assistance.

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[2][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. DO NOT induce vomiting.[2][4] Ingestion can cause severe swelling and perforation of the stomach or esophagus.[2] Seek immediate medical attention.

4.2. Spill Containment and Cleanup The following workflow outlines the decision-making process for a chemical spill. For this compound, any spill should be treated with extreme caution due to its corrosive and reactive nature.

Caption: Chemical Spill Response Workflow.

Cleanup Steps for a Small Spill:

  • Ensure all non-essential personnel have evacuated the area.[9][11]

  • Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid using combustible materials.

  • Carefully and slowly neutralize the material with sodium bicarbonate or soda ash.[8]

  • Collect the residue into a suitable, labeled container for hazardous waste disposal.[1]

  • Wash the spill area with a soap and water solution.[12]

Disposal Plan

All waste containing this compound, including quenched reaction mixtures, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.

  • Quench Excess Reagent: Slowly add any leftover material to a stirred neutralizing solution (e.g., sodium bicarbonate in water).

  • Containerization: Place all waste in a clearly labeled, sealed container. The label should include "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[4][8] Do not empty into drains.[4]

By adhering to this comprehensive guide, researchers can confidently handle this compound, minimizing risk and ensuring a safe laboratory environment.

References

  • PubChem. (n.d.). 2-Methyl-4-nitrobenzoyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • New Mexico State University. (2015, July 2). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. Retrieved from [Link]

  • CP Lab Safety. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

Sources

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